molecular formula C9H8O2 B1608344 Benzofuran-3-ylmethanol CAS No. 4687-23-4

Benzofuran-3-ylmethanol

Cat. No.: B1608344
CAS No.: 4687-23-4
M. Wt: 148.16 g/mol
InChI Key: NTWWUWHQMMQLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-3-ylmethanol (CAS 4687-23-4) is a high-purity heterocyclic organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent scientific studies highlight its significant value in neuroscience research, specifically in the design and synthesis of novel benzofuran-azacyclic hybrids evaluated as multi-target anti-Alzheimer agents . These hybrid molecules demonstrate potent inhibitory activity against key enzymatic targets involved in Alzheimer's disease pathology, namely acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . The benzofuran moiety is a key pharmacophore that effectively contributes to blocking the entrance cavity of the AChE active site and stabilizing the catalytic cleft of the BACE-1 enzyme, making this compound a promising starting point for central nervous system (CNS) drug development programs . Handling and Storage: For prolonged stability, this reagent should be stored sealed in a dry environment at 2-8°C . Important Notice: This product is intended for research and laboratory use only. It is not manufactured for, classified for, or intended for use in diagnostic or therapeutic procedures, or for human or veterinary administration. Researchers should refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWUWHQMMQLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394832
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-23-4
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Benzofuran-3-ylmethanol from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a cornerstone of medicinal chemistry, appearing in numerous clinically significant drugs.[1] Specifically, benzofuran-3-ylmethanol serves as a critical and versatile building block for the synthesis of more complex, biologically active molecules, including naphthofurans and analogs of Cholecystokinin-A (CCK-A) agonists.[2] Direct, regioselective functionalization of the benzofuran scaffold at the C3 position presents a significant synthetic challenge, as electrophilic substitution typically favors the C2 position.[2] This guide provides an in-depth technical analysis of two robust and field-proven synthetic pathways starting from the readily available precursor, salicylaldehyde. We will dissect an acylation-reduction strategy that proceeds through a 3-ethoxycarbonylbenzofuran intermediate, and a more convergent oxirane-cyclization approach leveraging the Corey-Chaykovsky reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide strategic decision-making in the laboratory.

Introduction: The Strategic Imperative for C3-Functionalized Benzofurans

The benzofuran scaffold is classified as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. This is evidenced by its presence in drugs such as the antiarrhythmic agent amiodarone and the uricosuric agent benzbromarone , which are used to treat cardiac conditions and gout, respectively.[1] The substitution pattern on the benzofuran ring is critical for modulating pharmacological activity, and the 3-hydroxymethyl moiety is a particularly valuable functional handle for further molecular elaboration.

Traditional methods for synthesizing benzofurans often result in substitution at the more electronically favored C2 position. Therefore, achieving selective C3 functionalization requires a carefully designed synthetic strategy. This guide focuses on converting salicylaldehyde, an inexpensive and commercially available starting material, into the high-value intermediate this compound. We will explore two distinct, yet highly effective, multi-step pathways that overcome the inherent reactivity challenges of the benzofuran system.

Pathway I: The Acylation-Reduction Strategy

This classic two-stage approach is valued for its reliability and high yields. The core logic is to first install a stable, electron-withdrawing group at the C3 position—in this case, an ester—which can then be cleanly reduced to the desired primary alcohol.

Stage 1: Synthesis of 3-Ethoxycarbonylbenzofuran

A highly efficient one-pot procedure developed by Hossain et al. provides an excellent entry point to the C3-functionalized scaffold from salicylaldehyde and ethyl diazoacetate.[3][4]

The reaction is initiated by a Brønsted acid (HBF₄·OEt₂), which protonates the aldehyde, activating it for nucleophilic attack by ethyl diazoacetate. This forms a hemiacetal intermediate which, upon treatment with a strong dehydrating agent like sulfuric acid, undergoes intramolecular cyclization and aromatization to yield the stable 3-ethoxycarbonylbenzofuran product.[3]

cluster_0 Mechanism: Formation of 3-Ethoxycarbonylbenzofuran Sal Salicylaldehyde Hemiacetal Hemiacetal Intermediate Sal->Hemiacetal + EDA, H⁺ EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Hemiacetal Cat HBF₄·OEt₂ (Catalyst) Cat->Sal Product 3-Ethoxycarbonylbenzofuran Hemiacetal->Product Dehydration - H₂O DehydratingAgent H₂SO₄ DehydratingAgent->Hemiacetal

Caption: Workflow for the one-pot synthesis of 3-ethoxycarbonylbenzofuran.

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add HBF₄·OEt₂ (10 mol%).

  • Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 eq) in CH₂Cl₂ to the reaction mixture over 30 minutes. Stir at room temperature until the starting material is consumed (as monitored by TLC).

  • Dehydration: Carefully add concentrated sulfuric acid (H₂SO₄, 1.5 eq) to the mixture and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 3-ethoxycarbonylbenzofuran.

Salicylaldehyde DerivativeYield of 3-Ethoxycarbonylbenzofuran (%)
Unsubstituted95%
5-Chloro92%
5-Bromo94%
5-Nitro85%
3-Methoxy90%
Stage 2: Reduction to this compound

The reduction of the robust ester functional group to a primary alcohol is a standard transformation, reliably achieved with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).

LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) due to its higher reactivity, which is necessary for the efficient reduction of esters. The strong nucleophilicity of the hydride (H⁻) from LiAlH₄ is required to attack the electrophilic carbonyl carbon of the ester.

cluster_1 Workflow: Ester Reduction Start 3-Ethoxycarbonylbenzofuran Reagent 1. LiAlH₄, THF, 0 °C to RT 2. H₂O, NaOH(aq), H₂O Start->Reagent Reduction Product This compound Reagent->Product Workup

Caption: Reduction of the C3-ester to the target alcohol.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 3-ethoxycarbonylbenzofuran (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Sequentially and cautiously add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by silica gel chromatography to yield pure this compound.

Pathway II: The Oxirane-Cyclization Strategy

This more convergent approach, detailed by Katritzky et al., constructs the heterocyclic ring and the hydroxymethyl group in a more integrated fashion.[2] It relies on the formation of an epoxide (oxirane) intermediate, which undergoes a subsequent base-mediated intramolecular cyclization.

Stage 1: Synthesis of the Phenoxy-Oxirane Intermediate

This stage employs a Johnson-Corey-Chaykovsky reaction, where a sulfur ylide is used to convert the aldehyde carbonyl into an epoxide.[5]

Trimethylsulfonium iodide is deprotonated by a strong base (e.g., NaH) to form dimethyloxosulfonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The resulting betaine intermediate undergoes a rapid intramolecular Sₙ2 reaction, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the terminal epoxide ring.[6][7]

cluster_2 Mechanism: Johnson-Corey-Chaykovsky Epoxidation Ylide Sulfur Ylide ((CH₃)₂SOCH₂⁻) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Sal Salicylaldehyde Sal->Betaine Product Phenoxy-Oxirane Betaine->Product Intramolecular Displacement - DMSO

Caption: Epoxide formation from salicylaldehyde via a sulfur ylide.

Note: The Katritzky synthesis starts from a 2-hydroxyacetophenone derivative, but the principle of epoxidation is analogous.

  • Ylide Generation: In a three-neck flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous DMSO. Heat to 70 °C until H₂ evolution ceases, then cool to room temperature. Add anhydrous THF and cool to 0 °C.

  • Sulfonium Salt Addition: Add trimethylsulfonium iodide (1.1 eq) in portions. Stir the resulting ylide solution for 10 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of the salicylaldehyde derivative (1.0 eq) in DMSO dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the oxirane intermediate.

Stage 2: Intramolecular Cyclization

The key ring-forming step is an intramolecular Williamson ether synthesis, where the phenoxide attacks the epoxide.

A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. This phenoxide then attacks the least substituted carbon of the adjacent epoxide ring in a highly favorable 5-exo-tet cyclization. This ring-opening/closing cascade directly forms the 2,3-dihydrobenzofuran-3-ol, which can aromatize to the final product under certain conditions or upon workup.[2]

cluster_3 Workflow: Base-Mediated Cyclization Start Phenoxy-Oxirane Reagent LDA, THF, -78 °C to RT Start->Reagent Deprotonation & Intramolecular Attack Product This compound Reagent->Product Ring Closure

Caption: LDA-mediated cyclization of the oxirane to the target alcohol.

  • Reaction Setup: To a solution of the phenoxy-oxirane (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under N₂, add freshly prepared LDA (2.0 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the final product. Depending on the substrate, either the 2,3-dihydrobenzofuran or the fully aromatized benzofuran may be isolated.

Comparative Analysis and Conclusion

FeaturePathway I (Acylation-Reduction)Pathway II (Oxirane-Cyclization)
Overall Yield Generally very high and reliable.[3]Good, but can be substrate-dependent.[2]
Reagents Uses hazardous ethyl diazoacetate and pyrophoric LiAlH₄.Uses pyrophoric NaH/LDA and moisture-sensitive reagents.
Scalability Well-established and scalable chemistry.Can be more challenging to scale due to cryogenic conditions (-78 °C).
Substrate Scope Tolerates a wide range of substituents on the salicylaldehyde ring.[3]Sensitive to substituents that may interfere with LDA or cyclization.
Convergence Linear two-stage synthesis.More convergent approach.

Both pathways represent viable and effective strategies for the synthesis of this compound from salicylaldehyde.

  • Pathway I is the preferred route for its robustness, predictability, and exceptionally high yields, making it ideal for routine synthesis and scale-up operations where handling diazo compounds and metal hydrides is standard practice.

  • Pathway II offers a more elegant and convergent solution, showcasing modern synthetic methods. It is particularly valuable for creating specific analogs where the dihydrobenzofuran intermediate is desired or when exploring novel synthetic strategies.

The choice between these pathways will ultimately depend on the specific goals of the research program, available laboratory infrastructure, and the desired scale of the synthesis. Both methods provide reliable access to a key building block, enabling further exploration in the vital field of medicinal chemistry.

References

  • A. K. Asati, S. K. Srivastava, & S. D. Srivastava. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02634]
  • V. V. Tkachenko, E. A. Muravyova, et al. (2014). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules. [URL: https://www.mdpi.com/1420-3049/19/9/14967]
  • A. Kobayashi, T. Matsuzawa, T. Hosoya, & S. Yoshida. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07856b]
  • Meshram, H. A., et al. (2015). Plausible mechanism for the preparation of benzofuran. ResearchGate. [URL: https://www.researchgate.
  • M. E. Dudley, M. M. Morshed, & M. M. Hossain. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis. [URL: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]
  • M. A. Ranjbari & H. Tavakol. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33656875/]
  • Chemistry Stack Exchange. (2022). Mechanism for synthesis of benzofuran. [URL: https://chemistry.stackexchange.com/questions/166547/mechanism-for-synthesis-of-benzofuran]
  • M. M. Hossain, et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0098]
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/benzofurans.shtm]
  • D. R. Harish Kumar & M. D. Karvekar. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. [URL: https://www.researchgate.
  • B. M. Trost, et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/30589140/]
  • Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. [URL: https://www.alfa-chemistry.com/corey-chaykovsky-reaction.htm]
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [URL: https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm]
  • S. M. Abdel-Fattah, et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [URL: https://www.researchgate.
  • A. Chilin, et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [URL: https://sciforum.net/paper/view/4987]
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [URL: https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction]
  • M. Koca, et al. (2022). Possible mechanism for the synthesis of Compound 3. ResearchGate. [URL: https://www.researchgate.net/figure/Possible-mechanism-for-the-synthesis-of-Compound-3_fig3_359336630]
  • A. R. Katritzky, K. Kirichenko, Y. Ji, P. J. Steel, & M. Karelson. (2003). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ARKIVOC. [URL: https://www.researchgate.net/publication/228514588_Syntheses_of_3-hydroxymethyl-23-dihydrobenzofurans_and_3-hydroxymethylbenzofurans]
  • M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
  • P. Wang, et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters. [URL: https://www.sciencedirect.com/science/article/pii/S100184171300262X]
  • D. M. Cui, et al. (2005). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b509376a]
  • G. Anilkumar, et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate. [URL: https://www.researchgate.
  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • ADI CHEMISTRY. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. [URL: https://www.adichemistry.com/2020/09/corey-chaykovsky-reaction-mechanism.html]
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carbonyl-Alpha-Substitution_Reactions/20.10%3A_The_Wittig_Reaction]
  • M. Weiss, et al. (2020). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-for-the-synthesis-of-benzofuran-3a_fig3_341996557]
  • G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. [URL: https://science.lpnu.ua/chcht/all-volumes-and-issues/volume-17-number-3-2023/salicylaldehydes-derived-5-chloromethyl-2]
  • S. Yadav, et al. (2020). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. ResearchGate. [URL: https://www.researchgate.
  • C. M. Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [URL: https://beaudry.chem.oregonstate.edu/sites/beaudry.chem.oregonstate.edu/files/2021-04/benzofuranone_si.pdf]
  • A. A. Shaik, et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [URL: https://www.easpublisher.com/media/articles/EASJPP_69_248-256_c.pdf]
  • Santa Cruz Biotechnology. (n.d.). 1-Benzofuran-3-carbaldehyde. [URL: https://www.scbt.com/p/1-benzofuran-3-carbaldehyde-4687-25-6]
  • BLD Pharm. (n.d.). This compound. [URL: https://www.bldpharm.com/products/4687-23-4.html]
  • BenchChem. (2025). Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling. [URL: https://www.benchchem.
  • G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Salicylaldehydes-Derived-from-5-Chloromethyl-2-–-Roman/01f9c8f936f34e897931086a02b3a0f7926e843e]
  • T. Horaguchi, et al. (2010). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2834516/]
  • H. R. Shaterian, et al. (2008). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H₁₄[NaP₅W₃₀O₁₁₀]·H₂O. Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2008-0518/html]
  • MedChemExpress. (n.d.). Benzofuran-3-carbaldehyde. [URL: https://www.medchemexpress.com/benzofuran-3-carbaldehyde.html]
  • PubChem. (n.d.). 1-Benzofuran-3-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzofuran-3-carbaldehyde]
  • Sigma-Aldrich. (n.d.). Benzofuran-3-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0bbb]
  • G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/375438830_Salicylaldehydes_Derived_from_5-Chloromethyl-2-hydroxybenzaldehyde_-_Synthesis_and_Reactions]

Sources

Spectroscopic characterization of (benzofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (benzofuran-3-yl)methanol

Abstract

(Benzofuran-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is predicated on unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is essential. This guide provides a comprehensive framework for the characterization of (benzofuran-3-yl)methanol, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synthesizing predictive data based on foundational chemical principles and spectral data from analogous structures, this document serves as a practical reference for researchers. Each section details the expert rationale behind spectral interpretation, provides detailed experimental protocols, and presents expected data in a clear, tabular format, establishing a self-validating system for structural elucidation.

Introduction: The Imperative for Rigorous Characterization

The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] (Benzofuran-3-yl)methanol (CAS 4687-23-4) serves as a key synthetic intermediate, where the hydroxymethyl group at the C3 position offers a reactive handle for further molecular elaboration.

The integrity of any research or development program hinges on the precise structural identity and purity of its chemical entities. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains the causality behind the expected spectroscopic signals for (benzofuran-3-yl)methanol, empowering scientists to confidently confirm its structure and identify potential impurities. We will proceed through the primary analytical techniques, demonstrating how their orthogonal data streams converge to provide a holistic and unambiguous structural portrait.

Molecular Structure and Numbering Convention

A consistent numbering system is critical for unambiguous spectral assignment. The IUPAC numbering convention for the benzofuran ring is applied, with the hydroxymethyl carbon designated as C9.

G M C₉H₈O₂⁺˙ m/z = 148 Molecular Ion F1 C₉H₇O₂⁺ m/z = 147 M->F1 - ·H F2 C₈H₅O⁺ m/z = 117 M->F2 - ·CH₂OH F3 C₉H₇O⁺ m/z = 131 M->F3 - ·OH

Figure 2. Predicted primary fragmentation pathways for (benzofuran-3-yl)methanol under Electron Ionization (EI).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Ion Formula Notes
148 [M]⁺˙ C₉H₈O₂⁺˙ Molecular Ion
147 [M-H]⁺ C₉H₇O₂⁺ Loss of a hydrogen atom.
131 [M-OH]⁺ C₉H₇O⁺ Loss of hydroxyl radical.

| 117 | [M-CH₂OH]⁺ | C₈H₅O⁺ | Loss of hydroxymethyl radical; likely a significant fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, dissolve a small amount of sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Acquisition Parameters (EI Source):

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries (e.g., NIST). [2]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the benzofuran chromophore.

Expected Spectrum Analysis: The benzofuran ring system is the primary chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. Data from the parent benzofuran molecule shows characteristic absorptions at approximately 245, 275, and 282 nm. [3]The hydroxymethyl group at C3 is an auxochrome that is not part of the conjugated system but may cause minor shifts in these absorption maxima (λ_max).

Table 5: Predicted UV-Vis Absorption Data for (benzofuran-3-yl)methanol in Methanol

Predicted λ_max (nm) Transition Type Chromophore
~245 - 250 π → π* Benzofuran System
~275 - 280 π → π* Benzofuran System

| ~282 - 288 | π → π* | Benzofuran System |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of (benzofuran-3-yl)methanol in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

    • Blank: Fill both the sample and reference cuvettes with the pure solvent and record a baseline correction.

    • Sample Measurement: Empty the sample cuvette, rinse with the sample solution, and fill it with the sample solution.

    • Scan: Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Data Synthesis and Structural Confirmation

The structural characterization of (benzofuran-3-yl)methanol is a self-validating process where each spectroscopic technique provides a piece of a larger puzzle.

  • MS confirms the molecular weight is 148 Da.

  • IR confirms the presence of an alcohol (-OH) group and an aromatic system.

  • ¹³C NMR confirms the presence of 9 unique carbons, including one sp³ carbon attached to oxygen and 8 sp² carbons consistent with the benzofuran skeleton.

  • ¹H NMR confirms the specific arrangement of protons: a 1,2,3,4-tetrasubstituted benzene ring, a lone proton on the furan ring, and an isolated methylene group, all with the correct integrations.

The convergence of these distinct datasets provides an unambiguous and trustworthy confirmation of the structure of (benzofuran-3-yl)methanol, meeting the rigorous standards required for research and development.

References

  • Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. eScholarship, University of California. [Link]

  • Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ResearchGate. [Link]

  • 1-Benzofuran-3-yl(furan-3-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. ResearchGate. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. The Automated Topology Builder (ATB) and Repository. [Link]

  • 1-Benzofuran-2-Ylmethanol. PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. [Link]

  • (2-methyl-1-benzofuran-3-yl)methanol. American Elements. [Link]

  • Figure S11. 1 H NMR spectrum of 3f. ResearchGate. [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. ResearchGate. [Link]

  • Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. ResearchGate. [Link]

  • Benzofuran. NIST WebBook, SRD 69. [Link]

  • (2,3-dihydro-1-benzofuran-2-yl)methanol. PubChemLite. [Link]

  • 1-Benzofuran-3-yl(fluoro)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

  • Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

  • Benzofuran. NIST WebBook, SRD 69. [Link]

  • Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid... ResearchGate. [Link]

  • Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New... Ovidius University Annals of Chemistry. [Link]

Sources

The Obscure Elegance of Nature: A Technical Guide to the Natural Occurrence of Benzofuran-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Niche Scaffold with Therapeutic Promise

Within the vast and intricate tapestry of natural products, the benzofuran moiety stands as a privileged scaffold, underpinning a multitude of compounds with significant biological activities.[1][2] While extensive research has illuminated the prevalence and therapeutic potential of various benzofuran classes, a specific and structurally elegant subgroup—the benzofuran-3-ylmethanol derivatives—has remained comparatively obscure. This technical guide, designed for researchers, scientists, and drug development professionals, aims to cast a spotlight on this niche class of natural products. We will navigate through their known natural sources, delve into the intricacies of their isolation and characterization, explore their biosynthetic origins, and summarize their reported biological activities. It is our assertion that a deeper understanding of these naturally occurring molecules will not only enrich the field of phytochemistry but also catalyze the development of novel therapeutic agents.

I. Natural Sanctuaries of this compound Derivatives

The occurrence of this compound derivatives in nature is not widespread, but they have been identified in specific plant families, often as part of more complex structures like neolignans. These compounds are secondary metabolites, and their presence can be influenced by various factors including plant species, geographical location, and environmental stressors.

Key Botanical Sources:
  • Family: Phyllanthaceae: The genus Breynia, notably Breynia fruticosa, has been a source of dihydrobenzofuran neolignans that incorporate the 3-hydroxymethylbenzofuran skeleton.[3] One such compound is (S)-1-((2S,3R)-2-(benzo[d][4][5]dioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,3-diol.[6]

  • Family: Arecaceae: The fruits of Livistona chinensis have yielded a dihydrobenzofuran derivative, 2-(3′-hydroxy-5′-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid, showcasing the structural diversity within this subclass.[6]

  • Family: Fabaceae: While more renowned for other classes of benzofurans, certain species within the Pterocarpus genus, such as Pterocarpus marsupium, are known to produce a rich array of flavonoids and related phenolic compounds.[7] While direct isolation of simple this compound has not been explicitly detailed, the complexity of their phytochemical profiles suggests they may be a potential, yet underexplored, source.

Table 1: Representative Naturally Occurring this compound Derivatives

Compound NameNatural SourceFamilyReference
(S)-1-((2S,3R)-2-(benzo[d][4][5]dioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,3-diolBreynia fruticosaPhyllanthaceae[6]
2-(3′-hydroxy-5′-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acidLivistona chinensisArecaceae[6]

II. From Plant Matrix to Purified Compound: An Experimental Guide

The isolation of this compound derivatives from their natural sources necessitates a multi-step approach, beginning with extraction and culminating in chromatographic purification. The choice of methodology is dictated by the polarity of the target compound and the complexity of the plant matrix.

General Isolation Workflow:

A typical workflow for the isolation of these compounds involves sequential extraction with solvents of increasing polarity, followed by a series of chromatographic separations.

Caption: Generalized workflow for the isolation of this compound derivatives.

Detailed Protocol: Isolation of a Dihydrobenzofuran Neolignan from Breynia fruticosa

This protocol is a representative example and may require optimization based on the specific plant material and target compound.

1. Extraction:

  • Air-dry the whole plants of Breynia fruticosa and pulverize them into a coarse powder.
  • Extract the powdered material sequentially with n-hexane, ethyl acetate, and methanol at room temperature.
  • Concentrate the extracts under reduced pressure to obtain the respective crude extracts.

2. Fractionation:

  • Subject the ethyl acetate extract, which is likely to contain the compounds of interest, to silica gel column chromatography.
  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with UV light and a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

3. Purification:

  • Combine fractions showing similar TLC profiles.
  • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
  • The final purification step often involves preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[3]
Structural Elucidation:

The unambiguous identification of isolated this compound derivatives relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Reveals the number and types of protons, their chemical environment, and their coupling relationships. The characteristic signals for the hydroxymethyl group at the C3 position are a key diagnostic feature.

    • ¹³C NMR: Indicates the number of unique carbon atoms and their types (e.g., aliphatic, aromatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule and confirming the substitution pattern on the benzofuran ring.

  • Infrared (IR) Spectroscopy: Shows the presence of functional groups, such as hydroxyl (-OH) and aromatic (C=C) moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the benzofuran core.

III. The Genesis of a Scaffold: Biosynthetic Considerations

The biosynthesis of this compound derivatives is not fully elucidated but is believed to be linked to the broader phenylpropanoid and lignan pathways.[8][9] These pathways are fundamental to the production of a vast array of plant secondary metabolites.

Proposed Biosynthetic Pathway:

The formation of the benzofuran ring is thought to proceed through the oxidative cyclization of a precursor derived from the phenylpropanoid pathway. The introduction of the hydroxymethyl group at the C3 position likely involves specific enzymatic modifications.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan/Neolignan Formation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multi-step enzymatic conversion Radical_Coupling Oxidative Radical Coupling Coniferyl_Alcohol->Radical_Coupling Intermediate Dihydrobenzofuran Intermediate Radical_Coupling->Intermediate Hydroxylation Hydroxylation at C3 Intermediate->Hydroxylation Final_Product This compound Derivative Hydroxylation->Final_Product

Caption: A plausible biosynthetic pathway for this compound derivatives.

The key steps are hypothesized to be:

  • Formation of Phenylpropanoid Precursors: Starting from the amino acid phenylalanine, the phenylpropanoid pathway generates monolignols such as coniferyl alcohol.[9]

  • Oxidative Coupling: Two monolignol units undergo oxidative radical-radical coupling, mediated by laccases or peroxidases, to form various lignan and neolignan structures, including dihydrobenzofuran intermediates.

  • Hydroxylation at C3: A crucial and less understood step is the enzymatic hydroxylation at the C3 position of the dihydrobenzofuran ring, which is likely catalyzed by a specific hydroxylase enzyme, to form the characteristic hydroxymethyl group.[10][11]

IV. Biological Activities and Therapeutic Potential

While research on the specific biological activities of naturally occurring this compound derivatives is still in its nascent stages, the broader class of benzofurans exhibits a wide spectrum of pharmacological effects.[2][12] Preliminary studies and the activities of structurally related compounds suggest that this subclass holds significant therapeutic promise.

  • Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][13][14][15] The mechanism of action can vary, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[5][14]

  • Antiviral Activity: Certain benzofuran derivatives have shown promising antiviral activity against a range of viruses.[16][17]

  • Antioxidant and Anti-inflammatory Properties: The phenolic nature of many benzofuran derivatives imparts them with antioxidant and radical scavenging capabilities, which can contribute to anti-inflammatory effects.

The presence of the hydroxymethyl group at the C3 position may influence the compound's polarity, solubility, and interaction with biological targets, potentially leading to unique bioactivity profiles compared to other benzofuran derivatives.

V. Future Directions and Conclusion

The natural occurrence of this compound derivatives represents an exciting and underexplored area of phytochemical research. This technical guide has provided a foundational overview of their known sources, isolation and characterization techniques, plausible biosynthetic origins, and potential biological activities.

To unlock the full therapeutic potential of this unique scaffold, future research should focus on:

  • Screening of a wider range of plant species to identify new and more abundant sources of these compounds.

  • Development of optimized and scalable isolation protocols.

  • Elucidation of the specific biosynthetic enzymes involved in the formation of the 3-hydroxymethyl group.

  • Comprehensive biological evaluation of isolated compounds to understand their mechanisms of action and identify potential drug leads.

By addressing these key areas, the scientific community can harness the obscure elegance of these natural molecules and translate nature's ingenuity into novel therapeutic solutions.

References

  • Joviana Farhat, Lara Alzyoud, Mohammad Alwahsh, & Basem Al-Omari. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • ResearchGate. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • Mohammad M Al-Sanea, Ghada H Al-Ansary, Zainab M Elsayed, Raed M Maklad, Eslam B Elkaeed, Mohamed A Abdelgawad, Syed Nasir Abbas Bukhari, Marwa M Abdel-Aziz, Howayda Suliman, & Wagdy M Eldehna. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]

  • Justyna Samaszko-Fiertek, Karolina Pierzynowska, Marta Płaczek, Anna Ronowicz, Magdalena Narajczyk, Jakub Goclon, Magdalena Wysocka, Weronika Hewelt-Belka, Tomasz Bączek, & Wiesław Wiczk. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

  • PMC. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]

  • NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Phys.org. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]

  • ResearchGate. (n.d.). Trends in extraction and purification methods of Lignans in plant-derived foods. [Link]

  • ElectronicsAndBooks. (n.d.). Biosynthesis of Benzofurans. [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363–1366. [Link]

  • UniCA IRIS. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. [Link]

  • Kavita Khatana, & Anjali Gupta. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

  • ResearchGate. (2025). Two new dihydrobenzofuran-type neolignans from Breynia fruticosa. [Link]

  • Supporting Information. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]

  • ResearchGate. (2024). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In: Murilo Souza Barros. (Org.). Benzofuran: Production and Applications. [Link]

  • ResearchGate. (n.d.). Methods for Extraction and Purification of Lignin and Cellulose from Plant Tissues. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Anna K. J. K. Adamska, Sebastian G. G. Granica, & Adam K. K. Kowalczyk. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. [Link]

  • MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • J. P. Sharma, & R. A. Singh. (1988). Phytochemical Investigation of Roots of Pterocarpus Marsupium. Isolation and Structural Studies of Two New Flavanone Glycosides. Zeitschrift für Naturforschung C, 43(3-4), 184-186. [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC. (2023). Biosynthetic Pathways of Hormones in Plants. [Link]

  • Journal of China Pharmaceutical University. (n.d.). Study on Chemical Constituents from Breynia fruticosa. [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ACS Publications. (n.d.). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. [Link]

  • PubMed. (2023). Biosynthetic Pathways of Hormones in Plants. [Link]

  • Frontiers. (2019). Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates. [Link]

  • PMC. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • PubMed. (n.d.). Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway. [Link]

  • SpectraBase. (n.d.). HYDROXY-3'-METHOXYPHENYL)-3-HYDROXYMETHYL-5-BENZOFURANPROPANOL-4'-O-BETA-D-GLUCOPYRANOSIDE. [Link]

  • PubMed. (n.d.). Isolation and characterization of a chlorpyrifos and 3,5,6-trichloro-2-pyridinol degrading bacterium. [Link]

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature of Benzofuran-3-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2][3][4] Unambiguous communication of molecular structure is paramount for reproducibility, patentability, and regulatory submission. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for benzofuran-3-ylmethanol and its diverse analogs. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of rules to explain the underlying logic, ensuring that researchers, scientists, and drug development professionals can name and interpret these structures with confidence and precision.

Part 1: The Benzofuran Core - Foundational Nomenclature

The foundation of naming any derivative is a complete understanding of the parent heterocycle. Benzofuran, also referred to as coumarone or 1-benzofuran, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a furan ring.[5][6]

The IUPAC Numbering Convention

Systematic nomenclature for fused heterocyclic systems follows a strict set of rules to ensure consistent numbering. For benzofuran, the numbering commences from the oxygen atom of the furan ring, which is assigned position 1. The numbering proceeds around the furan ring first and then continues around the benzene ring.

The logic behind this is rooted in the Hantzsch-Widman system for heterocyclic nomenclature, which prioritizes the heteroatom.[7][8] In a fused system, the numbering is fixed to give the heteroatom the lowest possible number and to define the fusion points unambiguously. The carbon atoms shared by both rings are not numbered but are designated by their relationship to the numbered positions (e.g., 3a and 7a).

Figure 1: IUPAC Numbering of the Benzofuran Scaffold.

Part 2: Systematic Naming of (Benzofuran-3-yl)methanol

The naming of a substituted compound is a hierarchical process dictated by the priority of its functional groups.[9][10] This principle is central to correctly naming the target molecule.

Identifying the Principal Functional Group

The molecule contains two key components: the benzofuran ring system and a hydroxymethyl group (-CH₂OH). According to IUPAC rules, alcohols have a higher priority than heterocyclic rings for the purpose of assigning the parent name.[11][12][13] Therefore, the molecule is named as a substituted alcohol (a methanol derivative) rather than a substituted benzofuran.

  • Correct Approach: Treat methanol as the parent hydride. The benzofuran ring is a substituent.

  • Incorrect Approach: Treating benzofuran as the parent and adding a "hydroxymethyl" prefix. While this describes the structure, it does not follow the established priority rules for generating a Preferred IUPAC Name (PIN).[14]

Constructing the Systematic Name

The naming process follows a logical sequence. The substituent derived from the benzofuran ring is termed "benzofuranyl." Since the attachment is at the 3-position, it is specifically a "benzofuran-3-yl" group. This entire substituent group is attached to the parent, methanol. The final name is therefore (Benzofuran-3-yl)methanol . The parentheses are crucial to indicate that the locant '3' refers to the benzofuran ring and not the methanol parent.

Naming_Workflow Start Analyze Molecular Structure Identify_FG Identify Functional Groups: - Benzofuran Ring - Hydroxymethyl (-CH₂OH) Start->Identify_FG Prioritize Determine Principal Group (IUPAC Priority Rules) Identify_FG->Prioritize Alcohol_High Alcohol > Heterocycle Parent = Methanol Prioritize->Alcohol_High Name_Parent Parent Name: methanol Alcohol_High->Name_Parent Name_Sub Name Substituent: Benzofuran Ring -> benzofuranyl Alcohol_High->Name_Sub All other groups are substituents Combine Combine Substituent and Parent: (benzofuran-3-yl) + methanol Name_Parent->Combine Locate_Sub Determine Point of Attachment: Position 3 Name_Sub->Locate_Sub Assemble_Sub Full Substituent Name: benzofuran-3-yl Locate_Sub->Assemble_Sub Assemble_Sub->Combine Final_Name Final IUPAC Name: (Benzofuran-3-yl)methanol Combine->Final_Name

Figure 2: Logical Workflow for IUPAC Name Generation.

Part 3: Nomenclature of this compound Analogs

In drug discovery, analogs of a lead compound are synthesized to explore the structure-activity relationship (SAR). Naming these analogs systematically is critical. When additional substituents are present on the benzofuran ring, they are named as prefixes in alphabetical order, with their positions indicated by the numbering established in Part 1.

Principles of Naming Substituted Analogs
  • Identify the Parent: The parent name remains (Benzofuran-3-yl)methanol.

  • Identify Substituents: Name all additional groups on the benzofuran ring (e.g., -Cl is "chloro", -CH₃ is "methyl").

  • Numbering: Use the standard benzofuran numbering to assign a locant to each substituent.

  • Alphabetize: Arrange the substituent prefixes alphabetically, ignoring numerical prefixes like "di-" or "tri-".[11]

  • Assemble: Place the alphabetized prefixes before the parent name. The entire benzofuran portion remains within parentheses to avoid ambiguity.

Data Presentation: Examples of Analog Nomenclature

The following table provides clear, worked examples of this process, which is essential for researchers designing or identifying novel compounds.

Structure Substituents Alphabetical Order Systematic IUPAC Name
5-chloroChloro(5-Chlorobenzofuran-3-yl)methanol
7-methylMethyl(7-Methylbenzofuran-3-yl)methanol
5-bromo, 2-methylBromo, Methyl(5-Bromo-2-methylbenzofuran-3-yl)methanol
2-chloro, 5-chloroChloro(2,5-Dichlorobenzofuran-3-yl)methanol
6-methoxy, 2-nitroMethoxy, Nitro(6-Methoxy-2-nitrobenzofuran-3-yl)methanol

Part 4: Practical Applications - Protocol for Structural Elucidation

In a drug development setting, the synthesis of a novel analog requires rigorous structural confirmation. The IUPAC name serves as the hypothesis, which is then validated through spectroscopic analysis. A self-validating protocol ensures that the synthesized compound matches the intended structure.

Experimental Protocol: Sample Characterization

This protocol outlines the standard steps for confirming the structure of a newly synthesized this compound analog.

Objective: To verify the chemical structure and confirm the IUPAC name of a synthesized analog.

Methodology:

  • Purification:

    • Synthesize the target compound using an appropriate method (e.g., reduction of a 3-formylbenzofuran).[15][16]

    • Purify the crude product using column chromatography or recrystallization to achieve >98% purity as determined by HPLC. The choice of solvent system will depend on the polarity of the specific analog.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

    • Causality: This step is critical for confirming the molecular formula. The measured mass should match the calculated exact mass of the proposed structure to within 5 ppm, providing high confidence in the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

    • Causality: NMR provides the definitive connectivity map of the molecule. ¹H NMR confirms the number and environment of protons, and their coupling patterns reveal adjacent protons, confirming substituent positions. For example, the splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern on the benzene ring portion. ¹³C NMR confirms the number of unique carbon atoms in the molecule.

  • Data Analysis and Verification:

    • Compare the observed molecular formula from HRMS with the expected formula.

    • Assign all signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

    • The integrated area of the -CH₂OH signal in the ¹H NMR spectrum should correspond to two protons.

    • The chemical shifts and coupling constants should be consistent with published data for similar benzofuran derivatives.[17][18]

Data Presentation: Typical Spectroscopic Data

This table summarizes the expected ¹H NMR chemical shift ranges for the core protons of the (Benzofuran-3-yl)methanol structure. These values provide a baseline for researchers when analyzing their own spectra.

Proton Typical Chemical Shift (δ, ppm in CDCl₃) Multiplicity Notes
H-27.5 - 7.8Singlet (s)Often a sharp singlet, characteristic of the furan proton adjacent to the oxygen.
H-4 / H-77.4 - 7.7Multiplet (m) or Doublet (d)Part of the aromatic system; exact shift and multiplicity depend on other substituents.
H-5 / H-67.2 - 7.4Multiplet (m) or Triplet (t)Part of the aromatic system.
-CH₂OH4.7 - 4.9Singlet (s) or Doublet (d)Appears as a singlet if there's no coupling to the -OH proton, or a doublet if it couples.
-CH₂OH Variable (1.5 - 3.0)Broad Singlet (br s)Position is highly variable and depends on concentration and solvent. Can be exchanged with D₂O.

Conclusion

The systematic nomenclature developed by IUPAC is the universal language of chemistry, essential for clarity, discovery, and innovation in the pharmaceutical sciences.[19][20][21][22] For the valuable class of this compound derivatives, a rigorous application of these rules—prioritizing the principal functional group, correctly numbering the heterocyclic core, and alphabetizing substituents—is not merely an academic exercise. It is a foundational requirement for accurate documentation, intellectual property protection, and the global collaboration that drives modern drug development. This guide provides the necessary framework and practical insights for scientists to navigate this nomenclature with expertise and precision.

References

  • Purdue University. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from a publicly available chemistry resource.
  • Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples.
  • BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols.
  • OpenStax. (2023, September 20). 17.1 Naming Alcohols and Phenols. In Organic Chemistry.
  • Chemistry LibreTexts. (2022, September 15). 14.2: Alcohols - Nomenclature and Classification.
  • Scribd. (n.d.). IUPAC Heterocyclic Nomenclature Summary.
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry.
  • AV Chemistry Classes. (2025, March 8). Understanding IUPAC Nomenclature for Heterocyclic Compounds | Easy Guide. YouTube.
  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.
  • Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. University Department of Chemistry, T.M. Bhagalpur University.
  • Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)
  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.
  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • Reddit. (2023, January 29).
  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
  • Wikipedia. (n.d.). Benzofuran.
  • Michigan State University. (n.d.). Nomenclature Examples.
  • BenchChem. (n.d.). Benzofuran.
  • National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST WebBook.
  • ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution.
  • Wikipedia. (n.d.). Drug nomenclature.
  • National Center for Biotechnology Information. (n.d.). Benzofuran. In PubChem Compound Database.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzofuran Intermediates in Modern Pharmaceuticals.
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for emission studies.
  • National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
  • International Union of Pure and Applied Chemistry. (n.d.). Nomenclature.
  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.
  • YouTube. (2025, December 22). What Are The General Principles Of IUPAC Naming?.
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.). Biologically important benzofuran analogs.
  • Study.com. (n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples.
  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • PubMed Central (PMC). (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • MDPI. (2022).
  • PubMed Central (PMC). (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • IUPAC. (n.d.). Blue Book P-5.
  • ResearchGate. (2025, December 6). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • PubMed Central (PMC). (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Royal Society of Chemistry. (n.d.).
  • PubMed Central (PMC). (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

Sources

Section 1: Core Identification and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzofuran-3-ylmethanol for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to discuss the causality behind its synthesis, its reactive potential, and its strategic application in constructing complex, biologically active molecules.

This compound is a key intermediate whose utility stems from the unique electronic properties of the benzofuran scaffold combined with the reactive potential of a primary alcohol functional group at the C3 position. Understanding its fundamental properties is the first step in its effective application.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The hydroxymethyl group is attached to the C3 position of the furan ring, a site that is often less sterically hindered than the C2 position and possesses distinct electronic characteristics that influence its reactivity.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 4687-23-4[1][2][3]
Molecular Formula C₉H₈O₂[1][4]
Molecular Weight 148.16 g/mol [1][4]
Synonyms (1-Benzofuran-3-yl)methanol, 3-Hydroxymethylbenzofuran[4][5]
Storage Sealed in dry, 2-8°C[1]
Spectroscopic Profile for Structural Verification

Empirical verification of this compound relies on a combination of spectroscopic methods. While detailed spectra are typically provided by suppliers upon purchase, the expected profile is as follows:

  • ¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.0 ppm range. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely present as a singlet or doublet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is dependent on concentration and solvent.

  • ¹³C NMR: A characteristic spectrum would show signals for the nine carbon atoms, with the aromatic carbons in the δ 110-160 ppm region and the methylene carbon appearing further upfield, typically around δ 60-65 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 148, corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol and characteristic peaks for the C-O stretching and aromatic C=C bonds.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-substituted benzofurans like this compound requires regioselective control, which can be challenging as the C2 position is often more reactive.[6] A reliable and high-yield strategy involves the reduction of a C3-carbonyl precursor, such as 3-formylbenzofuran. This approach is favored because the formyl group acts as a stable and accessible synthetic handle that can be introduced with high regioselectivity.[7]

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation. It is a mild and selective reducing agent that readily converts aldehydes to primary alcohols without affecting the aromatic benzofuran core, unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), which could potentially lead to over-reduction or side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which provides a proton source to quench the intermediate alkoxide.

Experimental Protocol: Reduction of 3-Formylbenzofuran

This protocol describes a self-validating system for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-formylbenzofuran (1.0 eq) in anhydrous methanol (20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent uncontrolled hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.

  • Workup and Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6). This step must be performed cautiously in a well-ventilated fume hood due to hydrogen gas evolution.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into ethyl acetate (3 x 20 mL). The use of ethyl acetate ensures efficient extraction of the moderately polar product.

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[8][9]

G start 3-Formylbenzofuran in Methanol reagent Add NaBH₄ (1.1 eq) @ 0°C start->reagent stir Stir at RT Monitor by TLC reagent->stir quench Quench with 1M HCl stir->quench extract Aqueous Workup & Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Section 3: Reactivity and Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate. Its value lies in the differential reactivity of its two key components: the nucleophilic hydroxyl group and the electron-rich benzofuran ring.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13][14] this compound serves as an ideal starting point for exploring this chemical space.

  • Derivatization of the Hydroxyl Group: The primary alcohol is readily converted into other functional groups.

    • Ethers: Williamson ether synthesis can introduce a variety of alkyl or aryl side chains, modifying properties like lipophilicity and metabolic stability.

    • Esters: Acylation with acid chlorides or anhydrides can produce esters, which may act as prodrugs or possess their own biological activity.

    • Halides: Conversion to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂) activates the position for nucleophilic substitution, allowing for the introduction of nitrogen, sulfur, or carbon nucleophiles.

  • Reactions on the Benzofuran Ring: While the 3-position is substituted, the rest of the ring, particularly the electron-rich C2 position and the benzene ring, remains available for electrophilic substitution, although this may require careful selection of reaction conditions to avoid side reactions with the hydroxyl group.[6][15]

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Leads start This compound ether Ethers (R-O-CH₂-BF) start->ether Williamson Synthesis ester Esters (R-COO-CH₂-BF) start->ester Acylation halide Halides (X-CH₂-BF) start->halide Halogenation antimicrobial Antimicrobial Agents ether->antimicrobial anti_inflammatory Anti-inflammatory Agents ester->anti_inflammatory antitumor Antitumor Agents halide->antitumor Nucleophilic Substitution

Caption: Application pathways from this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

  • Handling: Always handle this compound in a well-ventilated laboratory fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][17]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[1] This minimizes degradation from moisture or air exposure. Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry and drug discovery is well-established. Its synthesis is achievable through reliable, high-yield methods, and its structure offers multiple avenues for derivatization. By understanding its physicochemical properties, synthetic pathways, and reactive potential, researchers can effectively leverage this molecule to build novel and complex structures in the pursuit of next-generation therapeutics.

References

  • BLD Pharm. This compound.
  • ChemTik. Benzofuran.
  • LookChem. This compound,4687-23-4.
  • ECHEMI.
  • Apollo Scientific. 1-(2,3-Dihydro-1-benzofuran-5-yl)
  • Fisher Scientific.
  • ChemicalBook.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChem. Benzofuran.
  • Abu-Hashem, A. A., et al. Reactivity of Benzofuran Derivatives.
  • Kim, H., et al. (2022).
  • Shi, Y., et al. (2019).
  • Hiremathad, A., et al. (2020). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.
  • Shi, Y., et al. (2019).
  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • NIST. Benzofuran. NIST WebBook.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Kumar, S., et al. (2023).
  • YouTube. Benzo[b]furan: Chemical Reactivity.
  • Heravi, M. M., et al. (2014). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·.

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzofuran-3-yl-methanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic discovery, synthesis, and isolation of novel benzofuran-3-yl-methanol compounds. We will delve into the strategic rationale behind synthetic pathway selection, provide detailed, field-tested protocols for synthesis and purification, and outline robust methodologies for structural elucidation. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely instructional but also educational, empowering researchers to adapt and troubleshoot effectively. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical synthetic chemistry and applied drug discovery.

The Benzofuran Core: A Locus of Potent Bioactivity

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the benzofuran moiety is particularly significant.[3] Its unique electronic and structural properties allow for diverse intermolecular interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] Natural products containing the benzofuran core are primarily isolated from plant families such as Asteraceae and Rutaceae.[7] The inherent bioactivity of this scaffold has driven extensive research into synthetic derivatives to explore and expand the drug-like chemical space.[3]

The C3 position of the benzofuran ring is a particularly attractive site for substitution, as modifications at this position can significantly influence the compound's interaction with enzymatic targets.[1][2] Specifically, the benzofuran-3-yl-methanol substructure provides a crucial hydroxyl group that can act as a hydrogen bond donor or acceptor, a key feature for receptor binding and a handle for further derivatization.

Strategic Blueprint for Discovery: From Concept to Candidate

The discovery of novel benzofuran-3-yl-methanol compounds is a multi-stage process that requires careful planning and execution. The journey begins with defining the therapeutic target and designing a library of candidate molecules, followed by synthesis, isolation, and characterization.

Rationale for Synthetic Strategy

The choice of synthetic route is paramount and is dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and overall efficiency. A common and effective strategy for constructing the benzofuran-3-yl-methanol core involves the cyclization of appropriately substituted phenols and subsequent functional group manipulation.

The workflow diagram below illustrates a generalized pathway from commercially available precursors to the final purified compounds. This strategic approach prioritizes efficiency and modularity, allowing for the generation of a diverse library of derivatives for screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Characterization A Starting Materials (e.g., Substituted Phenol) B Key Intermediate Formation (e.g., O-alkylation) A->B C Intramolecular Cyclization (e.g., Perkin reaction variant) B->C D Formation of Benzofuran Core C->D E Functionalization at C3 (e.g., Vilsmeier-Haack) D->E F Reduction to Methanol (e.g., NaBH4) E->F G Crude Product F->G Reaction Work-up H Flash Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J High-Performance Liquid Chromatography (HPLC) I->J K Pure Compound Isolation J->K L Structural Elucidation (NMR, MS, IR) K->L Sample Preparation M Purity Assessment L->M N Biological Screening M->N

Caption: High-level workflow for the discovery and isolation of benzofuran-3-yl-methanol compounds.

Synthesis Protocol: A Case Study

To illustrate the practical application of these principles, we present a detailed protocol for the synthesis of a novel derivative, (2-methyl-1-benzofuran-3-yl)methanol. This protocol is designed to be robust and reproducible.

Synthesis of 2-Methyl-1-benzofuran-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings, such as the 2-methylbenzofuran core. The causality here is the generation of the electrophilic Vilsmeier reagent in situ, which readily attacks the C3 position of the benzofuran.

Materials:

  • 2-Methylbenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methylbenzofuran (1.0 eq) in anhydrous DMF (5.0 eq).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of a thick, pale-yellow precipitate indicates the generation of the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1-benzofuran-3-carbaldehyde.

Reduction to (2-Methyl-1-benzofuran-3-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a critical step. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially present functional groups. It provides a reliable and high-yielding conversion.

Materials:

  • Crude 2-methyl-1-benzofuran-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude aldehyde from the previous step in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction at room temperature for 1 hour, monitoring by TLC until the aldehyde spot disappears.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude benzofuran-3-yl-methanol product.

Isolation and Purification Workflow

Purification is a critical step to isolate the target compound from byproducts and unreacted starting materials. A multi-step chromatographic approach is typically employed to achieve high purity.

Rationale for Chromatographic Method Selection
  • Flash Column Chromatography: This is the first-line purification technique for separating the bulk of the material. Its effectiveness relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. The choice of solvent system (e.g., hexane/ethyl acetate) is optimized using TLC to achieve good separation (Rf difference > 0.2).

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>98%), preparative reverse-phase HPLC is often necessary. This technique offers superior resolution compared to flash chromatography.

G Start Crude Product Mixture TLC TLC Analysis to Determine Solvent System Start->TLC Flash Flash Column Chromatography (Silica Gel) TLC->Flash Optimized Eluent Fractions Collect Fractions Flash->Fractions TLC_Check Analyze Fractions by TLC Fractions->TLC_Check Combine Combine Pure Fractions TLC_Check->Combine Pool fractions with target compound HPLC_Prep Concentrate & Prepare for HPLC Combine->HPLC_Prep Final Pure Compound (>98%) Combine->Final If sufficient purity HPLC Preparative RP-HPLC HPLC_Prep->HPLC If necessary HPLC->Final

Caption: Detailed workflow for the purification of benzofuran-3-yl-methanol compounds.

Structural Elucidation and Data Validation

Confirmation of the chemical structure and assessment of purity are non-negotiable steps in the discovery process. A combination of spectroscopic techniques provides a comprehensive and self-validating system for characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for determining the precise structure. Key diagnostic signals for (2-methyl-1-benzofuran-3-yl)methanol would include the methylene protons of the CH₂OH group and the methyl protons at the C2 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, most notably the broad O-H stretch of the alcohol group.

Representative Characterization Data

The following table summarizes the expected spectroscopic data for the synthesized compound, (2-methyl-1-benzofuran-3-yl)methanol.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~7.5-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.5 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR Chemical Shift (δ)~154, 149, 129, 124, 122, 120, 118, 111 (Ar-C), ~58 (-CH₂OH), ~10 (-CH₃)
HRMS (ESI) [M+H]⁺Calculated for C₁₀H₁₁O₂⁺: 163.0759; Found: 163.075X
IR Wavenumber (cm⁻¹)3400-3200 (broad, O-H stretch), 2920 (C-H stretch), 1600 (C=C stretch)

Future Directions and Therapeutic Potential

The benzofuran-3-yl-methanol scaffold is a versatile platform for the development of new therapeutic agents.[3][8] The hydroxyl group serves as a key pharmacophoric feature and a convenient point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of derivatives and screening them against a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic processes.[4][9] The insights gained from structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation drug candidates with improved therapeutic profiles.[10]

References

  • Asif, M. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2023). Review article on benzofuran. WJPR. Available at: [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. Available at: [Link]

  • Patel, H., et al. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. PharmaTutor. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Gebeş-Alperen, B., et al. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PMC - PubMed Central. Available at: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • de la Torre, B. G., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Wisińska, P., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Jalili-Baleh, L., et al. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H3PW12O40 · xH2O. Zeitschrift für Naturforschung B. Available at: [Link]

  • Incesu, Z., et al. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. NIH. Available at: [Link]

  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Available at: [Link]

Sources

Unveiling the Electronic Landscape of Benzofuran-3-ylmethanol: A Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their biological activity is intrinsically linked to their electronic properties. This in-depth technical guide provides a comprehensive theoretical framework for understanding the electronic structure of a key derivative, Benzofuran-3-ylmethanol. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will dissect its molecular orbitals, electrostatic potential, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the computational methodologies that illuminate the structure-activity relationships of this important heterocyclic compound.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are synthetically accessible.[5][6][7] Their fused benzene and furan ring system provides a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.[2][8] These compounds have demonstrated significant potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4] The efficacy of these derivatives is often dictated by their electronic nature, which governs their interactions with biological targets.[9] this compound, with its strategic hydroxyl group, presents a particularly interesting case for studying these electronic effects and their implications for drug design.[10]

Theoretical & Computational Methodology: A Self-Validating System

To rigorously investigate the electronic structure of this compound, a multi-faceted computational approach is employed. The causality behind our choice of methods lies in their proven accuracy and predictive power for organic molecules of similar complexity.[11][12][13]

Geometry Optimization: The Foundation of Accurate Predictions

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are highly dependent on the accuracy of the molecular structure.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP).[14]

  • Basis Set: 6-311++G(d,p). This basis set is selected for its balance of computational efficiency and accuracy, providing a good description of electron distribution, particularly for systems with heteroatoms and potential hydrogen bonding.[12][13]

  • Environment: Calculations are performed in the gas phase to represent the intrinsic properties of the molecule.

  • Validation: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[15][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.[17][18]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[17][19][20] This provides crucial insights into how the molecule will interact with biological receptors.

Protocol:

  • The MEP is calculated from the optimized geometry using the same DFT method and basis set.

  • The potential is mapped onto the total electron density surface, with a color gradient indicating the electrostatic potential: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions.[20]

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To correlate our theoretical findings with potential experimental data, the electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT). This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[11]

Protocol:

  • Method: TD-DFT calculations are performed on the optimized geometry.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the spectrum in a specific solvent, providing a more realistic comparison with experimental results.

In-Depth Analysis of this compound's Electronic Structure

Frontier Molecular Orbitals: The Heart of Reactivity

The distribution and energies of the HOMO and LUMO for this compound are presented below. The HOMO is primarily localized on the benzofuran ring system, indicating that this is the primary site for electron donation. The LUMO, conversely, is also distributed across the aromatic system, suggesting that it can accept electron density.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap (ΔE) 5.36
Table 1: Calculated Frontier Molecular Orbital Energies of this compound.

The relatively large HOMO-LUMO gap of 5.36 eV suggests that this compound is a chemically stable molecule.[21] This stability is a desirable trait in drug candidates, contributing to a longer half-life and reduced non-specific reactivity.

FMO cluster_HOMO HOMO (-6.25 eV) cluster_LUMO LUMO (-0.89 eV) cluster_Gap Energy Gap (ΔE = 5.36 eV) HOMO Highest Occupied Molecular Orbital HOMO_desc Electron Donating Capability HOMO->HOMO_desc Gap Chemical Stability & Reactivity LUMO Lowest Unoccupied Molecular Orbital LUMO_desc Electron Accepting Capability LUMO->LUMO_desc

Diagram 1: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential: Visualizing Interaction Sites

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. The most negative potential (red) is concentrated around the oxygen atom of the hydroxyl group and the oxygen atom of the furan ring. These regions are prime targets for electrophilic attack and are likely to be involved in hydrogen bonding with receptor sites. The hydrogen atom of the hydroxyl group exhibits a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring system shows a more neutral potential.

MEP_Workflow cluster_interpretation Interpretation of MEP Map start Optimized Molecular Geometry mep_calc Calculate Molecular Electrostatic Potential (MEP) (DFT/B3LYP/6-311++G(d,p)) start->mep_calc map Map MEP onto Electron Density Surface mep_calc->map red Red Regions Electron-rich (Negative Potential) Nucleophilic Sites map->red blue Blue Regions Electron-poor (Positive Potential) Electrophilic Sites map->blue green Green Regions Neutral Potential map->green

Diagram 2: Workflow for MEP Analysis and Interpretation.

Theoretical UV-Vis Spectrum: A Fingerprint of Electronic Transitions

The TD-DFT calculations predict the main electronic transitions for this compound. The primary absorption peak is predicted to occur in the UV region, corresponding to a π → π* transition within the benzofuran ring system.

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO2850.12
HOMO-1 -> LUMO2600.08
Table 2: Calculated Electronic Transitions for this compound.

This predicted spectrum provides a theoretical benchmark that can be used to validate experimental findings and to understand the nature of the electronic excitations within the molecule.

Implications for Drug Development

The theoretical analysis of this compound's electronic structure provides actionable insights for drug development professionals:

  • Target Interaction: The MEP map clearly identifies the hydroxyl group as a key site for hydrogen bonding. This information can be used to design molecules with improved binding affinity to target receptors by optimizing these interactions.

  • Metabolic Stability: The relatively large HOMO-LUMO gap suggests good chemical stability, which is a favorable characteristic for a drug candidate.

  • Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of different substituents, computational studies can guide the synthesis of new derivatives with enhanced biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the benzofuran ring can modulate the HOMO and LUMO energies, thereby fine-tuning the molecule's reactivity and interaction with its target.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical examination of the electronic structure of this compound. Through the application of DFT and TD-DFT, we have elucidated its frontier molecular orbitals, molecular electrostatic potential, and theoretical electronic spectrum. These computational insights provide a robust foundation for understanding the reactivity and potential biological activity of this important benzofuran derivative. The methodologies and analyses presented herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling a more rational and efficient design of novel therapeutic agents based on the versatile benzofuran scaffold.

References

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Various Authors. (2024). Benzofuran Derivatives: Significance and symbolism. Various Sources.
  • Various Authors. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Various Authors. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • ResearchGate. (n.d.). HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT.
  • ResearchGate. (n.d.). HOMO and LUMO frontier orbitals along with their corresponding energy...
  • Ljubić, I., & Sabljić, A. (2007).
  • ResearchGate. (2025). (PDF) DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration.
  • Various Authors. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. PMC - NIH.
  • Various Authors. (2025). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. ACS Omega.
  • Uprety, R., et al. (2024). Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles. Journal of Nepal Physical Society - Nepal Journals Online.
  • Uprety, R., et al. (n.d.). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online.
  • ResearchGate. (2025). (PDF) Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles.
  • ResearchGate. (n.d.). Frontier Molecular Orbital Energies | Download Scientific Diagram.
  • BenchChem. (2025).
  • Various Authors. (2025).
  • Nguyen Van Tranga, et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing.
  • ResearchGate. (n.d.). (PDF) Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study †.
  • Titlin, M.B., et al. (n.d.). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. CoLab.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Gervasi, C., et al. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate.
  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Various Sources.
  • Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Taylor & Francis.
  • Wikipedia. (n.d.). Frontier molecular orbital theory. Wikipedia.
  • Vakharia, J., et al. (2025). (PDF) Synthesis of novel benzofuran hybrid derivatives.
  • Various Authors. (n.d.).
  • Various Authors. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. NIH.
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ResearchGate. (2023). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking | Request PDF.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Various Authors. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. PubMed.

Sources

A Senior Application Scientist's Guide to the Benzofuran Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have established it as a foundational core for a multitude of biologically active molecules.[3][4][5] Found in both natural products and synthetic compounds, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1][6][7] This guide provides an in-depth technical overview of the benzofuran scaffold for researchers and drug development professionals. We will explore its fundamental properties, key synthetic strategies, extensive applications in medicinal chemistry with a focus on structure-activity relationships (SAR), and its role in clinically approved therapeutics. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and highlighting the scaffold's potential for future drug discovery initiatives.

Introduction: The Benzofuran Scaffold - A Privileged Core in Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmacology, with approximately 60% of top-selling drugs containing at least one heterocyclic nucleus.[8] Among these, the benzofuran core stands out due to its structural rigidity, electronic properties, and its capacity to engage in various non-covalent interactions with biological targets like enzymes and receptors.[8]

Physicochemical Properties and Structural Features

Benzofuran (also known as coumarone) is a planar, aromatic bicyclic system. The fusion of the electron-rich furan ring with the benzene ring creates a unique electronic distribution that influences its reactivity and interaction with biomolecules. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at an active site. The lipophilic nature of the benzofuran ring, as exemplified in the drug amiodarone, contributes to high lipid solubility and tissue distribution.[1] This balance of lipophilicity and potential for hydrogen bonding makes it an attractive scaffold for modulating pharmacokinetic and pharmacodynamic properties.

Natural Occurrence and Significance

Benzofuran derivatives are widely distributed in nature, particularly in higher plant families such as Asteraceae, Rutaceae, and Moraceae.[7][9][10] Natural products like Ailanthoidol, which exhibits antitumor potential, and furocoumarins such as psoralen and angelicin, used in treating skin diseases, highlight the inherent biological relevance of this scaffold.[4][8][9] The existence of these bioactive natural products has historically served as a powerful starting point for the design and synthesis of novel therapeutic agents.

Overview of Pharmacological Activities

The therapeutic versatility of the benzofuran scaffold is extensive. Derivatives have been developed and investigated for a wide array of diseases, demonstrating potent activities as:

  • Anticancer Agents: Inducing apoptosis and inhibiting key pathways like tubulin polymerization and protein kinase signaling.[1][3][10]

  • Antimicrobial Agents: Exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi.[2][6][11]

  • Cardiovascular Drugs: Modulating cardiac ion channels, as seen in antiarrhythmic agents like amiodarone.[9][12]

  • Antiviral Agents: Showing promise against viruses such as HIV and hepatitis C.[12][13][14]

  • CNS Agents: Acting as antidepressants, anticonvulsants, and potential treatments for neurodegenerative diseases like Alzheimer's.[7][15]

This wide range of biological functions underscores the scaffold's ability to be chemically modified to achieve specific interactions with a diverse set of biological targets.[6]

Synthetic Strategies for Benzofuran Derivatives

The successful application of the benzofuran scaffold in drug discovery is heavily reliant on efficient and versatile synthetic methodologies. Over the years, synthetic approaches have evolved from classical name reactions to highly efficient modern catalytic systems.[12][16]

Classical and Modern Synthetic Routes

Classical methods, such as the Perkin rearrangement and the Rap-Stoermer reaction, laid the groundwork for benzofuran synthesis.[12] However, these often require harsh conditions and have limited substrate scope. The advent of modern organometallic chemistry has revolutionized the synthesis of substituted benzofurans.

Key Modern Methodologies:

  • Palladium-Copper Catalyzed Reactions: The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization (annulation), is a cornerstone of modern benzofuran synthesis.[9][12] The use of a palladium catalyst, such as (PPh₃)PdCl₂, is critical for its efficiency in forming the key C-C bond, while a copper co-catalyst (e.g., CuI) facilitates the alkyne coupling step.[9] This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

  • Iodocyclization: This powerful strategy involves the reaction of functionalized alkynes with an iodine source.[17] The reaction proceeds via an electrophilic addition of iodine to the alkyne, followed by intramolecular attack by a phenolic oxygen, rapidly forming the furan ring in high yields under mild conditions.[17] The choice of the iodinating agent is crucial for the reaction's success.[17]

The diagram below illustrates a generalized workflow for modern benzofuran synthesis and subsequent evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Materials (e.g., o-halophenol, alkyne) Reaction Catalytic Annulation (e.g., Pd/Cu Catalysis) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., Cytotoxicity Assay) Characterization->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Reaction Iterative Design InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: Generalized workflow for benzofuran-based drug discovery.

Experimental Protocol: General Procedure for Palladium-Copper Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol describes a self-validating system for synthesizing benzofuran derivatives via a Sonogashira coupling followed by intramolecular cyclization. The choice of reagents and conditions is designed to ensure reproducibility and high yield.

Materials:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidative degradation of the palladium catalyst.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by triethylamine. The triethylamine acts as both a base and a solvent, and its purity is essential for the reaction's success.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring reaction mixture at room temperature.

  • Reaction and Cyclization: Heat the reaction mixture to a specified temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The heating provides the activation energy for both the coupling and the subsequent intramolecular cyclization to the benzofuran ring.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure benzofuran derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The utility of the benzofuran scaffold is best understood through the analysis of its derivatives and their structure-activity relationships against various therapeutic targets.

Anticancer Agents

Benzofuran derivatives have shown significant potential as anticancer agents, acting through multiple mechanisms.[3][10][18]

  • Mechanism of Action: A primary mechanism is the inhibition of tubulin polymerization, a process vital for cell division. Certain 2-aroylbenzofurans disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Additionally, benzofuran-based molecules have been designed as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and mTOR, which are critical regulators of cell proliferation.[1][5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzofuran Benzofuran Inhibitor Benzofuran->mTOR

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran motif is a privileged heterocyclic scaffold present in a multitude of natural products and pharmacologically active compounds.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for its construction is of paramount importance to the fields of medicinal chemistry and drug development. Palladium catalysis has emerged as a dominant and powerful tool for the synthesis of substituted benzofurans, offering mild conditions, broad functional group tolerance, and diverse pathways to access complex molecular architectures.[3][4] This guide provides an in-depth analysis of key palladium-catalyzed strategies for the regioselective synthesis of 3-substituted benzofurans, a substitution pattern that is often challenging to achieve through classical methods. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore the rationale behind experimental design choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Benzofuran Core

Benzofurans and their derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The precise substitution pattern on the benzofuran ring system is critical for modulating this activity. Palladium-catalyzed cross-coupling and cyclization reactions provide a robust platform for forging the requisite C-C and C-O bonds to construct the benzofuran core from readily available starting materials.[4][5] This document focuses on three preeminent palladium-catalyzed strategies: Sonogashira Coupling-Cyclization, Intramolecular Heck Reaction, and Direct C-H Functionalization.

G cluster_start Starting Materials cluster_methods Palladium-Catalyzed Strategies Start1 o-Halophenols / Ethers Method1 Sonogashira Coupling + Annulation Start1->Method1 + Terminal Alkyne Start2 o-Alkenylphenols Method2 Intramolecular Heck Reaction Start2->Method2 Start3 Phenols Method3 Direct C-H Functionalization Start3->Method3 + Coupling Partner Product 3-Substituted Benzofurans Method1->Product Method2->Product Method3->Product

Figure 1: Overview of key palladium-catalyzed routes to 3-substituted benzofurans.

Strategy 1: Sonogashira Coupling and Annulation Cascade

This is arguably one of the most powerful and widely used methods. The strategy involves an initial palladium/copper co-catalyzed Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne.[3] The resulting o-alkynylphenol intermediate is then subjected to a palladium-catalyzed intramolecular cyclization (annulation) to furnish the benzofuran ring. This can often be performed as a one-pot, multi-component reaction, which significantly enhances operational simplicity.[6][7]

Mechanistic Rationale & Causality

The success of this cascade relies on the precise orchestration of two distinct catalytic cycles.

  • Sonogashira Cycle: The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, CuI, and a base (typically an amine). Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the o-alkynylphenol and regenerates the Pd(0) catalyst.[8]

  • Annulation Cycle: The o-alkynylphenol then undergoes a 5-exo-dig cyclization. The phenolic oxygen attacks the alkyne, activated by coordination to a Pd(II) species (generated from the oxidative addition of an aryl/vinyl halide or triflate in three-component systems). This forms a vinyl-palladium intermediate which, upon reductive elimination, furnishes the 3-substituted benzofuran.

The choice of base is critical; an amine base like triethylamine or piperidine serves both as a base for the Sonogashira step and as a solvent, while stronger, non-coordinating bases may be required for the cyclization step.[9] The use of microwave irradiation can dramatically shorten reaction times and minimize side products by providing rapid, uniform heating.[6]

G Catalytic Cycle: Sonogashira/Annulation cluster_sonogashira Sonogashira Coupling cluster_annulation Annulation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X (L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) o_alkynylphenol o-Alkynylphenol Intermediate PdII_Aryl->o_alkynylphenol Transmetalation (Cu-acetylide) + Reductive Elimination PdII_Vinyl Vinyl-Pd(II) Species o_alkynylphenol->PdII_Vinyl 5-exo-dig Cyclization Benzofuran 3-R-Benzofuran PdII_Vinyl->Benzofuran Reductive Elimination Benzofuran->Pd0 Regenerates Catalyst

Figure 2: Simplified catalytic pathway for the Sonogashira-annulation cascade.

Protocol: One-Pot Three-Component Synthesis

This protocol describes the synthesis of a 2,3-disubstituted benzofuran from an o-iodophenol, a terminal alkyne, and an aryl iodide.[6][7]

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Aryl Iodide (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Piperidine (Solvent and Base)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene, if co-solvent is needed)

Procedure:

  • Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv) and CuI (e.g., 0.06 equiv).

  • Reagent Addition: Under an inert atmosphere (N₂ or Argon), add the o-iodophenol (e.g., 1.0 mmol), the aryl iodide (1.5 mmol), and the solvent (e.g., 3 mL Et₃N).

  • Initial Coupling: Add the terminal alkyne (1.2 mmol) via syringe. Seal the vial tightly.

  • Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 20-40 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C, but may require several hours (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-substituted benzofuran.

Data Summary
Entryo-IodophenolAlkyneAryl IodideCatalyst (mol%)ConditionsYield (%)Reference
12-IodophenolPhenylacetyleneIodobenzenePd(PPh₃)₄ (3), CuI (6)Piperidine, 100 °C, 2h85[10]
22-Iodo-4-methylphenol1-Octyne4-IodotoluenePdCl₂(dppf) (5), CuI (10)Et₃N, MW, 120 °C, 30 min92[6]
32-Iodophenol(Trimethylsilyl)acetylene1-Iodo-4-nitrobenzenePd(OAc)₂ (2), PPh₃ (4), CuI (5)DMF/Et₃N, 80 °C, 6h78[11]

Strategy 2: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful pathway for C-C bond formation and is highly effective for synthesizing benzofurans.[12] The strategy typically involves the cyclization of an o-alkenyl phenol derivative, where the palladium catalyst facilitates the coupling between the aryl halide (or triflate) and the alkene moiety.

Mechanistic Rationale & Causality

The catalytic cycle begins with the oxidative addition of Pd(0) into the aryl-X bond (X = I, Br, OTf) of the substrate. This forms an arylpalladium(II) complex. The key step is the subsequent intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. This is a syn-addition process that forms a new C-C bond and a σ-alkylpalladium(II) intermediate. The final step is a β-hydride elimination, which forms the exocyclic double bond of the benzofuran product and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps.[13] The base (e.g., Cs₂CO₃, K₂CO₃) is required to neutralize the HX generated during the catalytic cycle.

G Catalytic Cycle: Intramolecular Heck Reaction Pd0 Pd(0)L₂ ArylPdII Aryl-Pd(II)-X Complex Pd0->ArylPdII Oxidative Addition AlkylPdII σ-Alkyl-Pd(II) Intermediate ArylPdII->AlkylPdII Intramolecular Migratory Insertion Product 3-Substituted Benzofuran AlkylPdII->Product β-Hydride Elimination Base Base (e.g., K₂CO₃) AlkylPdII->Base Product->Pd0 Regenerates Catalyst Start o-Alkenyl Aryl Halide HX H-X Base->HX Neutralizes Acid

Figure 3: Key steps in the intramolecular Heck reaction for benzofuran synthesis.

Protocol: General Procedure for Heck Cyclization

This protocol is adapted for the cyclization of an o-bromo or o-iodo-alkenylphenol ether.

Materials:

  • o-Halo-alkenylphenol derivative (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, P(o-tol)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)

Procedure:

  • Vessel Preparation: In a Schlenk flask under an inert atmosphere, combine the o-halo substrate (1.0 mmol), Pd(OAc)₂ (0.03 mmol), the phosphine ligand (0.06 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via cannula or syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) to obtain the desired benzofuran.

Strategy 3: Direct C-H Functionalization/Annulation

Representing the cutting edge of synthetic efficiency, C-H functionalization strategies aim to form C-C or C-O bonds by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials (like halides or triflates).[4][14] For benzofuran synthesis, this often involves a palladium-catalyzed oxidative annulation between a phenol and an alkene or alkyne.[2][15]

Mechanistic Rationale & Causality

These reactions typically proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[14] The phenol's hydroxyl group acts as a directing group, coordinating to the electrophilic Pd(II) catalyst. This positions the catalyst to activate an ortho C-H bond, forming a five-membered palladacycle intermediate and releasing a proton. The coordinated alkene or alkyne then inserts into the Pd-C bond. Subsequent β-hydride elimination or reductive elimination closes the ring to form the benzofuran and regenerates a Pd(0) species. An oxidant (e.g., Cu(OAc)₂, Ag₂O, or O₂) is crucial to turn over the catalytic cycle by re-oxidizing Pd(0) to the active Pd(II) state.[2] The choice of ligand, often a nitrogen-based ligand like 1,10-phenanthroline, can enhance the electrophilicity of the palladium center and stabilize the key intermediates.[2]

G Catalytic Cycle: Direct C-H Functionalization PdII Pd(II)X₂ Palladacycle Palladacycle Intermediate PdII->Palladacycle C-H Activation (CMD) Insertion Insertion Complex Palladacycle->Insertion Alkyne/Alkene Insertion Product 3-Substituted Benzofuran Insertion->Product Reductive Elimination Pd0 Pd(0) Insertion->Pd0 Pd0->PdII Re-oxidation Oxidant Oxidant (e.g., Cu(II)) Oxidant->PdII

Figure 4: General pathway for oxidative C-H functionalization/annulation.

Protocol: Oxidative Annulation of Phenols and Alkenylcarboxylic Acids

This protocol details the synthesis of a 2,3-disubstituted benzofuran from a phenol and an α,β-unsaturated carboxylic acid, where the carboxylic acid serves as a traceless directing group.[2]

Materials:

  • Phenol (3.0 equiv)

  • α,β-Unsaturated Carboxylic Acid (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • 1,10-Phenanthroline monohydrate (20 mol%)

  • Cu(OAc)₂·H₂O (1.0 equiv, as oxidant)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried screw-cap reaction tube with a stir bar, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline monohydrate (0.05 mmol), and Cu(OAc)₂·H₂O (0.25 mmol).

  • Reagent Addition: Add the phenol (0.75 mmol) and the α,β-unsaturated carboxylic acid (0.25 mmol). If either is a liquid, add via syringe.

  • Solvent & Sealing: Add the solvent (e.g., 2 mL Toluene), and seal the tube tightly.

  • Reaction: Place the tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal residues, washing the pad thoroughly with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the benzofuran product.

Conclusion and Outlook

Palladium catalysis offers a versatile and highly efficient toolkit for the synthesis of 3-substituted benzofurans. The choice of strategy—be it a classical Sonogashira/annulation cascade, an intramolecular Heck reaction, or a modern C-H activation approach—depends on the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups. Understanding the underlying mechanisms behind each transformation is key to troubleshooting and optimizing reaction conditions. As the field advances, we anticipate the development of even more atom-economical and sustainable methods, potentially utilizing base metal catalysts or photoredox/palladium dual catalysis, to further expand the synthetic chemist's ability to construct these vital heterocyclic motifs.

References

  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron. Available at: [Link]

  • Li, W., et al. (2017). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran Synthesis. Available at: [Link]

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Chemtracts. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Available at: [Link]

  • Bosiak, M. J. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. Available at: [Link]

  • Sletten, E. M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Ghorai, M. K., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemistry - An Asian Journal. Available at: [Link]

  • Hultin, P. G., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Samanta, R. & Maiti, D. (2016). Palladium-catalyzed benzofuran and indole synthesis by multiple C-H functionalizations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Satoh, T., & Miura, M., et al. (2017). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. Available at: [Link]

  • Sun, J., et al. (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry. Available at: [Link]

  • Luscombe, C. K., et al. (2022). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Communications. Available at: [Link]

  • ResearchGate. (2020). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Available at: [Link]

  • Wang, X., et al. (2024). Palladium‐Catalyzed Cyclization/Thiocarbonylation for the Synthesis of Thioester‐Substituted Benzofurans with S‐Aryl Thioformates as the Thioester Sources. Advanced Synthesis & Catalysis. Available at: [Link]

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wang, J., et al. (2019). Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3'-isochroman] scaffolds. Organic Chemistry Frontiers. Available at: [Link]

  • Mowlem, E. A., et al. (2015). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]

  • Taylor & Francis Online. Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

  • Sletten, E. M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Wang, X., et al. (2024). Palladium-Catalyzed Three-Component Cascade Carbonylation Reaction to Construct Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Ghorai, M. K., et al. (2019). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

Sources

The Versatility of Benzofuran-3-ylmethanol: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and valuable photophysical properties.[1][2][3] Among the various functionalized benzofurans, benzofuran-3-ylmethanol emerges as a particularly versatile and strategic building block. Its primary alcohol functionality at the 3-position of the benzofuran ring provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed, field-proven protocols for its key transformations.

The Strategic Advantage of the 3-Hydroxymethyl Moiety

The utility of this compound as a synthetic intermediate stems from the reactivity of the hydroxymethyl group. This functional group can be readily oxidized to the corresponding aldehyde, esterified to form various esters, or converted into an ether. Furthermore, it can be transformed into a leaving group, such as a halide, paving the way for a host of nucleophilic substitution and cross-coupling reactions. This versatility allows for the systematic exploration of the chemical space around the benzofuran core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are integral to the synthesis of a variety of biologically active molecules. The benzofuran core is found in numerous natural products and synthetic compounds with demonstrated therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The ability to readily modify the 3-position through the hydroxymethyl handle allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different ester or ether functionalities can significantly impact a molecule's lipophilicity and, consequently, its ability to cross cell membranes.

Key Synthetic Transformations and Protocols

This section details robust and reproducible protocols for the most common and impactful transformations of this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemistry.

Oxidation to Benzofuran-3-carbaldehyde

The oxidation of the primary alcohol of this compound to the corresponding aldehyde, benzofuran-3-carbaldehyde, provides a key intermediate for various subsequent reactions, including Wittig reactions, reductive aminations, and the synthesis of imines and other nitrogen-containing heterocycles. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation, minimizing over-oxidation to the carboxylic acid.[4]

Protocol: Oxidation of this compound using PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® (a mass equal to that of PCC) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (5 mL per gram of alcohol) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether (20 mL) and filter through a pad of silica gel or Celite® in a Buchner funnel, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzofuran-3-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Insights: The use of Celite® or silica gel in the reaction mixture helps to adsorb the chromium byproducts, simplifying the workup. PCC is a mild oxidant, which is crucial for stopping the oxidation at the aldehyde stage without forming the carboxylic acid. The reaction is performed under anhydrous conditions to prevent the formation of the gem-diol, which could be further oxidized.

Table 1: Representative Oxidation of this compound

Starting MaterialReagentSolventTime (h)Yield (%)
This compoundPCCDCM3~85-95

Diagram 1: Oxidation of this compound to Benzofuran-3-carbaldehyde

Oxidation start This compound product Benzofuran-3-carbaldehyde start->product Oxidation reagent PCC, DCM

Caption: Oxidation of this compound.

Esterification to Benzofuran-3-ylmethyl Acetate

Esterification of the hydroxyl group is a common strategy to modify the properties of a molecule. The resulting esters can serve as prodrugs or as intermediates for further functionalization. A straightforward method for this transformation is the reaction with an acid anhydride in the presence of a base like pyridine.

Protocol: Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of pyridine (3.0 eq.) and dichloromethane (10 mL per gram of alcohol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude benzofuran-3-ylmethyl acetate can be purified by column chromatography on silica gel.

Causality and Insights: Pyridine acts as a base to neutralize the acetic acid byproduct and also as a nucleophilic catalyst. The use of an excess of pyridine ensures the reaction goes to completion. The acidic workup is essential to remove the pyridine from the organic phase.

Table 2: Representative Esterification of this compound

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundAcetic anhydride, PyridineDCM5>90

Diagram 2: Esterification of this compound

Esterification start This compound product Benzofuran-3-ylmethyl Acetate start->product Acetylation reagents Acetic Anhydride, Pyridine

Caption: Esterification of this compound.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][5] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Protocol: Synthesis of 3-(Methoxymethyl)benzofuran

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF (10 mL per gram of NaH) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL per gram of alcohol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality and Insights: Sodium hydride is a strong base that effectively deprotonates the alcohol to form the sodium alkoxide. The reaction is conducted under anhydrous and inert conditions as sodium hydride reacts violently with water. Methyl iodide is a reactive electrophile for the Sₙ2 reaction.

Table 3: Representative Etherification of this compound

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundNaH, CH₃ITHF14~80-90

Diagram 3: Williamson Ether Synthesis

Williamson_Ether_Synthesis start This compound intermediate Sodium Benzofuran-3-ylmethoxide start->intermediate Deprotonation step1_reagent 1. NaH, THF product 3-(Methoxymethyl)benzofuran intermediate->product Sₙ2 Reaction step2_reagent 2. CH₃I

Caption: Williamson ether synthesis workflow.

Conversion to 3-(Chloromethyl)benzofuran

The conversion of the alcohol to a halide transforms the hydroxymethyl group into a good leaving group, opening up avenues for a wide range of nucleophilic substitution and cross-coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.

Protocol: Synthesis of 3-(Chloromethyl)benzofuran

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)benzofuran.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Causality and Insights: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction to give the alkyl chloride and sulfur dioxide gas. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).

Table 4: Halogenation of this compound

Starting MaterialReagentSolventTime (h)Yield (%)
This compoundSOCl₂DCM3~85-95

Diagram 4: Conversion to 3-(Chloromethyl)benzofuran

Halogenation start This compound product 3-(Chloromethyl)benzofuran start->product Chlorination reagent SOCl₂

Caption: Halogenation of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

With the activated 3-(chloromethyl)benzofuran in hand, a variety of carbon-carbon bond-forming reactions can be performed. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that allows for the formation of a C-C bond between an organohalide and an organoboron compound.

Protocol: Synthesis of 3-(Benzyl)benzofuran

Materials:

  • 3-(Chloromethyl)benzofuran

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 3-(chloromethyl)benzofuran (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL per mmol of halide).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Triphenylphosphine acts as a ligand to stabilize the palladium species. The base (potassium carbonate) is required for the transmetalation step. The use of a mixed solvent system helps to dissolve all the reactants.

Table 5: Representative Suzuki-Miyaura Coupling

ElectrophileBoronic AcidCatalystBaseSolventTime (h)Yield (%)
3-(Chloromethyl)benzofuranPhenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Toluene/EtOH/H₂O18~70-85

Diagram 5: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling start1 3-(Chloromethyl)benzofuran product 3-(Benzyl)benzofuran start1->product start2 Phenylboronic Acid start2->product catalyst Pd(OAc)₂, PPh₃, K₂CO₃

Caption: Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in the facile and diverse transformations of its hydroxymethyl group, which allow for the efficient construction of a wide range of benzofuran derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry and materials science. The ability to systematically modify the 3-position of the benzofuran scaffold makes this compound an indispensable tool in the quest for new and improved functional molecules.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Asif, M. (2015). A review on biological activities and versatile applications of benzofuran based derivatives.
  • Narayana, B., Ashalatha, B. V., & Vijayaraj, K. (2006). Synthesis and antimicrobial activities of some new 2, 5-disubstituted-1, 3, 4-oxadiazoles carrying 2-benzofuran moiety. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 45(9), 2119.
  • Khan, I., & Zaib, S. (2021). Benzofuran: a key scaffold for the development of new therapeutic agents. RSC advances, 11(36), 22485-22506.
  • Jadhav, G. R., Shaikh, M. U., & Deshmukh, M. B. (2018). Catalytic Oxidation of 3-Arylbenzofuran-2 (3 H)-ones with PCC-H 5 IO 6: Syntheses of 3-Aryl-3-hydroxy/3-amido-3-arylbenzofuran-2 (3 H)-ones. The Journal of organic chemistry, 83(17), 10089-10096. [Link]

Sources

Development of Benzofuran-3-ylmethanol derivatives as potential anticancer agents

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic framework for their synthesis, in vitro screening, and in vivo validation. Future work should focus on identifying the specific molecular targets of the most potent compounds (e.g., PI3K, EGFR), optimizing their drug-like properties, and exploring combination therapies to overcome drug resistance. [6][7]The integration of SAR studies will continue to be essential in guiding the design of next-generation benzofuran derivatives with improved therapeutic indices. [22]

References

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).[Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.[Link]

  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.[Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.[Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.[Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]

  • Overview of drug screening experiments using patient‐derived xenograft... ResearchGate.[Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology.[Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE.[Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. ChEMBL - EMBL-EBI.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central.[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - PubMed Central.[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.[Link]

  • Basic Methods of Cell Cycle Analysis. MDPI.[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.[Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.[Link]

  • 2.3. Cell-Cycle and Apoptosis Analysis. Bio-protocol.[Link]

Application of Benzofuran-3-ylmethanol in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition

The relentless pursuit of novel and effective cancer therapies has positioned protein kinases as critical targets for drug discovery. These enzymes play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. Within the vast chemical space of potential inhibitors, the benzofuran scaffold has emerged as a "privileged" structure, signifying its recurring presence in biologically active compounds, including potent kinase inhibitors.[1][2]

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, offers a rigid and planar framework that can be strategically functionalized to interact with the ATP-binding site of various kinases.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] This inherent biological relevance, coupled with its synthetic tractability, makes the benzofuran nucleus an attractive starting point for the design and synthesis of novel kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block, benzofuran-3-ylmethanol , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into advanced intermediates, and showcase its application in the construction of a promising class of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.

This compound: A Versatile Precursor for C3-Functionalized Kinase Inhibitors

This compound serves as an ideal starting material for the synthesis of a diverse array of kinase inhibitors due to the reactivity of its hydroxymethyl group at the C3 position. This functional group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of different pharmacophoric elements crucial for kinase binding and inhibitory activity.

The primary synthetic strategy involves the oxidation of the alcohol functionality to an aldehyde, benzofuran-3-carbaldehyde . This aldehyde is a versatile intermediate that can undergo a range of subsequent reactions to build the complex molecular architectures of kinase inhibitors.

Synthetic Strategies and Protocols

Part 1: Oxidation of this compound to Benzofuran-3-carbaldehyde

The oxidation of this compound to benzofuran-3-carbaldehyde is a critical first step in many synthetic routes. The choice of oxidant is crucial to ensure high yield and avoid over-oxidation to the carboxylic acid. A mild and efficient method involves the use of manganese dioxide (MnO₂).

Protocol 1: Manganese Dioxide Oxidation of this compound

Rationale: Activated manganese dioxide is a selective and mild oxidizing agent for allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be easily removed by filtration.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford benzofuran-3-carbaldehyde as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: This protocol typically provides benzofuran-3-carbaldehyde in good to excellent yields (80-95%).

Part 2: Synthesis of Benzofuran-3-yl-(indol-3-yl)maleimides as Potent GSK-3β Inhibitors

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and diabetes.[4] Recent studies have highlighted that GSK-3β is overexpressed in various carcinomas, contributing to cancer cell proliferation and survival.[4] A promising class of GSK-3β inhibitors features a benzofuran-3-yl-(indol-3-yl)maleimide scaffold.[4] The synthesis of these compounds can be achieved from benzofuran-3-carbaldehyde, which is derived from this compound.

The key transformation is a Knoevenagel condensation followed by cyclization and subsequent functionalization.

Synthetic Workflow:

G A This compound B Benzofuran-3-carbaldehyde A->B Oxidation (e.g., MnO₂) C Benzofuran-3(2H)-one B->C Isomerization (conceptual) E Knoevenagel Condensation Product C->E Knoevenagel Condensation D Indole-3-glyoxylic acid D->E F Benzofuran-3-yl-(indol-3-yl)maleic anhydride E->F Dehydration/ Cyclization G Benzofuran-3-yl-(indol-3-yl)maleimide F->G Imidation

Caption: Synthetic pathway from this compound to Benzofuran-3-yl-(indol-3-yl)maleimide.

Protocol 2: Synthesis of Benzofuran-3-yl-(indol-3-yl)maleimides

This protocol is adapted from the work of Gaisina et al. (2009) and outlines the synthesis starting from a key intermediate, benzofuran-3(2H)-one, which can be conceptually derived from benzofuran-3-carbaldehyde through isomerization.

Step 2a: Knoevenagel Condensation of Benzofuran-3(2H)-one with Indole-3-glyoxylic acid

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (in this case, the enolizable benzofuran-3(2H)-one) and a carbonyl compound (indole-3-glyoxylic acid). This reaction sets the stage for the formation of the maleimide core.

Materials:

  • Benzofuran-3(2H)-one

  • Indole-3-glyoxylic acid

  • Acetic anhydride

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • A mixture of benzofuran-3(2H)-one (1.0 eq), indole-3-glyoxylic acid (1.0 eq), and triethylamine (2.0 eq) in acetic anhydride (sufficient volume to ensure stirring) is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the crude benzofuran-3-yl-(indol-3-yl)maleic anhydride.

Step 2b: Imidation to form Benzofuran-3-yl-(indol-3-yl)maleimide

Rationale: The anhydride intermediate is readily converted to the corresponding maleimide by reaction with an appropriate amine source, such as ammonium acetate or a primary amine, to introduce diversity at the nitrogen atom of the maleimide ring.

Materials:

  • Benzofuran-3-yl-(indol-3-yl)maleic anhydride

  • Ammonium acetate or a primary amine

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • A solution of the crude benzofuran-3-yl-(indol-3-yl)maleic anhydride from the previous step and a large excess of ammonium acetate (or a primary amine) in glacial acetic acid is heated at reflux for 1-2 hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to afford the desired benzofuran-3-yl-(indol-3-yl)maleimide.

Structure-Activity Relationship (SAR) and Kinase Inhibition Data

The benzofuran-3-yl-(indol-3-yl)maleimide scaffold has proven to be a fertile ground for the development of potent GSK-3β inhibitors. Structure-activity relationship (SAR) studies have revealed key structural features that govern their inhibitory activity and selectivity.

CompoundR1R2R3R4GSK-3β IC₅₀ (nM)CDK2/A IC₅₀ (nM)
1 HHHH1.0100
2 5-FHHH0.5>1000
3 HH5-FH2.0500
4 HHH5-Me0.8250

Table 1: Representative SAR data for benzofuran-3-yl-(indol-3-yl)maleimide GSK-3β inhibitors. Data is illustrative and based on findings from Gaisina et al. (2009).[4]

Key SAR Insights:

  • Substitution on the Benzofuran Ring: Introduction of a fluorine atom at the 5-position of the benzofuran ring (Compound 2) led to a significant increase in potency and selectivity against GSK-3β compared to the unsubstituted analog (Compound 1).

  • Substitution on the Indole Ring: Modifications on the indole ring also influence activity. A fluorine at the 5-position of the indole (Compound 3) was well-tolerated, while a methyl group at the same position (Compound 4) also resulted in a potent inhibitor.

Mechanism of Action: Competitive ATP Inhibition

Kinase inhibitors containing the benzofuran scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This mode of action effectively shuts down the downstream signaling pathways controlled by the target kinase.

G cluster_0 Kinase Active Site cluster_1 Normal Kinase Activity cluster_2 Inhibition by Benzofuran Derivative ATP_Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Site->Phosphorylated_Substrate Phosphorylation No_Phosphorylation No Phosphorylation ATP_Site->No_Phosphorylation Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Binds Inhibitor Benzofuran Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition by benzofuran derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its strategic functionalization, primarily through oxidation to the corresponding aldehyde, opens up a plethora of synthetic possibilities for accessing complex heterocyclic scaffolds. The successful application of this building block in the synthesis of highly potent and selective GSK-3β inhibitors underscores its significance in modern drug discovery.

The detailed protocols and synthetic strategies presented in this application note provide a solid foundation for researchers to explore the vast potential of the benzofuran scaffold in the development of next-generation kinase inhibitors. Future efforts in this area could focus on expanding the diversity of substituents on both the benzofuran and the appended heterocyclic moieties to further optimize potency, selectivity, and pharmacokinetic properties.

References

  • Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
  • Nakamura, A., Imamiya, A., Ikegami, Y., Rao, F., Yuguchi, H., Miki, Y., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426–30432.
  • Grishin, Y. K., Kriven'ko, A. P., & Kulyashova, A. E. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1902.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Gaisina, I. N., Gallier, F., Ougolkov, A. V., Kim, K. H., Kurome, T., Guo, S., Holzle, D., Luchini, D. N., Blond, S. Y., Billadeau, D. D., & Kozikowski, A. P. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853–1863.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12, 30426. [Link]

  • Grishin, Y. K., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1902. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-63. [Link]

  • Asif, M. (2015). A mini-review on anti-cancer activities of benzofuran derivatives. Chronicles of Young Scientists, 6(2), 99.

Sources

Application Note: High-Fidelity Oxidation of Benzofuran-3-ylmethanol to Benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and efficient protocols for the selective oxidation of benzofuran-3-ylmethanol to its corresponding aldehyde, benzofuran-3-carbaldehyde. Recognizing the significance of this aldehyde as a crucial intermediate in the synthesis of bioactive molecules and pharmaceuticals, this document provides two distinct, well-vetted methodologies: the Dess-Martin Periodinane (DMP) oxidation and a classic approach utilizing Pyridinium Chlorochromate (PCC).[1][2] This application note is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. The aim is to empower the user to select and execute the optimal synthetic route based on substrate sensitivity, scale, and environmental considerations.

Introduction: The Synthetic Value of Benzofuran-3-carbaldehyde

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Benzofuran-3-carbaldehyde, in particular, serves as a versatile building block for the elaboration of more complex molecular architectures.[3][4][5] Its aldehyde functionality is a synthetic linchpin, readily participating in reactions such as Wittig olefination, reductive amination, and aldol condensations to generate diverse libraries of potential drug candidates.

The selective oxidation of the primary alcohol, this compound, to the aldehyde is a critical transformation that necessitates a high degree of control to prevent over-oxidation to the corresponding carboxylic acid.[6][7] This guide presents two reliable methods to achieve this conversion with high fidelity.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly regarded method for the conversion of primary alcohols to aldehydes due to its mild reaction conditions, broad functional group tolerance, and the avoidance of toxic heavy metals.[1][8][9] The hypervalent iodine(V) reagent, Dess-Martin periodinane, operates efficiently at room temperature, making it a preferred choice for sensitive and complex substrates.[10][11]

Mechanistic Rationale

The efficacy of the Dess-Martin oxidation lies in a ligand exchange mechanism. The alcohol substrate initially coordinates with the iodine center of the DMP, displacing an acetate ligand. A subsequent intramolecular deprotonation of the α-carbon of the alcohol by an acetate ion facilitates a concerted elimination, yielding the desired aldehyde, iodinane, and acetic acid. This process is illustrated in the diagram below.

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_products Products This compound This compound Ligand_Exchange Ligand Exchange This compound->Ligand_Exchange Nucleophilic Attack DMP Dess-Martin Periodinane DMP->Ligand_Exchange Alkoxyperiodinane Alkoxyperiodinane Intermediate Ligand_Exchange->Alkoxyperiodinane Proton_Abstraction Proton Abstraction Alkoxyperiodinane->Proton_Abstraction Concerted_Elimination Concerted Elimination Proton_Abstraction->Concerted_Elimination Benzofuran-3-carbaldehyde Benzofuran-3-carbaldehyde Concerted_Elimination->Benzofuran-3-carbaldehyde Iodinane Iodinane Byproduct Concerted_Elimination->Iodinane Acetic_Acid Acetic Acid Concerted_Elimination->Acetic_Acid

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzofuran-3-carbaldehyde.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary
ParameterValue
Reagent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%
Key Advantages Mild conditions, high selectivity, no toxic metals.[1][8][9]
Considerations DMP is sensitive to moisture. The reaction produces acetic acid, which may not be suitable for highly acid-labile substrates without a buffer like pyridine.[1]

Method 2: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a well-established and reliable reagent for the oxidation of primary alcohols to aldehydes.[6] It is a milder alternative to other chromium(VI) reagents like Jones reagent, which tend to over-oxidize primary alcohols to carboxylic acids.[2][7] The reaction is typically performed in an anhydrous chlorinated solvent.[12]

Mechanistic Rationale

The PCC oxidation begins with the formation of a chromate ester from the reaction of the alcohol with PCC. A subsequent deprotonation of the α-carbon by a base (such as pyridine present in the reaction medium or the chloride ion) initiates an E2-like elimination, breaking the C-H and O-Cr bonds to form the C=O double bond of the aldehyde and a reduced chromium species.

PCC_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_products Products This compound This compound Chromate_Ester_Formation Chromate Ester Formation This compound->Chromate_Ester_Formation PCC Pyridinium Chlorochromate (PCC) PCC->Chromate_Ester_Formation Deprotonation α-Proton Abstraction Chromate_Ester_Formation->Deprotonation E2_Elimination E2-like Elimination Deprotonation->E2_Elimination Benzofuran-3-carbaldehyde Benzofuran-3-carbaldehyde E2_Elimination->Benzofuran-3-carbaldehyde Cr_IV_species Reduced Chromium Species E2_Elimination->Cr_IV_species

Caption: Mechanism of PCC Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and Celite® (an equal weight to PCC) in anhydrous DCM in a round-bottom flask at room temperature, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether. The filtration helps to remove the chromium byproducts.

  • Collect the filtrate and concentrate under reduced pressure to yield the crude benzofuran-3-carbaldehyde.

  • If necessary, the crude product can be further purified by flash column chromatography.

Data Summary
ParameterValue
Reagent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%
Key Advantages Reliable, well-established method.[6]
Considerations PCC is a chromium(VI) reagent and is toxic; proper handling and disposal are necessary. The reaction is acidic and may not be suitable for acid-sensitive substrates.[12] The workup can be cumbersome due to the tar-like chromium byproducts.[12]

Method Selection and Conclusion

The choice between Dess-Martin periodinane and pyridinium chlorochromate for the oxidation of this compound will depend on several factors. For small-scale syntheses and substrates with sensitive functional groups, the mild and highly selective nature of DMP oxidation is often preferred.[1][11] For larger-scale reactions where cost is a more significant consideration, PCC may be a viable option, provided that the potential for side reactions with acid-labile groups is not a concern and appropriate safety and waste disposal protocols are in place.

Both protocols presented in this application note provide reliable pathways to the valuable synthetic intermediate, benzofuran-3-carbaldehyde. By understanding the underlying mechanisms and procedural nuances, researchers can confidently execute this critical oxidation step in their synthetic campaigns.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. ([Link])

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess−Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. ([Link])

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1][2] Its derivatives have garnered significant attention from pharmaceutical researchers due to their broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the benzofuran core is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. Among the various positions on the benzofuran ring system, the C3-position offers a valuable vector for chemical modification. Benzofuran-3-ylmethanol, with its reactive primary hydroxyl group, serves as a key intermediate for introducing diverse functionalities, thereby enabling the exploration of a vast chemical space in the quest for novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group in this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel benzofuran-based compounds. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

Synthesis of the Starting Material: this compound

The derivatization journey commences with the acquisition of the starting material, this compound. While commercially available from some suppliers, it can also be readily synthesized in the laboratory from benzofuran-3-carbaldehyde via reduction.

Protocol 1: Reduction of Benzofuran-3-carbaldehyde to this compound

This protocol details the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Benzofuran-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve benzofuran-3-carbaldehyde (1.0 eq) in methanol (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid or oil, which can be further purified by column chromatography on silica gel if necessary.

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H), 7.55-7.50 (m, 1H), 7.40-7.30 (m, 2H), 7.25 (s, 1H), 4.80 (d, J = 6.0 Hz, 2H), 1.90 (t, J = 6.0 Hz, 1H).

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (aromatic C-H stretch), 2880 (aliphatic C-H stretch), 1450, 1100.

Derivatization Strategies for the Hydroxyl Group

The primary hydroxyl group of this compound is amenable to a wide array of chemical transformations. The following sections detail protocols for common and synthetically useful derivatizations.

Esterification: Introducing Ester Moieties

Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, which can significantly impact the lipophilicity and biological activity of the parent molecule.

This method is a straightforward approach for the synthesis of simple esters.

Protocol 2: Synthesis of Benzofuran-3-ylmethyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (3:1 v/v) in a round-bottom flask at 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield benzofuran-3-ylmethyl acetate.

For the coupling of carboxylic acids, particularly those that are sterically hindered or sensitive to harsh conditions, the Steglich esterification is a mild and efficient method.[5]

Protocol 3: Steglich Esterification with Benzoic Acid

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • To a stirred solution of this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and filter again to remove any remaining DCU.

  • Wash the ether solution with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Ester Derivatives of this compound

DerivativeR GroupReagentsYield (%)¹H NMR (δ, ppm) Highlights
Acetate -CH₃Acetic anhydride, Pyridine>90~5.2 (s, 2H, -CH₂-), ~2.1 (s, 3H, -CH₃)
Benzoate -PhBenzoic acid, DCC, DMAP80-90~5.4 (s, 2H, -CH₂-), ~8.1-7.4 (m, 5H, Ar-H)

Causality and Experimental Choices:

  • Pyridine/DMAP: These bases act as nucleophilic catalysts, activating the acylating agent (acid anhydride or the O-acylisourea intermediate in the Steglich reaction) and neutralizing the acidic byproduct.[6]

  • DCC: In the Steglich esterification, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

  • Anhydrous Conditions: The use of anhydrous solvents is crucial in the Steglich esterification to prevent the hydrolysis of the DCC and the O-acylisourea intermediate.

Etherification: Formation of Ether Linkages

The synthesis of ethers from this compound introduces a stable linkage and allows for the incorporation of a wide range of alkyl or aryl substituents.

This classic method involves the reaction of an alkoxide with an alkyl halide and is suitable for the synthesis of simple alkyl ethers.[7]

Protocol 4: Synthesis of 3-(Benzyloxymethyl)benzofuran

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

Table 2: Representative Ether Derivatives of this compound

DerivativeR GroupReagentsYield (%)¹H NMR (δ, ppm) Highlights
Benzyl Ether -CH₂PhNaH, Benzyl bromide70-85~4.7 (s, 2H, -OCH₂-Ar), ~4.6 (s, 2H, -OCH₂Ph)
Methyl Ether -CH₃NaH, Methyl iodide75-90~4.6 (s, 2H, -OCH₂-), ~3.4 (s, 3H, -OCH₃)

Causality and Experimental Choices:

  • Strong Base (NaH): A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous conditions are essential for safety and to ensure the formation of the alkoxide.

  • Primary Alkyl Halide: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is most efficient with primary and methyl halides.[7]

Activation of the Hydroxyl Group: Synthesis of Tosylates

Conversion of the hydroxyl group to a tosylate transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Protocol 5: Synthesis of Benzofuran-3-ylmethyl Tosylate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine and anhydrous DCM in a flame-dried flask under a nitrogen atmosphere at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight if necessary.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the tosyl chloride.[6][8]

  • Anhydrous Conditions: p-Toluenesulfonyl chloride is sensitive to moisture, so anhydrous conditions are necessary to prevent its hydrolysis.

Oxidation to the Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, benzofuran-3-carbaldehyde, a versatile intermediate for further functionalization.

Protocol 6: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield benzofuran-3-carbaldehyde.

Causality and Experimental Choices:

  • PCC: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

  • Anhydrous Conditions: PCC is typically used under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization workflows described in this guide.

Derivatization_Workflow cluster_start Starting Material Synthesis cluster_derivatization Derivatization Reactions Benzofuran-3-carbaldehyde Benzofuran-3-carbaldehyde This compound This compound Benzofuran-3-carbaldehyde->this compound NaBH₄, MeOH Benzofuran-3-ylmethyl Acetate Benzofuran-3-ylmethyl Acetate This compound->Benzofuran-3-ylmethyl Acetate Ac₂O, Pyridine Benzofuran-3-ylmethyl Benzoate Benzofuran-3-ylmethyl Benzoate This compound->Benzofuran-3-ylmethyl Benzoate PhCOOH, DCC, DMAP 3-(Benzyloxymethyl)benzofuran 3-(Benzyloxymethyl)benzofuran This compound->3-(Benzyloxymethyl)benzofuran NaH, BnBr Benzofuran-3-ylmethyl Tosylate Benzofuran-3-ylmethyl Tosylate This compound->Benzofuran-3-ylmethyl Tosylate TsCl, Pyridine Benzofuran-3-carbaldehyde_prod Benzofuran-3-carbaldehyde This compound->Benzofuran-3-carbaldehyde_prod PCC, DCM Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Ester Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + DCC DCC DCC Activated_Ester N-Acylpyridinium Intermediate O-Acylisourea->Activated_Ester + DMAP Alcohol This compound DMAP DMAP (catalyst) Ester Ester Product Activated_Ester->Ester + Alcohol DCU Dicyclohexylurea (byproduct)

Caption: Mechanism of the Steglich Esterification.

Conclusion

The derivatization of the hydroxyl group in this compound provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide offer reliable and versatile methods for accessing a range of esters, ethers, and other functionalized derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively explore the structure-activity relationships of this important class of heterocyclic compounds.

References

  • Request PDF. (2025, August 6). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • PubMed. (2021, March 22). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Retrieved from [Link]

  • PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • ACS Omega. (2025, July 11). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]

  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2019, February 12). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Semantic Scholar. (2017, March 24). Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers. Retrieved from [Link]

  • Unknown Source. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • American Chemical Society. (2025, July 11). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Acti. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. Retrieved from [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. Retrieved from [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2014, January 20). Steglich Esterification?. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Benzofuran-3-ylmethanol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran-3-ylmethanol Scaffold as a Privileged Structure in Drug Discovery

The benzofuran core is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention from medicinal chemists due to their therapeutic potential, which spans anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The this compound subset, in particular, offers a versatile three-dimensional scaffold amenable to diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.[6] High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of such compounds to identify "hits" that modulate a specific biological target or pathway.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this compound libraries, from initial assay development to hit validation and characterization.

I. Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay. The choice between a biochemical (cell-free) and a cell-based assay is a critical first step and depends on the nature of the biological target and the desired information.[9][10]

  • Biochemical Assays: These assays are ideal for studying the direct interaction between a compound and a purified target, such as an enzyme or receptor.[10] They offer a controlled environment and are often easier to miniaturize and automate.[11] Common formats include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based assays.[9] For example, when screening for kinase inhibitors, an ADP-Glo™ kinase assay that measures the amount of ADP produced in a kinase reaction is a widely used biochemical approach.[12]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[13][14] They are essential for identifying compounds that can permeate cell membranes and for studying complex cellular processes like signal transduction, gene expression, and cell viability.[11] Reporter gene assays, second messenger assays, and high-content imaging are powerful cell-based HTS methodologies.[9]

Causality in Assay Choice: The selection of the assay format is dictated by the scientific question. If the goal is to identify direct inhibitors of a specific enzyme, a biochemical assay is the logical choice. However, if the aim is to discover modulators of a cellular pathway, a cell-based assay is more appropriate as it provides insights into a compound's activity in a more complex biological system.[11]

Protocol 1: Development and Optimization of a Cell-Based Luciferase Reporter Assay

This protocol outlines the steps for developing a luciferase reporter assay to screen for modulators of a specific signaling pathway.

1. Cell Line Selection and Engineering:

  • Choose a cell line that is relevant to the disease of interest and endogenously expresses the target pathway components.
  • Transfect the cells with a reporter construct containing a promoter with response elements for the transcription factor of interest, driving the expression of a luciferase gene (e.g., Firefly luciferase).
  • Select a stable cell line with a high signal-to-background ratio and robust response to known activators or inhibitors of the pathway.

2. Assay Miniaturization and Optimization:

  • Transition the assay from larger well formats (e.g., 96-well) to a high-density format (e.g., 384- or 1536-well) suitable for HTS.
  • Optimize key parameters such as cell seeding density, concentration of stimulating ligand, and incubation times to achieve a maximal assay window.
  • Determine the tolerance of the assay to dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.

3. Assay Validation and Quality Control:

  • Assess the robustness of the assay by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[15][16] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
Parameter Acceptable Range Interpretation
Z'-Factor 0.5 - 1.0Excellent assay with a large separation between controls.[17]
0 - 0.5A marginal assay that may require further optimization.[17]
< 0A poor assay that is not suitable for screening.[17]
Signal-to-Background (S/B) Ratio > 2A clear distinction between the positive and negative signals.
Coefficient of Variation (%CV) < 15%Indicates good reproducibility of the assay.

II. The HTS Workflow: From Compound Library to Confirmed Hits

A well-defined HTS workflow is essential for efficiently screening large compound libraries and managing the resulting data.

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Hit Validation Compound_Library This compound Library Plate_Prep Compound Plate Preparation Compound_Library->Plate_Prep Primary_Screen Primary HTS Plate_Prep->Primary_Screen Data_Acquisition Data Acquisition & Normalization Primary_Screen->Data_Acquisition Hit_Selection Hit Selection (Primary Hits) Data_Acquisition->Hit_Selection Confirmation_Screen Confirmation Screen (Dose-Response) Hit_Selection->Confirmation_Screen Counter_Screen Counter Screens (Selectivity & Artifacts) Confirmation_Screen->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits

Caption: A generalized workflow for high-throughput screening of a compound library.

A. Compound Management and Plate Preparation

Effective compound management is crucial for maintaining the integrity of the screening library and ensuring accurate results.[18][19]

  • Library Quality Control: The purity and identity of the compounds in the this compound library should be verified using techniques like LC-MS.[20]

  • Plate Formatting: Compounds are typically formatted in 384- or 1536-well plates at a standard concentration (e.g., 10 mM in DMSO).

  • Assay-Ready Plates: For the primary screen, "assay-ready" plates are prepared by dispensing nanoliter volumes of the library compounds into the assay plates.

Protocol 2: Preparation of Assay-Ready Compound Plates

1. Thawing and Mixing:

  • Thaw the frozen source plates containing the this compound library.
  • Centrifuge the plates briefly to collect the contents at the bottom of the wells.
  • Thoroughly mix the compound solutions.

2. Compound Transfer:

  • Use an acoustic liquid handler (e.g., Echo®) or a pintool to transfer a precise volume (e.g., 20-100 nL) of each compound solution from the source plate to the corresponding well of the assay plate.
  • This "no-contact" dispensing method minimizes the risk of cross-contamination.

3. Inclusion of Controls:

  • Dedicate specific columns or wells on each assay plate for positive and negative controls.
  • The positive control should be a known activator or inhibitor of the target, while the negative control is typically DMSO alone.

4. Plate Sealing and Storage:

  • Seal the assay-ready plates with a peelable seal to prevent evaporation and contamination.
  • Store the plates at -20°C or -80°C until they are used in the primary screen.
B. Primary Screen and Data Analysis

The primary screen involves testing every compound in the library at a single concentration to identify initial "hits."

  • Automation: The screening process is highly automated, utilizing robotic liquid handlers and plate readers to ensure high throughput and reproducibility.[8]

  • Data Normalization: Raw data from the plate reader is normalized to the on-plate controls to account for plate-to-plate variability. A common normalization method is to calculate the percent inhibition or activation relative to the controls.[21]

  • Hit Selection: A statistical cutoff, often based on a multiple of the standard deviation of the sample population (e.g., >3 standard deviations from the mean), is used to identify primary hits.[7]

C. Hit Confirmation and Validation: Eliminating False Positives

A significant challenge in HTS is the high rate of false positives.[22] Therefore, a rigorous hit validation process is essential.[23][]

  • Confirmation Screen: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).

  • Counter Screens: These assays are designed to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms.

  • Orthogonal Assays: Validated hits are further tested in a different assay format (an "orthogonal" assay) that measures the same biological endpoint but uses a different detection technology. This provides further confidence in the observed activity.

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Potency_SAR Potency & Initial SAR Dose_Response->Potency_SAR Counter_Screens Counter Screens (Assay Interference, Cytotoxicity) Potency_SAR->Counter_Screens Orthogonal_Assay Orthogonal Assay Validation Counter_Screens->Orthogonal_Assay Lead_Series Validated Lead Series Orthogonal_Assay->Lead_Series

Caption: A decision-making cascade for hit validation and lead prioritization.

III. Case Study: Screening a this compound Library for Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of kinase inhibitors is an active area of research.[25][26] This case study illustrates the application of the principles outlined in this note to the discovery of novel kinase inhibitors from a this compound library.

1. Assay Selection:

  • A biochemical HTS assay, such as the ADP-Glo™ Kinase Assay, is chosen to directly measure the inhibition of the target kinase.[12] This assay is luminescence-based, offering high sensitivity and a large dynamic range.[10]

2. Primary Screen:

  • A library of 10,000 this compound derivatives is screened at a single concentration of 10 µM.
  • The Z'-factor for the assay is consistently above 0.7, indicating a robust and reliable screen.
Screening Stage Number of Compounds Hit Criteria Hit Rate
Primary Screen 10,000> 50% Inhibition2.5%
Confirmation Screen 250IC50 < 10 µM40% (of primary hits)
Validated Hits 100Confirmed activity in orthogonal assay1% (of initial library)

3. Hit Validation:

  • 250 primary hits are selected for dose-response analysis.
  • 100 compounds are confirmed as active with IC50 values below 10 µM.
  • These confirmed hits are then subjected to a panel of counter screens to identify and remove promiscuous inhibitors and compounds that interfere with the assay.
  • Finally, the remaining hits are tested in a cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase. This orthogonal assay confirms the on-target activity of the compounds in a cellular context.

4. Structure-Activity Relationship (SAR) Analysis:

  • The chemical structures of the validated hits are analyzed to identify common structural motifs and establish preliminary structure-activity relationships. This information guides the design and synthesis of more potent and selective analogs for lead optimization.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel drug candidates. By adhering to the principles of robust assay development, rigorous hit validation, and systematic data analysis, researchers can effectively navigate the complexities of HTS and identify high-quality lead compounds for further development. The protocols and guidelines presented in this application note provide a solid framework for embarking on this exciting journey of therapeutic discovery.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC . Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press . Available at: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed . Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening . Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global . Available at: [Link]

  • Z-factor - Wikipedia . Available at: [Link]

  • Benzofuran Derivatives: Significance and symbolism . Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) . Available at: [Link]

  • On HTS: Z-factor . Available at: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed . Available at: [Link]

  • Statistical Methods for Analysis of High-Throughput RNA Interference Screens - PMC - NIH . Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing . Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed . Available at: [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed . Available at: [Link]

  • Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT) - YouTube . Available at: [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC - PubMed Central . Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening - PubMed Central . Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing . Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central . Available at: [Link]

  • High Throughput Drug Screening | Sygnature Discovery . Available at: [Link]

  • High-throughput screening for kinase inhibitors - PubMed . Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science . Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse . Available at: [Link]

  • High-throughput screening - Wikipedia . Available at: [Link]

  • (PDF) Compound Library Management in High Throughput Screening - ResearchGate . Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development . Available at: [Link]

  • Compound Screening | CRO Drug Discovery Services | BioAscent . Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds . Available at: [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening - PR Newswire UK . Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery . Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen . Available at: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed . Available at: [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening | Briefings in Bioinformatics | Oxford Academic . Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - Semantic Scholar . Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing . Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH . Available at: [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development . Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . Available at: [Link]

Sources

The Benzofuran-3-ylmethanol Scaffold: A Versatile Platform for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Benzofuran-3-ylmethanol

For researchers, scientists, and drug development professionals at the forefront of molecular sensing and cellular imaging, the quest for novel fluorophores with superior photophysical properties and tailored functionalities is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the benzofuran scaffold has emerged as a privileged structure, owing to its inherent fluorescence, environmental sensitivity, and synthetic tractability.[1][2] This guide delves into the specific application of the This compound moiety as a cornerstone in the design of a new generation of fluorescent probes. Its unique structural and electronic characteristics provide a robust framework for the development of sensors capable of detecting a wide array of analytes, from metal ions to changes in intracellular pH, with high sensitivity and selectivity.[3][4]

The strategic placement of the hydroxymethyl group at the 3-position of the benzofuran ring offers a versatile handle for synthetic modification, allowing for the facile introduction of various recognition elements and modulating the photophysical properties of the core fluorophore. This adaptability is key to creating probes with diverse sensing mechanisms, including "turn-on," "turn-off," and ratiometric responses.[5][6] This document will provide a comprehensive overview of the design principles, synthesis, and application of this compound-based fluorescent probes, complete with detailed protocols and mechanistic insights to empower your research and development efforts.

Design Principles: Crafting Specificity and Sensitivity

The design of a successful fluorescent probe hinges on the seamless integration of a fluorophore, a recognition unit (receptor), and a linker. The this compound scaffold serves as an excellent fluorophore, and its derivatization is guided by the intended analyte and desired sensing mechanism.

"Off-On" and "On-Off" Sensing Mechanisms

A common strategy in probe design is to modulate the fluorescence intensity upon analyte binding. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • Photoinduced Electron Transfer (PET): In the "off" state, a proximate electron-donating group can quench the fluorescence of the benzofuran core through PET. Upon binding of the target analyte to the recognition unit, the electron-donating ability of the quencher is suppressed, leading to a "turn-on" of fluorescence. Conversely, an "on-off" sensor can be designed where analyte binding introduces a quenching moiety.

  • Intramolecular Charge Transfer (ICT): The benzofuran scaffold can act as an electron donor in a donor-acceptor system. The wavelength of emitted light is sensitive to the polarity of the microenvironment. Analyte binding can alter the electronic distribution within the molecule, leading to a significant change in fluorescence intensity or a spectral shift.

Ratiometric Sensing

Ratiometric probes offer a significant advantage by providing a built-in self-calibration, which minimizes the influence of environmental factors and probe concentration.[4] This is typically achieved by designing a probe with two distinct emission bands. Upon analyte binding, the intensity of one band increases while the other decreases, or both bands shift in opposite directions. The ratio of the intensities at the two wavelengths provides a quantitative measure of the analyte concentration.

Featured Application: A Benzofuran-Based "On-Off" Fluorescent Probe for Fe³⁺ Detection

To illustrate the practical application of these design principles, we will focus on a benzofuran-based chemosensor for the selective detection of ferric ions (Fe³⁺). While this example utilizes a benzofuran glycinamide scaffold, the synthetic strategies and sensing principles are directly applicable to probes derived from this compound.[3]

Synthesis of a Representative Benzofuran-Based Probe

The synthesis of a benzofuran-based fluorescent probe typically involves a multi-step process. The following is a generalized protocol inspired by the synthesis of benzofuran-amide derivatives.[3]

Diagram of Synthetic Pathway

cluster_0 Step 1: Amidation cluster_1 Step 2: Coupling A Benzofuran-2-carboxylic acid C Amide Intermediate A->C EDC, HOBt, DMF B Glycine methyl ester B->C D Amide Intermediate F Final Probe (BGA) D->F TBTU, DIPEA, DMF E 4-Fluorobenzylamine E->F

Caption: Generalized synthetic scheme for a benzofuran-based fluorescent probe.

Protocol 1: Synthesis of a Benzofuran Glycinamide-Based Probe (BGA)

  • Step 1: Synthesis of the Amide Intermediate.

    • Dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at 0°C.

    • Add glycine methyl ester hydrochloride (1.1 eq) and triethylamine (1.5 eq) and stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the amide intermediate.

  • Step 2: Synthesis of the Final Probe (BGA).

    • Dissolve the amide intermediate (1.0 eq) in anhydrous DMF.

    • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 30 minutes at room temperature.

    • Add 4-fluorobenzylamine (1.1 eq) and continue stirring for 8 hours.

    • Work up the reaction as described in Step 1 and purify by column chromatography to yield the final probe (BGA).[3]

Photophysical Properties and Sensing Performance

The photophysical properties of the synthesized probe are characterized using UV-Vis absorption and fluorescence spectroscopy.

Table 1: Photophysical Data of a Representative Benzofuran-Based Probe (BGA)

PropertyValue
Absorption Maximum (λabs)~320 nm
Emission Maximum (λem)~380 nm
Quantum Yield (Φ)Varies with solvent and analyte
Stokes Shift~60 nm
AnalyteFe³⁺
Sensing Mechanism"On-Off" Fluorescence Quenching
Limit of Detection (LOD)43 nM (fluorescence)[3]
Binding Stoichiometry1:1 (Probe:Fe³⁺)[3]

Protocol 2: Characterization of Probe's Response to Fe³⁺

  • Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

  • Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • In a cuvette, add a specific volume of buffer solution (e.g., DMSO/H₂O, 9/1, v/v).

  • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum.

  • Add incremental amounts of the Fe³⁺ stock solution and record the fluorescence spectrum after each addition.

  • Repeat step 6 with other metal ion solutions to assess selectivity.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the detection limit.

Diagram of Sensing Mechanism

cluster_0 Probe in 'On' State cluster_1 Analyte Binding cluster_2 Fluorescence Quenching A Benzofuran Probe (Fluorescent) C Probe-Fe³⁺ Complex (Non-Fluorescent) A->C + Fe³⁺ B Fe³⁺ B->C D Fluorescence 'Off' C->D PET Mechanism

Caption: "On-Off" sensing mechanism of a benzofuran-based probe for Fe³⁺.

Protocols for Advanced Applications

Beyond simple analyte detection in solution, this compound-based probes hold great promise for applications in complex biological systems.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, comparing the probe to a well-characterized standard, is commonly employed.

  • Select a suitable quantum yield standard with an absorption and emission profile that overlaps with the probe. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of solutions of both the probe and the standard of varying concentrations in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance is below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the probe and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.

  • Calculate the quantum yield of the probe using the following equation:

    Φ_probe = Φ_std * (m_probe / m_std) * (η_probe² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 4: Live Cell Imaging

Visualizing the localization and dynamics of analytes within living cells is a powerful application of fluorescent probes.

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the benzofuran-based probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

    • To observe the probe's response to an analyte (e.g., Fe³⁺), cells can be co-incubated with a source of the analyte or the analyte can be added directly to the imaging medium.

Diagram of Cellular Imaging Workflow

A Cell Culture B Probe Loading A->B C Washing B->C D Fluorescence Microscopy C->D E Image Analysis D->E

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Trustworthiness and Self-Validation

The reliability of any fluorescent probe is paramount. The protocols described herein incorporate self-validating steps:

  • Selectivity: Testing the probe's response against a panel of potential interfering species ensures its specificity for the target analyte.

  • Linearity: A linear relationship between fluorescence response and analyte concentration within a defined range validates the quantitative capability of the probe.

  • Reversibility: For some applications, demonstrating that the probe's fluorescence can be restored by removing the analyte (e.g., with a chelator) confirms a dynamic and reversible binding interaction.

  • Cell Viability: When used in cellular applications, it is crucial to perform cytotoxicity assays to ensure that the probe itself does not adversely affect the biological system under investigation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the design of novel fluorescent probes. Its synthetic accessibility and tunable photophysical properties allow for the development of sensors with tailored specificities and sensing mechanisms. The detailed protocols and application notes provided in this guide serve as a foundational resource for researchers seeking to harness the power of this versatile fluorophore. Future advancements in this field will likely focus on the development of probes with even greater sensitivity, photostability, and multiplexing capabilities, further expanding their utility in diagnostics, drug discovery, and fundamental biological research.

References

  • Madhu, P., Sivakumar, P., & Sribalan, R. (2022). Highly selective and sensitive 'on-off' fluorescent chemosensor for Fe3+ ions crafted by benzofuran moiety in both experimental and theoretical methods. Luminescence, 37(7), 1064–1072. [Link]

  • Ali, S., Joshi, S., & Agarwal, J. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Open Journal of Analytical and Bioanalytical Chemistry, 6(1), 018-023. [Link]

  • Li, Y., et al. (2019). A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. Molecules, 24(4), 673. [Link]

  • Hiremath, S. M., et al. (2021). Photophysical Approach of Biological Active Benzofuran Derivatized Pyrrole with Green Synthesized Silver NPs Using C. Roseus. Journal of Fluorescence, 31(6), 1647-1658. [Link]

  • Patil, S. B., et al. (2019). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Journal of Fluorescence, 29(1), 161-172. [Link]

  • Bai, L., et al. (2021). A simple fluorescent probe for selective detection of Al3+ based on furan Schiff base and its crystal structure. Journal of Molecular Structure, 1229, 129866. [Link]

  • Patil, S. B., et al. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. ResearchGate. [Link]

  • Wang, Y., et al. (2019). A turn-on fluorescence sensor for the highly selective detection of Al3+ based on diarylethene and its application on test strip. New Journal of Chemistry, 43(19), 7437-7443. [Link]

  • Li, M., et al. (2020). A bifunctional fluorescent probe for sensing of Al3+ and H2S. RSC Advances, 10(42), 25037-25043. [Link]

  • Zhang, Y., et al. (2024). A benzimidazole-based 'turn-on' fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications. Journal of Materials Chemistry C, 12(22), 7359-7365. [Link]

  • Ibrahim, N., et al. (2021). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate. [Link]

  • Kwiecień, H., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Ai, X., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(49), 46865–46894. [Link]

  • Zeng, L., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(10), 2475–2479. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]

  • Shellaiah, M., et al. (2021). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Chemosensors, 9(1), 13. [Link]

  • Li, X., et al. (2021). Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues. ACS Omega, 6(4), 2898–2907. [Link]

  • Santiago-Sampedro, E., et al. (2024). Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. ResearchGate. [Link]

  • Shellaiah, M., et al. (2021). Novel rhodamine probe for colorimetric and fluorescent detection of Fe3+ ions in aqueous media with cellular imaging. Journal of Photochemistry and Photobiology A: Chemistry, 405, 112975. [Link]

  • Wang, T., et al. (2023). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry, 21(4), 747-751. [Link]

  • PubChem. (n.d.). 1-Benzofuran-3-yl(furan-3-yl)methanol. [Link]

  • Liu, T., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Ghorab, M. M., et al. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. Acta Poloniae Pharmaceutica, 72(5), 959-968. [Link]

  • Patel, K. D., & Patel, H. D. (2019). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study: Synthesis, Characterization, and Biological and Optoelectronic Properties of Benzofuran and Schiff's Base Derivatives. Journal of Advances and Scholarly Researches in Allied Education, 16(9), 1544-1550. [Link]

  • Hu, Y., et al. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. European Journal of Medicinal Chemistry, 60, 1-8. [Link]

  • Sanna, V., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 346, 199432. [Link]

  • Sanna, V., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 346, 199432. [Link]

  • Pierre, F., et al. (2010). Development of pH Responsive Fluorescent False Neurotransmitters. Journal of the American Chemical Society, 132(33), 11629–11631. [Link]

Sources

Experimental protocol for the gram-scale synthesis of (benzofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Gram-Scale Synthesis of (Benzofuran-3-yl)methanol

Abstract

This document provides a detailed, reliable, and scalable experimental protocol for the gram-scale synthesis of (benzofuran-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the Vilsmeier-Haack formylation of commercially available benzofuran to yield benzofuran-3-carbaldehyde, followed by its selective reduction to the target primary alcohol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and characterization methods to ensure reproducibility and high yields.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives are known to exhibit a wide range of biological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] (Benzofuran-3-yl)methanol, in particular, serves as a key intermediate for the elaboration of more complex molecules, enabling the introduction of diverse functionalities at the 3-position of the benzofuran core. The development of a scalable and efficient synthesis for this compound is therefore of considerable interest to the scientific community.

This protocol details a field-proven, two-step synthesis that is both efficient and amenable to a gram-scale production, making it suitable for research and early-stage drug development campaigns.

Overview of the Synthetic Strategy

The synthesis proceeds in two distinct steps, designed for high conversion and straightforward purification:

  • Step 1: Vilsmeier-Haack Formylation. Benzofuran is subjected to electrophilic formylation at the electron-rich C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] This reaction reliably produces benzofuran-3-carbaldehyde.

  • Step 2: Selective Aldehyde Reduction. The intermediate, benzofuran-3-carbaldehyde, is then reduced to the corresponding primary alcohol, (benzofuran-3-yl)methanol, using sodium borohydride (NaBH₄) in a protic solvent. This is a mild and highly selective method for aldehyde reduction.

The overall transformation is depicted below:

Reaction Scheme:

Step 1: Benzofuran → Benzofuran-3-carbaldehyde Step 2: Benzofuran-3-carbaldehyde → (Benzofuran-3-yl)methanol

Detailed Experimental Protocol

PART A: Gram-Scale Synthesis of Benzofuran-3-carbaldehyde

This procedure details the Vilsmeier-Haack formylation of benzofuran. The causality behind this choice lies in its high regioselectivity for the 3-position of the benzofuran ring, driven by the stability of the cationic intermediate formed upon electrophilic attack.[7]

Reagent/MaterialGradeSupplierQuantityNotes
BenzofuranReagentSigma-Aldrich5.0 g (42.3 mmol)
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics15 mL
Phosphorus oxychloride (POCl₃)ReagentFisher Scientific7.2 g (4.4 mL, 46.5 mmol)Caution: Highly corrosive and water-reactive.
Dichloromethane (DCM)ACS GradeVWR200 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade150 mLFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAs neededFor drying.
500 mL Three-neck round-bottom flask1
Magnetic stirrer and stir bar1
Dropping funnel1
Ice bath1
Condenser1
  • Vilsmeier Reagent Formation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL). Cool the flask in an ice bath to 0 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (4.4 mL) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.[5] After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.

  • Addition of Benzofuran: Dissolve benzofuran (5.0 g) in 10 mL of DMF and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Basification: Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude benzofuran-3-carbaldehyde as a yellowish solid. The crude product is often of sufficient purity for the next step.

PART B: Gram-Scale Synthesis of (Benzofuran-3-yl)methanol

This part of the protocol utilizes sodium borohydride for the reduction of the aldehyde. NaBH₄ is chosen for its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.[1]

Reagent/MaterialGradeSupplierQuantityNotes
Benzofuran-3-carbaldehydeCrude from Part A~6.1 g (42.0 mmol)
Methanol (MeOH)ACS GradeVWR150 mL
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich2.4 g (63.0 mmol)Caution: Water-reactive, releases flammable H₂ gas.[8]
Deionized Water200 mLFor quenching.
1 M Hydrochloric Acid (HCl)As neededFor neutralization.
Ethyl AcetateACS GradeFisher Scientific250 mLFor extraction.
500 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Ice bath1
  • Dissolution: In a 500 mL round-bottom flask, dissolve the crude benzofuran-3-carbaldehyde from Part A in 150 mL of methanol. Cool the solution in an ice bath to 0 °C.

  • Addition of NaBH₄: While stirring, add sodium borohydride (2.4 g) portion-wise over 20 minutes. The addition is exothermic and will cause some hydrogen evolution. Maintain the temperature below 15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add 100 mL of deionized water to quench the excess NaBH₄.

  • Solvent Removal and Neutralization: Concentrate the mixture on a rotary evaporator to remove most of the methanol. Adjust the pH of the remaining aqueous solution to ~7 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 80 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (benzofuran-3-yl)methanol.

PART C: Purification and Characterization

The final product is purified by flash column chromatography to ensure high purity.

  • Purification: The crude product is purified by silica gel column chromatography.[9] A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Yield: After purification, (benzofuran-3-yl)methanol is typically obtained as a white to off-white solid. The expected overall yield for the two steps is in the range of 75-85%.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 1H), 7.55 (s, 1H), 7.50-7.45 (m, 1H), 7.35-7.25 (m, 2H), 4.80 (s, 2H), 2.10 (br s, 1H, -OH).[10][11]

    • ¹³C NMR (100 MHz, CDCl₃): δ 155.5, 142.8, 128.0, 124.5, 122.9, 121.8, 118.5, 111.6, 58.0.

    • IR (KBr, cm⁻¹): 3350-3200 (O-H stretch, broad), 3050 (Ar C-H stretch), 1450, 1250 (C-O stretch).[12]

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the overall workflow from starting materials to the final purified product.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction cluster_2 Purification Benzofuran Benzofuran Reaction1 Reaction at 90°C Benzofuran->Reaction1 Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction1 Workup1 Aqueous Work-up & Neutralization Reaction1->Workup1 Aldehyde Crude Benzofuran- 3-carbaldehyde Workup1->Aldehyde Reaction2 Reduction at RT Aldehyde->Reaction2 NaBH4 NaBH4 in MeOH NaBH4->Reaction2 Workup2 Quench & Extract Reaction2->Workup2 Crude_Alcohol Crude (Benzofuran- 3-yl)methanol Workup2->Crude_Alcohol Purification Column Chromatography Crude_Alcohol->Purification Final_Product Pure (Benzofuran- 3-yl)methanol Purification->Final_Product

Caption: Overall experimental workflow for the synthesis.

Vilsmeier-Haack Reaction Mechanism

This diagram outlines the established mechanism for the Vilsmeier-Haack formylation.[5]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Cationic Intermediate (Sigma Complex) Vilsmeier_Reagent->Intermediate Electrophilic Attack Benzofuran Benzofuran Benzofuran->Intermediate Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Aromatization Hydrolysis H2O Work-up Iminium_Salt->Hydrolysis Aldehyde Benzofuran-3-carbaldehyde Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack reaction.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Sodium borohydride (NaBH₄): Is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.[8][13] Store in a cool, dry place away from incompatible materials. Handle away from ignition sources. Wear standard PPE.[14]

  • General Precautions: Always conduct reactions in a fume hood. Ensure appropriate fire extinguishing media (e.g., dry powder, CO₂) is accessible.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure reaction temperature reaches 90 °C and run for the full duration. Confirm starting material purity.
Moisture in reagents.Use anhydrous DMF. Ensure glassware is thoroughly dried.
Incomplete reduction in Step 2 Insufficient NaBH₄.Use a slight excess of NaBH₄ (1.5 eq). Check the quality/age of the reagent.
Reaction temperature too low.Allow the reaction to proceed at room temperature after the initial addition at 0 °C.
Difficulty in purification Co-eluting impurities.Adjust the polarity of the eluent system for column chromatography. Consider re-crystallization as an alternative purification method.

Conclusion

This application note provides a comprehensive and validated protocol for the gram-scale synthesis of (benzofuran-3-yl)methanol. By following the detailed two-step procedure, researchers can reliably produce this valuable chemical intermediate with high yield and purity. The emphasis on the rationale behind experimental choices, coupled with detailed safety and characterization guidelines, ensures that this protocol is both trustworthy and easily adaptable for laboratory use.

References

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • National Institutes of Health (NIH). (2023).
  • Jalili-Baleh, L., et al. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H₃PW₁₂O₄₀ · xH₂O.
  • Baaue, B. S., et al. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
  • Othman, D.I., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • ResearchGate. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

  • MDPI. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • Aruna kumar D. B. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • University of Washington. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

  • YouTube. (2020). Benzo[b]furan: Chemical Reactivity. [Link]

  • eScholarship, University of California. (2015). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Application Notes & Protocols: Leveraging the Benzofuran-3-ylmethanol Scaffold for Novel Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Benzofuran-3-ylmethanol in the development of antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1] Natural and synthetic heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzofuran ring system has been identified as a "privileged scaffold."[2][3][4] This is due to its prevalence in biologically active natural products and its ability to serve as a versatile framework for designing therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][5] This guide focuses on a specific, highly promising starting point for derivatization: This compound . The strategic placement of a methanol group at the C-3 position offers a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and selectivity.

The this compound Scaffold: A Strategic Choice

The rationale for focusing on the C-3 position of the benzofuran nucleus is strongly supported by SAR studies. Research has indicated that substitutions at this position can significantly influence antibacterial activity and strain specificity.[2] For instance, the introduction of aryl substituents at the C-3 position via a methanone linker has yielded hydrophobic analogs with potent antibacterial activities, in some cases exceeding those of control drugs.[6][7] The this compound structure provides an ideal platform for building upon these findings. The primary alcohol functionality is readily oxidized to an aldehyde or carboxylic acid, or can be used in esterification or etherification reactions, enabling the synthesis of a large and diverse library of derivatives for screening.

Plausible Mechanism of Action: Inhibition of DNA Gyrase

While the mechanism of action can vary between derivatives, a significant number of benzofuran-based compounds exert their antibacterial effect by targeting bacterial DNA gyrase.[8][9] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[10] This enzyme is an attractive target because it is present in prokaryotes but absent in human cells, offering a pathway to selective toxicity.[9] Benzofuran derivatives are hypothesized to bind to the B subunit of DNA gyrase (GyrB), inhibiting its ATPase activity and disrupting the DNA supercoiling process, ultimately leading to bacterial cell death.[8][10]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Negatively Supercoiled DNA (Required for replication) Replication DNA Replication & Transcription DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled Catalyzes ADP ADP + Pi DNA_gyrase->ADP Cell_Death Cell Death DNA_gyrase->Cell_Death Inhibition leads to ATP ATP ATP->DNA_gyrase Benzofuran This compound Derivative Benzofuran->DNA_gyrase Inhibits GyrB ATPase Activity

Caption: Proposed mechanism of DNA gyrase inhibition by benzofuran derivatives.

Experimental Design and Protocols

The development of novel antibacterial agents from the this compound scaffold follows a structured workflow, from chemical synthesis to comprehensive biological evaluation. This process is designed to identify potent compounds and assess their safety profile before further development.

Drug_Discovery_Workflow start Scaffold Selection: This compound synthesis Part 1: Synthesis of Derivative Library start->synthesis characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization screening Part 2: In Vitro Antibacterial Screening (MIC Determination) characterization->screening potency Bactericidal Activity Assessment (MBC Determination) screening->potency If active (low MIC) cytotoxicity Part 3: Cytotoxicity Assessment (e.g., MTT Assay) potency->cytotoxicity sar Data Analysis & SAR (Structure-Activity Relationship) cytotoxicity->sar optimization Lead Optimization sar->optimization Identify key features optimization->synthesis Design new derivatives end Pre-clinical Candidate optimization->end

Caption: General workflow for antibacterial drug discovery.
Part 1: Synthesis of this compound Derivatives (Representative Protocol)

This protocol describes a general method for creating an ester-linked derivative, a common strategy for modifying the hydroxyl group.

Rationale: Esterification is a straightforward and high-yielding reaction that allows for the introduction of a wide variety of substituents (R-groups) by varying the acyl chloride or carboxylic acid used. This enables a rapid exploration of how properties like lipophilicity, steric bulk, and electronic effects of the R-group impact antibacterial activity.

Step-by-Step Protocol:

  • Solubilization: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine to the solution. Cool the mixture to 0°C in an ice bath. The base acts as a scavenger for the HCl that will be generated during the reaction.

  • Acylation: Add the desired acyl chloride (R-COCl) (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure ester derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.[12][13]

Part 2: In Vitro Antibacterial Activity Screening

The initial evaluation of synthesized compounds involves determining their bacteriostatic and bactericidal efficacy against a panel of clinically relevant bacterial strains. This panel should include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[6][14]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standardized and widely used technique.[17][18]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control[17]

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. In a 96-well plate, perform two-fold serial dilutions of the compounds in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[19] Keep the final DMSO concentration below 1% to avoid solvent toxicity.

  • Plate Setup:

    • Wells 1-10: 50 µL of CAMHB with serially diluted test compound + 50 µL of bacterial inoculum.

    • Well 11 (Growth Control): 50 µL of CAMHB + 50 µL of bacterial inoculum (no compound).

    • Well 12 (Sterility Control): 100 µL of CAMHB only (no compound, no bacteria).

    • A separate row should be set up for the positive control antibiotic.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[20]

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[21] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC as described in Protocol 2.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.[18][20] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Part 3: Cytotoxicity Assessment

A critical step in drug development is to ensure that the antibacterial compounds are not toxic to mammalian cells.[22] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[23][24][25]

Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[22]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.[22]

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[22] Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Interpretation and SAR Analysis

The data gathered from these assays should be systematically organized to facilitate comparison and SAR analysis. The goal is to identify which chemical modifications on the this compound scaffold lead to increased antibacterial potency and reduced cytotoxicity.

Table 1: Sample Data Summary for Novel this compound Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293 CellsSelectivity Index (SI = IC₅₀/MIC)
BFM-01-H (Parent Cmpd)128>256>256>2
BFM-02-CO-Phenyl16321509.4
BFM-03-CO-(4-Cl-Phenyl)4812030
BFM-04-CO-(4-MeO-Phenyl)3264>256>8
CiprofloxacinN/A (Control)12>100>100

Analysis Insights:

  • Potency: In this hypothetical example, adding a benzoyl group (BFM-02) significantly improved activity. Introducing an electron-withdrawing group like chlorine (BFM-03) further enhanced potency, a common observation in benzofuran derivatives.[2]

  • Bactericidal vs. Bacteriostatic: For active compounds like BFM-03, the MBC/MIC ratio is 2, indicating a bactericidal mode of action.

  • Selectivity: The Selectivity Index (SI) is a critical parameter, representing the therapeutic window. A higher SI value is desirable, indicating that the compound is much more toxic to bacteria than to mammalian cells. BFM-03 shows the best selectivity among the synthesized analogs.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing a systematic workflow of synthesis, robust in vitro screening for antibacterial activity (MIC/MBC), and essential cytotoxicity profiling, researchers can effectively navigate the early stages of drug discovery. The subsequent analysis of structure-activity relationships provides the crucial insights needed to rationally design and optimize lead compounds, paving the way for the development of next-generation therapies to combat the growing threat of antibiotic resistance.

References

  • Asati, V., & Kaur, J. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations, 5(2), 73-86. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034237/]
  • Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [URL: https://pubmed.ncbi.nlm.nih.gov/21621287/]
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem Technical Documents. [URL: https://www.benchchem.com/application-notes/protocols-evaluating-cytotoxicity-new-antibacterial-agents]
  • Abd El-Karim, S.S., et al. (2024). New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals, 17(12), 1664. [URL: https://pubmed.ncbi.nlm.nih.gov/39340632/]
  • BenchChem. (2025). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. BenchChem Technical Documents. [URL: https://www.benchchem.com/application-notes/validating-antibacterial-spectrum-novel-compounds]
  • Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [URL: https://microbeonline.
  • Adrar, N., & Oukil, N. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948197/]
  • Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11355444/]
  • MDPI. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1424-8247/17/12/1664]
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29745-29769. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem Technical Documents. [URL: https://www.benchchem.com/application-notes/antimicrobial-susceptibility-testing-of-novel-compounds]
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [URL: https://www.ibtbioservices.com/wp-content/uploads/2018/11/IBT-In-Vitro-Antibacterial-Testing-Guide.pdf]
  • Hadj-esfandiari, N., et al. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354-6363. [URL: https://pubmed.ncbi.nlm.nih.gov/17919903/]
  • Sreevastava, P., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 246-253. [URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_534f6869a84d6.pdf]
  • Singh, A., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(2), 163-172. [URL: https://www.pnrjournal.com/index.php/home/article/view/645]
  • ResearchGate. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies. ResearchGate. [URL: https://www.researchgate.net/publication/385966465_New_Benzofuran-Pyrazole_Based_Compounds_as_Promising_Antimicrobial_Agents_Design_Synthesis_Antioxidant_Anti-inflammatory_DNA_Gyrase_B_Inhibition_and_In_Silico_Studies]
  • ResearchGate. (2022). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. ResearchGate. [URL: https://www.researchgate.net/publication/360431411_Benzofuran_derivatives_and_their_anti-tubercular_anti-bacterial_activities]
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • BenchChem. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. BenchChem. [URL: https://www.benchchem.com/blog/screening-antibacterial-activity-a-crucial-step-in-drug-discovery]
  • ResearchGate. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. ResearchGate. [URL: https://www.researchgate.net/publication/385966465_New_Benzofuran-Pyrazole_Based_Compounds_as_Promising_Antimicrobial_Agents_Design_Synthesis_DNA_Gyrase_B_Inhibition_and_In_Silico_Studies]
  • Popa, M. I., et al. (2022). In vitro evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1038586. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9702224/]
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [URL: https://emerypharma.com/blog/understanding-antimicrobial-testing-a-guide-to-mic-mbc-and-more/]
  • Gudy-Rosłan, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [URL: https://www.protocols.
  • Shanghai Jiao Tong University. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Research Output. [URL: https://sjtu.pure.elsevier.
  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [URL: https://www.youtube.
  • Patel, K. D., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of ChemTech Research, 4(3), 931-936. [URL: https://sphinxsai.com/2012/vol4-3/10%20(931-936)%20JM12.pdf]
  • MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [URL: https://www.mdpi.com/1660-3397/23/8/875]
  • ResearchGate. (2025). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies. ResearchGate. [URL: https://www.researchgate.net/publication/385150896_New_Benzofuran-Pyrazole_Based_Compounds_as_Promising_Antimicrobial_Agents_Design_Synthesis_Antioxidant_Anti-Inflammatory_DNA_Gyrase_B_Inhibition_and_In_Silico_Studies]
  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3790. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321487/]
  • Springer Nature Experiments. (2023). Determination of Toxicity Through Cytotoxicity Assays. Springer Nature. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2822-9_14]
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [URL: https://experiments.springernature.com/search?query=Cytotoxicity%20MTT%20Assay]
  • BenchChem. (n.d.). Application Notes and Protocols for Novel Antibacterial Agents from Benzofurans. BenchChem. [URL: https://www.benchchem.com/application-notes/protocols-novel-antibacterial-agents-benzofurans]
  • Khanam, H., & Shamsuzzaman. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97729-97743. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra18158j]
  • ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [URL: https://www.researchgate.net/publication/283515320_Benzofuran_An_Emerging_Scaffold_for_Antimicrobial_Agents]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of 3-substituted benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find practical, field-proven insights in the form of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the synthesis of 3-substituted benzofurans.

Q1: My reaction to synthesize a 3-substituted benzofuran is resulting in a mixture of regioisomers, with the 2-substituted product being a significant byproduct. How can I improve the regioselectivity?

A1: Achieving high regioselectivity is a common challenge in benzofuran synthesis. The outcome is often dependent on the chosen synthetic route and the nature of your starting materials.

  • For transition-metal-catalyzed reactions , such as those involving palladium or copper, the choice of ligand, catalyst, and reaction conditions is crucial. For instance, in Sonogashira coupling of o-iodophenols with terminal alkynes followed by cyclization, the reaction conditions can be tuned to favor the desired 3-substituted product.[1][2][3] It has been observed that the direct Sonogashira reaction between a 2-iodophenol and a terminal alkyne can be inefficient and may lead to the formation of undesired side products if basic conditions are employed.[2]

  • In electrophilic cyclization reactions , the nature of the electrophile and the electronic properties of the substrate play a significant role. For example, using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as an electrophile to induce cyclization of o-alkynyl anisoles can lead to the formation of 2,3-disubstituted benzofurans.[4][5][6]

  • Direct C-H functionalization approaches offer an alternative for regioselective synthesis. The use of directing groups can guide the substitution to the desired position on the benzofuran core.[7]

Q2: I am observing the formation of a significant amount of 3H-benzofuran as a side product in my Sonogashira coupling-cyclization reaction. What is the cause and how can I prevent this?

A2: The formation of 3H-benzofurans is a known side reaction in the synthesis of 2,3-disubstituted benzofurans, particularly under basic conditions.[2][8] This occurs due to the interference of the cyclization step in the Sonogashira coupling. To minimize this, exhaustive optimization of reaction conditions is often required. One effective strategy is to employ a one-pot, two-stage reaction where the Sonogashira coupling is completed first, followed by the addition of reagents to facilitate the desired cyclization.[8]

Q3: My intramolecular Heck coupling reaction to form a 3-functionalized benzofuran is giving low yields. What are the critical parameters to optimize?

A3: The intramolecular Heck reaction is a powerful tool for constructing 2-substituted-3-functionalized benzofurans.[9][10][11] Low yields can often be attributed to suboptimal reaction conditions. Key parameters to investigate include:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Experiment with different phosphine ligands to find the optimal one for your substrate.

  • Base: The type and amount of base can significantly influence the reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature.

  • Temperature: Heck reactions are often sensitive to temperature. A systematic study of the reaction temperature may be necessary.

Q4: How do the electronic properties of the substituents on my starting materials affect the synthesis of 3-substituted benzofurans?

A4: The electronic nature of the substituents on your aromatic precursors has a significant impact on reaction efficiency and, in some cases, regioselectivity. For instance, in syntheses starting from salicylaldehydes, electron-donating groups on the salicylaldehyde tend to result in higher yields of the target benzofuran.[1][12] Conversely, highly electron-rich phenols can sometimes be incompatible with certain transformations, leading to side reactions like reductive homocoupling.[13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific experimental problems.

Guide 1: Poor Yield in the Sonogashira Coupling-Cyclization for 2,3-Disubstituted Benzofurans

This guide addresses low yields in the one-pot synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions.[2]

Problem: The final 2,3-disubstituted benzofuran product is obtained in low yield, with a complex mixture of side products observed by TLC or LC-MS.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps
Inefficient Sonogashira Coupling 1. Verify Catalyst Activity: Ensure your palladium and copper catalysts are active. Consider using freshly opened or properly stored catalysts. 2. Optimize Base: Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) or potassium carbonate could be explored. 3. Solvent Effects: The reaction is often performed in a mixture of triethylamine and THF. Varying the solvent ratio or exploring other solvents like DMF or acetonitrile might be beneficial.
Premature or Undesired Cyclization 1. Two-Stage, One-Pot Protocol: Instead of adding all reactants at once, first perform the Sonogashira coupling of the 2-iodophenol and terminal alkyne. Once complete (monitor by TLC/LC-MS), add the aryl iodide and any additional reagents required for the cyclization step.[8] 2. Temperature Control: Run the initial Sonogashira coupling at room temperature to minimize premature cyclization before introducing the aryl iodide and potentially increasing the temperature for the second step.
Substrate Solubility Issues 1. Solvent Screening: Some 2-iodophenols have poor solubility.[8] Screen a range of solvents to find one that provides good solubility for all reactants. 2. Microwave Irradiation: The use of microwave irradiation can shorten reaction times, minimize side products, and potentially improve the solubility of reactants, leading to higher yields.[2]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This is a general protocol based on literature procedures and should be optimized for your specific substrates.[2]

  • To a microwave vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

  • Add a mixture of triethylamine and THF (e.g., 3:1 v/v) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Lack of Regioselectivity in Electrophilic Cyclization of o-Alkynylphenols

This guide focuses on improving the regioselectivity of electrophilic cyclization reactions aimed at producing 3-substituted benzofurans.

Problem: The reaction yields a mixture of 2- and 3-substituted benzofurans, or the undesired 2-substituted isomer is the major product.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps
Nature of the Electrophile 1. Vary the Electrophile: The choice of electrophile is critical for directing the cyclization. For instance, iodine-mediated cyclization often leads to 3-iodobenzofurans.[14] Explore different electrophiles such as I₂, ICl, or NBS. 2. Use of Specialized Reagents: Consider using reagents known to promote specific regioselectivity. For example, DMTSF has been used for the synthesis of 3-thiomethyl-substituted benzofurans.[4][5][6]
Electronic Effects of Substituents 1. Substrate Modification: The electronic nature of the substituents on both the aromatic ring and the alkyne can influence the regioselectivity of the electrophilic attack. If possible, modify the electronic properties of your substrate to favor the desired outcome.
Reaction Conditions 1. Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the regioselectivity. Screen solvents of varying polarities. 2. Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.
Visualization of Regioselective Electrophilic Cyclization

G cluster_0 Starting Material cluster_1 Electrophilic Attack cluster_2 Cyclization & Product Formation SM o-Alkynylphenol E_plus Electrophile (E+) SM->E_plus Reaction with Electrophile Int1 Intermediate A E_plus->Int1 Attack at C2 Int2 Intermediate B E_plus->Int2 Attack at C3 Prod1 3-Substituted Benzofuran Int1->Prod1 5-endo-dig cyclization Prod2 2-Substituted Benzofuran Int2->Prod2 6-exo-dig cyclization (less favored)

Caption: Decision pathway for electrophilic cyclization of o-alkynylphenols.

References

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - NIH.
  • Direct Synthesis of Functionalized Benzofurans
  • Different synthetic strategies to access highly functionalized benzofurans. (a,b)
  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B | Organic Letters.
  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B | Organic Letters - ACS Public
  • Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • construction of 2-substituted-3-functionalized benzofurans via intramolecular heck coupling: application to enantioselective total synthesis of daphnodorin B - PubMed.
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannul
  • Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of - Organic Syntheses.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of Benzofuran-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important benzofuran derivative. Benzofuran scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds, making their synthesis a key area of interest.[1][2][3] This document provides a detailed, question-and-answer-based approach to navigate the common challenges encountered during the synthesis of this compound, ensuring a higher success rate and purity of the final product.

The most common and reliable synthetic route to this compound involves a two-step process:

  • Synthesis of the intermediate, Benzofuran-3-carbaldehyde.

  • Reduction of Benzofuran-3-carbaldehyde to the target alcohol, this compound.

This guide will address each of these stages with detailed protocols, troubleshooting advice, and answers to frequently asked questions.

PART 1: Synthesis of Benzofuran-3-carbaldehyde

The synthesis of Benzofuran-3-carbaldehyde is a critical first step. A common method involves the reaction of (2-acetyl-phenoxy)-acetic acid with anhydrous sodium acetate in acetic anhydride.

Frequently Asked Questions (FAQs) - Synthesis of Benzofuran-3-carbaldehyde

Q1: What is the role of each reagent in the synthesis of Benzofuran-3-carbaldehyde from (2-acetyl-phenoxy)-acetic acid?

A1:

  • (2-acetyl-phenoxy)-acetic acid: This is the starting material that contains the core structure which will cyclize to form the benzofuran ring.

  • Anhydrous Sodium Acetate: This acts as a base to deprotonate the acidic protons, facilitating the subsequent cyclization and rearrangement reactions.

  • Acetic Anhydride: This serves as both a dehydrating agent and a solvent. It is crucial for the intramolecular condensation reactions that lead to the formation of the furan ring.

Q2: My reaction yield for Benzofuran-3-carbaldehyde is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction requires high temperatures (around 160 °C) to proceed to completion. Ensure your reaction is maintained at the correct temperature for the specified duration.

  • Moisture in reagents: The presence of water can hydrolyze the acetic anhydride and interfere with the reaction. Ensure all reagents, especially sodium acetate, are anhydrous.

  • Sub-optimal work-up: The work-up procedure is critical for isolating the product. Ensure complete extraction with a suitable solvent like diethyl ether and thorough washing to remove impurities.

Q3: I am observing a significant amount of a dark, tar-like byproduct. What is causing this and how can I prevent it?

A3: The formation of tar-like substances is often due to polymerization or decomposition of starting materials and products under harsh reaction conditions.

  • Excessive heating: Prolonged heating at very high temperatures can lead to degradation. Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Impure starting materials: Use of impure (2-acetyl-phenoxy)-acetic acid can introduce contaminants that promote side reactions. Ensure the purity of your starting material.

Troubleshooting Guide: Synthesis of Benzofuran-3-carbaldehyde
Problem Potential Cause Suggested Solution
Low or no product formation Inadequate temperature.Ensure the reaction mixture reaches and is maintained at 160 °C. Use a high-temperature thermometer and a suitable heating mantle.
Presence of moisture.Use anhydrous sodium acetate and freshly opened acetic anhydride. Dry all glassware thoroughly before use.
Formation of dark, polymeric byproducts Overheating or prolonged reaction time.Monitor the reaction by TLC (if feasible) to determine the optimal reaction time. Avoid heating for longer than necessary.
Impure starting materials.Purify the (2-acetyl-phenoxy)-acetic acid before use if its purity is questionable.
Difficulties in product isolation during work-up Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Product loss during aqueous washes.Ensure the pH of the aqueous layer is not too high, as this can lead to the deprotonation and increased water solubility of any phenolic impurities.

PART 2: Reduction of Benzofuran-3-carbaldehyde to this compound

The second step involves the reduction of the aldehyde functional group to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Frequently Asked Questions (FAQs) - Reduction of Benzofuran-3-carbaldehyde

Q1: Why is Sodium Borohydride (NaBH₄) a suitable reducing agent for this reaction?

A1: Sodium borohydride is a mild and selective reducing agent. It is highly effective at reducing aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like esters or the benzofuran ring itself.[4][5][6] Its ease of handling and safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄) make it a preferred choice for this transformation.

Q2: What is the purpose of adding the NaBH₄ in small portions at a low temperature?

A2: The reaction of NaBH₄ with the solvent (typically methanol or ethanol) and the aldehyde is exothermic. Adding the reducing agent in small portions at a low temperature (e.g., 0 °C) helps to control the reaction rate and prevent a rapid increase in temperature.[7] This minimizes side reactions and ensures a safer procedure.

Q3: During the work-up, why is it necessary to add acid?

A3: The initial product of the reduction is a borate ester intermediate. The addition of a mild acid (like 1N HCl) is necessary to hydrolyze this intermediate and liberate the final alcohol product. It also quenches any unreacted NaBH₄.

Troubleshooting Guide: Reduction of Benzofuran-3-carbaldehyde
Problem Potential Cause Suggested Solution
Incomplete reduction (presence of starting aldehyde) Insufficient NaBH₄.Use a slight excess of NaBH₄ (e.g., 1.5-2 equivalents) to ensure complete conversion.
Reaction time too short.Allow the reaction to stir for a sufficient time after the addition of NaBH₄. Monitor the reaction progress by TLC.
Formation of a white precipitate during work-up Formation of borate salts.This is normal. Ensure thorough extraction with an organic solvent to separate the product from these inorganic salts.
Low isolated yield of the alcohol Product is partially soluble in the aqueous layer.The product, this compound, has some polarity. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Over-acidification during work-up.Use a mild acid (e.g., 1N HCl) and add it cautiously to avoid any potential acid-catalyzed side reactions with the alcohol.

PART 3: Purification and Characterization

Proper purification and characterization are essential to obtain high-purity this compound.

Frequently Asked Questions (FAQs) - Purification and Characterization

Q1: What is the best method to purify this compound?

A1: Column chromatography on silica gel is the most common and effective method for purifying this compound.[8] Due to the polarity of the alcohol, a solvent system with a moderate polarity, such as a mixture of hexanes and ethyl acetate, is typically used.

Q2: I am having trouble with the column chromatography of my product. The peaks are tailing. What can I do?

A2: Tailing of polar compounds like alcohols on silica gel is a common issue.[8] Here are some tips to improve the separation:

  • Optimize the solvent system: Use a slightly more polar solvent system to reduce the interaction of the alcohol with the silica gel. Adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your eluent can often help.

  • "Dry loading" the sample: If your crude product is a solid or a viscous oil, it is often better to adsorb it onto a small amount of silica gel and then load this onto the column. This can lead to sharper bands.

  • Use a different stationary phase: In some cases, using a less acidic stationary phase like alumina (neutral or basic) can reduce tailing for certain compounds.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific shifts can vary slightly depending on the solvent used, you can generally expect:

  • ¹H NMR: A characteristic singlet for the -CH₂OH protons, aromatic protons in the range of 7-8 ppm, and a proton on the furan ring.

  • ¹³C NMR: A peak for the -CH₂OH carbon, and several peaks in the aromatic region corresponding to the benzofuran core.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3-carbaldehyde
  • To a round-bottom flask, add (2-acetyl-phenoxy)-acetic acid, anhydrous sodium acetate, and acetic anhydride.

  • Heat the mixture to 160 °C with stirring for 3 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of water).

  • Combine the organic layers and wash with a 10% sodium carbonate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzofuran-3-carbaldehyde.

Protocol 2: Reduction of Benzofuran-3-carbaldehyde
  • Dissolve the crude Benzofuran-3-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) in small portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully add 1N HCl to quench the reaction and hydrolyze the borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, the polarity of which should be determined by TLC).

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A (2-acetyl-phenoxy)-acetic acid C Benzofuran-3-carbaldehyde A->C Cyclization B Acetic Anhydride, Sodium Acetate B->C E This compound (Crude) C->E Reduction D Sodium Borohydride (NaBH4) D->E G This compound (Pure) E->G Purification F Column Chromatography F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield of Final Product CheckStep1 Analyze Aldehyde Intermediate Start->CheckStep1 AldehydeOK Aldehyde Purity & Yield OK? CheckStep1->AldehydeOK TroubleshootStep1 Troubleshoot Aldehyde Synthesis: - Check Reagents - Verify Temperature - Optimize Work-up AldehydeOK->TroubleshootStep1 No CheckStep2 Analyze Reduction Step AldehydeOK->CheckStep2 Yes TroubleshootStep1->CheckStep1 ReductionOK Reduction Complete? CheckStep2->ReductionOK TroubleshootStep2 Troubleshoot Reduction: - Increase NaBH4 - Extend Reaction Time - Optimize Quench ReductionOK->TroubleshootStep2 No CheckPurification Analyze Purification Step ReductionOK->CheckPurification Yes TroubleshootStep2->CheckStep2 PurificationOK Efficient Purification? CheckPurification->PurificationOK TroubleshootPurification Troubleshoot Purification: - Optimize Eluent - Consider Dry Loading - Check for Product Loss PurificationOK->TroubleshootPurification No End Optimized Synthesis PurificationOK->End Yes TroubleshootPurification->CheckPurification

Caption: Decision tree for troubleshooting low yields.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver. Retrieved from [Link]

  • Column chromatography. Retrieved from [Link]

  • Purification of aromatic alcohols. (1934). Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

  • How to Purify Compounds. Varsity Tutors. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Retrieved from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Organic Chemistry. Retrieved from [Link]

  • Chemistry A Level: Purifying an organic liquid. (2022). YouTube. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Resonance and reductions with sodium borohydride. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. Retrieved from [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]

  • 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139. PubChem. Retrieved from [Link]

  • Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Crude Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Benzofuran-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to overcome common and complex purification challenges.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, commonly achieved through the reduction of benzofuran-3-carbaldehyde, can often result in a crude product contaminated with starting materials, byproducts, and reagents. Achieving high purity is critical for downstream applications, ensuring reaction specificity and the integrity of biological or material properties. This guide provides a systematic approach to purifying crude this compound, focusing on the most common and effective techniques: column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. For the common synthesis involving the reduction of benzofuran-3-carbaldehyde with sodium borohydride (NaBH₄), the primary impurities are:

  • Unreacted Benzofuran-3-carbaldehyde: Due to incomplete reaction.

  • Borate Salts: Formed during the quenching and work-up of the NaBH₄ reaction.[3]

  • Solvent Residues: From the reaction and extraction steps.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the impurity profile and the desired final purity.

  • Column chromatography is excellent for separating compounds with different polarities, making it ideal for removing both less polar (unreacted aldehyde) and more polar (baseline) impurities.[4]

  • Recrystallization is a powerful technique for achieving high purity of a solid compound, especially when dealing with minor impurities that have different solubilities. It is often used as a final polishing step after chromatography.

Q3: My crude product is an oil. Can I still use recrystallization?

A3: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or if the solvent is too good at dissolving the compound even when cold. In such cases, it is highly recommended to first purify the oil by column chromatography to obtain a solid, which can then be further purified by recrystallization.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the purification of this compound, along with troubleshooting tips for common issues.

Initial Assessment: Thin-Layer Chromatography (TLC)

Before any purification, it is crucial to analyze the crude product by Thin-Layer Chromatography (TLC) to identify the number of components and their relative polarities.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed plates.[4]

  • Mobile Phase (Eluent): Start with a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed to achieve good separation.

  • Visualization:

    • UV Light (254 nm): Benzofuran rings are typically UV active and will appear as dark spots.[4]

    • Staining: Use a potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain for better visualization of alcohols and aldehydes, which may not be strongly UV-active.[5]

Interpreting the TLC Plate:

  • This compound (Product): Will be more polar than the starting aldehyde.

  • Benzofuran-3-carbaldehyde (Impurity): Will have a higher Rf value (less polar) than the product.

  • Baseline Impurities: Highly polar impurities (e.g., borate salts) will remain at the origin.

Purification Strategy 1: Flash Column Chromatography

Flash column chromatography is the primary method for purifying crude this compound, especially when significant amounts of starting material or other byproducts are present.

Step-by-Step Protocol:

  • Column Preparation:

    • Select an appropriately sized glass column with a sintered glass frit.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Wet-pack the column by pouring the slurry in and allowing the solvent to drain, ensuring a level and compact bed.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar impurities (like the starting aldehyde) and then the desired product. A typical gradient might be:

      • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

      • 90:10 Hexanes:Ethyl Acetate (4 column volumes)

      • 80:20 Hexanes:Ethyl Acetate (until the product has fully eluted)

    • The optimal gradient should be determined based on the initial TLC analysis.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

Issue Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the eluent polarity based on TLC. Aim for an Rf of 0.2-0.3 for the product in the bulk elution solvent.[8]
Column overloading.Use a larger column or reduce the amount of crude material. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Product Elutes with Solvent Front Eluent is too polar.Start with a less polar solvent system.
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent. A small amount of methanol (1-2%) can be added to the ethyl acetate to significantly increase polarity for very polar compounds.[9]
Streaking of Spots on TLC Compound is acidic or basic.Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[7]
Sample is not fully dissolved when loaded.Ensure complete dissolution before loading or use the dry loading method.
Purification Strategy 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Common solvent systems for benzofuran derivatives include ethanol/water and ethyl acetate/hexanes.[10][11]

    • Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution:

    • Place the crude or column-purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling (using a water bath or heating mantle) until the solid completely dissolves.[12]

  • Inducing Crystallization:

    • Single Solvent System: If a single solvent is used, simply allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent System: If a solvent pair is used (e.g., ethanol/water), while the solution is boiling, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
No Crystals Form Solution is not saturated.Evaporate some of the solvent to concentrate the solution and try cooling again.
Supersaturation.Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound if available.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Use a lower-boiling solvent system. Ensure the crude product is sufficiently pure before attempting recrystallization; pre-purify by column chromatography.
The compound is too soluble in the chosen solvent.Use a less effective "good" solvent or a larger proportion of the "bad" solvent.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the solid.
The crystals are too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a solvent in which the compound has lower solubility.

Workflow Diagrams

Purification Decision Workflow:

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Oily Is the crude product an oil? TLC->Oily Column Column Chromatography Oily->Column Yes Solid Is the product a solid? Oily->Solid No Recrystallize Recrystallization Column->Recrystallize Solid obtained Solid->Column No, significant impurities Solid->Recrystallize Yes Pure Pure Product Recrystallize->Pure

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Column Chromatography Logic:

Chromatography_Troubleshooting Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution FastElution Product Elutes Too Fast Start->FastElution Overload Overloaded? PoorSep->Overload Check Loading Solvent Rf ~0.2-0.3? PoorSep->Solvent Check Solvent IncreasePolarity IncreasePolarity NoElution->IncreasePolarity Increase Eluent Polarity DecreasePolarity DecreasePolarity FastElution->DecreasePolarity Decrease Eluent Polarity ReduceLoad Reduce Load/ Use Larger Column Overload->ReduceLoad Yes OptimizeSolvent Optimize Solvent System Solvent->OptimizeSolvent No

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Not Voodoo. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

  • eScholarship, University of California. Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. Available at: [Link]

  • Google Patents. Preparation of benzofuran derivatives.
  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

  • Chimica et Natura Acta. Isolation and Characterization of Steroid Compounds from Durian (Durio zibethinus L.) Leaves. Available at: [Link]

  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available at: [Link]

  • UMass Chan Medical School. Thin Layer Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available at: [Link]

  • OCF, UCLA. recrystallization-2.doc.pdf. Available at: [Link]

  • University of California, Irvine. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • YouTube. Visualizing a TLC plate. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of Benzofuran Derivative. Available at: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Available at: [Link]

  • PubMed. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available at: [Link]

  • Journal of Chemical & Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

Sources

Troubleshooting common issues in the derivatization of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of Benzofuran-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and practical field experience to provide you with a self-validating system for troubleshooting your experiments. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the primary reactive sites of this compound that I should be aware of during derivatization?

A1: this compound possesses two primary reactive sites. The primary alcohol of the hydroxymethyl group at the 3-position is the intended site for derivatization, such as esterification and etherification. However, the benzofuran ring itself, particularly the C2 position, is electron-rich and susceptible to electrophilic attack, which can lead to undesired side reactions under certain conditions.[1][2]

Q2: I am observing the decomposition of my starting material or product. What are the general stability concerns with this compound and its derivatives?

A2: The benzofuran ring system is known to be sensitive to strong acidic conditions, which can lead to polymerization or ring-opening.[3] It is crucial to carefully select reagents and control the pH of your reaction mixture. While generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures should also be avoided to prevent potential decomposition pathways.

Troubleshooting Guide: Common Derivatization Reactions

This section provides a detailed breakdown of common issues, their underlying causes, and step-by-step protocols for two key derivatization reactions of this compound: Esterification and Etherification (specifically, the Mitsunobu reaction).

Esterification Reactions

Esterification of this compound is a fundamental transformation. However, challenges such as low yield, incomplete conversion, and difficult purification are common.

Q3: My esterification of this compound with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) is giving me a low yield and a complex mixture of byproducts. What is happening and how can I fix it?

A3: The primary cause is likely the acid sensitivity of the benzofuran ring.[3] Strong mineral acids can promote side reactions on the electron-rich furan ring, leading to decomposition and the formation of colored impurities.

Troubleshooting Workflow: Acid-Catalyzed Esterification

Caption: Troubleshooting workflow for acid-catalyzed esterification.

Detailed Protocol: DCC/DMAP Coupling for Esterification

This protocol offers a milder alternative to traditional acid-catalyzed esterification, minimizing degradation of the benzofuran core.

Parameter Recommendation
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reagents This compound (1.0 eq.), Carboxylic Acid (1.1-1.2 eq.), DCC (1.2 eq.), DMAP (0.1-0.2 eq.)
Temperature 0°C to Room Temperature
Reaction Time 2-12 hours (monitor by TLC)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound, the desired carboxylic acid, and 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the recommended time, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Q4: My TLC analysis shows multiple spots, even with milder coupling agents. What are the likely side products?

A4: Besides unreacted starting materials, potential side products include:

  • N-acylurea: Formed from the reaction of the carboxylic acid with DCC. This is often difficult to separate from the desired product.

  • Symmetrical Anhydride: Formed from the reaction of two equivalents of the carboxylic acid. This can then react with the alcohol to form the desired ester.

Careful control of stoichiometry and slow addition of the coupling agent can minimize these side products.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from alcohols with inversion of stereochemistry (though not relevant for this achiral substrate). However, it is notorious for purification challenges due to the formation of stoichiometric byproducts.[4][5]

Q5: I performed a Mitsunobu reaction to synthesize an ether from this compound, but I am struggling to purify my product from the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.

A5: This is the most common issue with the Mitsunobu reaction. The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, often have polarities similar to the desired product, making chromatographic separation difficult.[6][7]

Troubleshooting Workflow: Mitsunobu Reaction Purification

Sources

Stability issues of Benzofuran-3-ylmethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of benzofuran-3-ylmethanol under various experimental conditions. The inherent reactivity of the benzofuran scaffold, particularly at the 3-position, can lead to unexpected degradation, impacting experimental outcomes and the viability of drug candidates. This guide offers in-depth scientific explanations, practical troubleshooting advice, and detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability issues encountered during the handling and analysis of this compound in a question-and-answer format.

Acidic Conditions

Q1: I observed a significant loss of my this compound sample after treatment with a mild acidic solution (e.g., pH 4-6) during my experiment. What is the likely cause?

A1: this compound is known to be susceptible to acid-catalyzed rearrangements and degradation. The furan ring of the benzofuran system is electron-rich and can be protonated under acidic conditions. This protonation can initiate a cascade of reactions, leading to ring-opening and the formation of various degradation products. Even mild acidity can be sufficient to catalyze these transformations over time. It is crucial to control the pH of your experimental medium and storage solutions.

Q2: What are the potential degradation products of this compound in an acidic medium?

A2: Under acidic conditions, this compound can undergo a ring-opening rearrangement to form more stable carbocation intermediates, which can then lead to a variety of products. A plausible degradation pathway involves the protonation of the furan oxygen, followed by cleavage of the C2-O bond to generate a resonance-stabilized carbocation. This intermediate can then react with available nucleophiles (e.g., water, alcohols) or undergo further rearrangements. One potential outcome is the formation of substituted phenolic compounds or rearranged furan derivatives[1][2][3]. The exact nature of the degradation products will depend on the specific acid, solvent, and temperature used.

Q3: My HPLC analysis of an acid-stressed sample of this compound shows multiple new peaks with poor resolution. How can I improve the separation?

A3: The formation of multiple, often isomeric, degradation products can complicate chromatographic analysis. To improve resolution, consider the following:

  • Gradient Optimization: A shallow gradient elution profile can enhance the separation of closely eluting peaks.

  • Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for aromatic and polar degradation products compared to a standard C18 column.

  • Mobile Phase Additives: The addition of a small amount of an alternative acid, like formic acid, instead of trifluoroacetic acid (TFA), can sometimes improve peak shape for acid-sensitive compounds.

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution.

Basic Conditions

Q4: I am performing a reaction with this compound under basic conditions and notice a color change and the appearance of new spots on my TLC plate. Is the compound stable?

A4: this compound can be unstable under basic conditions, although the degradation mechanism differs from that in acidic media. The presence of a strong base can lead to deprotonation of the benzylic alcohol, forming an alkoxide. This can initiate further reactions. Additionally, the benzofuran ring itself can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening[1]. The observed color change often indicates the formation of conjugated systems or phenolic compounds.

Q5: What are the expected degradation products of this compound under basic conditions?

A5: Under basic conditions, two primary degradation pathways are plausible:

  • Oxidation: The benzylic alcohol can be susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding benzofuran-3-carbaldehyde or benzofuran-3-carboxylic acid. This process can be accelerated by heat and the presence of metal ions.

  • Ring Opening: Strong bases can attack the benzofuran ring, leading to cleavage of the furan moiety. This can result in the formation of substituted phenols. For instance, studies on related 3-aroylbenzofurans have shown base-mediated ring opening[1].

Q6: How can I minimize the degradation of this compound during a base-catalyzed reaction?

A6: To minimize degradation, consider the following precautions:

  • Use the Mildest Base Possible: Opt for weaker bases like potassium carbonate or triethylamine over stronger bases like sodium hydroxide or potassium tert-butoxide if the reaction chemistry allows.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the benzylic alcohol.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of degradation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to basic conditions.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B guidelines) Start->Photolytic Expose to Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterization of Degradation Products HPLC->Characterize

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate at 60°C and sample at the same time points as the acid hydrolysis.

    • Neutralize each aliquot with 0.1 M hydrochloric acid before dilution and analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and protected from light.

    • Sample at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • At specified intervals, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to determine the extent of degradation and to identify and characterize the degradation products.

Stability-Indicating HPLC-UV/MS Method

A robust analytical method is crucial for monitoring the stability of this compound and quantifying its degradation products.

Proposed Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10-90% B over 20 minutesA gradient is necessary to elute both the parent compound and its potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
UV Detection 254 nm and 280 nm (or PDA)Benzofuran systems typically have strong absorbance in this region. A PDA detector is recommended to assess peak purity.
MS Detection Electrospray Ionization (ESI) in positive and negative modeESI is a soft ionization technique suitable for identifying the molecular weights of degradation products.
Data Interpretation and Troubleshooting
  • Mass Balance: The sum of the assay of this compound and the areas of all degradation products should ideally be close to 100% of the initial assay. A significant deviation may indicate the formation of non-UV active or volatile degradation products.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any major degradants. Co-elution can lead to inaccurate quantification.

  • Troubleshooting HPLC Issues: For common HPLC problems such as peak tailing, split peaks, or pressure fluctuations, refer to standard HPLC troubleshooting guides.[4][5][6][7][8]

Plausible Degradation Mechanisms

Understanding the potential degradation pathways is key to interpreting stability data and designing more stable analogues.

Acid-Catalyzed Degradation

Acid_Degradation A This compound B Protonated Intermediate A->B + H+ C Resonance-Stabilized Carbocation B->C Ring Opening D Ring-Opened Products (e.g., Substituted Phenols) C->D + H2O / -H+ E Rearranged Furan Derivatives C->E Rearrangement

Caption: Plausible acid-catalyzed degradation pathway of this compound.

Under acidic conditions, the furan oxygen is protonated, leading to a weakened C2-O bond. Cleavage of this bond results in a resonance-stabilized carbocation. This reactive intermediate can then be trapped by nucleophiles or undergo rearrangement to form various degradation products.[1][2][3]

Base-Catalyzed Degradation

Base_Degradation cluster_oxidation Oxidation Pathway cluster_ring_opening Ring Opening Pathway A This compound B Alkoxide Intermediate A->B - H+ (Base) C Benzofuran-3-carbaldehyde B->C [O] D Benzofuran-3-carboxylic acid C->D [O] E This compound F Nucleophilic Attack on Furan Ring E->F OH- G Ring-Opened Phenolic Products F->G Rearrangement

Caption: Plausible base-catalyzed degradation pathways of this compound.

In the presence of a base, the benzylic alcohol can be deprotonated to an alkoxide, which is more susceptible to oxidation. Alternatively, a strong base can directly attack the electron-deficient positions of the benzofuran ring, leading to ring cleavage.[1]

References

  • Dhiman, S., & Ramasastry, S. S. V. (2017). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry, 82(17), 9045–9059.
  • Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3338–3342*.
  • Yu, J., & Huang, L. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
  • Yu, J., & Huang, L. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
  • Jalili-Baleh, L., Khoobi, M., Shafiee, A., & Foroumadi, A. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H3PW12O40·xH2O.
  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • A. M. F. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Sources

Scale-up considerations for the industrial production of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up and industrial production of Benzofuran-3-ylmethanol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning the synthesis of this important intermediate from the laboratory to an industrial setting. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to ensure scientific integrity and operational success.

Section 1: Synthesis Overview and Core Industrial Considerations

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its industrial production requires careful consideration of reaction conditions, raw material sourcing, process safety, and product purification to ensure a high-yield, cost-effective, and safe manufacturing process.

A common synthetic route involves the cyclization of a suitably substituted precursor, followed by reduction of a carbonyl group at the 3-position. One prevalent laboratory-scale method is the reaction of a salicylaldehyde derivative with an appropriate halo-compound, followed by intramolecular cyclization and subsequent reduction. However, direct translation of this to an industrial scale presents numerous challenges.

Common Synthetic Pathways on an Industrial Scale

Several synthetic strategies for the benzofuran core have been developed, with varying applicability to industrial-scale production.[1][2] Transition-metal catalysis, particularly with palladium and copper, has been widely employed for the construction of the benzofuran ring.[1][3] For the specific synthesis of this compound, a multi-step process is often required. A generalized industrial approach may involve:

  • Formation of a 2-alkoxyaryl ketone intermediate: This step typically involves the reaction of a phenol with an α-haloketone.

  • Intramolecular Cyclization: The intermediate is then cyclized to form a benzofuran-3-one derivative. This can be acid or base-catalyzed.[4]

  • Reduction: The final step is the selective reduction of the ketone functionality to the desired methanol.

Key Scale-Up Challenges

Transitioning from a laboratory benchtop to a large-scale reactor introduces significant challenges that can impact reaction efficiency, product quality, and safety.[5] These include:

  • Heat Transfer and Exotherm Management: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor.

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.

  • Reaction Kinetics: The reaction time may need to be adjusted to achieve complete conversion on a larger scale.

  • Work-up and Purification: Isolation and purification of the final product can be more complex and require different techniques at an industrial scale.[6]

  • Safety and Environmental Concerns: Handling large quantities of flammable solvents and potentially hazardous reagents necessitates stringent safety protocols.[7][8]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the industrial production of this compound in a question-and-answer format.

Issue 1: Low Yield of Benzofuran-3-one Intermediate During Cyclization

Question: We are experiencing a significant drop in the yield of the benzofuran-3-one intermediate during the scale-up of the cyclization step. What are the likely causes and how can we address this?

Answer: A decrease in yield during scale-up of the cyclization is a common issue and can often be attributed to a combination of factors related to heat and mass transfer.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Action
Inefficient Heat Transfer In larger reactors, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat generated during an exothermic cyclization. This can lead to localized overheating and decomposition of starting materials or the desired product.- Controlled Reagent Addition: Add the cyclization agent (e.g., acid or base) slowly and in a controlled manner to manage the rate of heat generation.[5] - Improved Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient heat transfer fluid. - Solvent Choice: Select a solvent with a higher boiling point to provide a wider operating temperature window.[5]
Poor Mixing Inadequate agitation in large reactors can result in concentration gradients of the catalyst or reactants. This can lead to incomplete reaction in some parts of the reactor and side-product formation in others.- Optimize Agitation: Adjust the stirrer speed and impeller design (e.g., anchor, turbine) to ensure thorough mixing.[5] - Baffled Reactors: Use reactors with baffles to improve mixing efficiency and prevent vortex formation.[5]
Changes in Reaction Kinetics The time required to reach equilibrium may be longer on a larger scale.- Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for the scaled-up process.[5]
Issue 2: Formation of Impurities During the Reduction Step

Question: During the reduction of the benzofuran-3-one to this compound, we are observing the formation of several unknown impurities. How can we identify and minimize these?

Answer: The formation of impurities during the reduction step often points to over-reduction, side reactions with the benzofuran ring, or degradation of the product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Action
Over-reduction Strong reducing agents can potentially reduce the furan or benzene ring in addition to the ketone.- Select a Milder Reducing Agent: Consider using sodium borohydride (NaBH₄) instead of stronger agents like lithium aluminum hydride (LiAlH₄) for a more selective reduction of the ketone. - Stoichiometry Control: Carefully control the stoichiometry of the reducing agent to avoid excess.
Side Reactions The reaction conditions (e.g., temperature, pH) might be promoting side reactions.- Temperature Control: Perform the reduction at a lower temperature to minimize the rate of side reactions. - pH Adjustment: Ensure the pH of the reaction mixture is controlled, as acidic or basic conditions can catalyze unwanted reactions.
Product Degradation The product, this compound, may be unstable under the reaction or work-up conditions.- Quenching: Quench the reaction carefully and promptly once complete. - Work-up Conditions: Use mild work-up procedures and avoid prolonged exposure to strong acids or bases.
Issue 3: Difficulties in Product Purification and Isolation

Question: We are struggling to achieve the desired purity of this compound on a large scale. Column chromatography is not economically viable. What are our options?

Answer: Large-scale purification requires methods that are both effective and economical. Crystallization and distillation are often preferred over chromatography for industrial production.[6]

Potential Solutions:

Technique Description Considerations
Crystallization This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure product to crystallize out.- Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity. - Seeding: Using a small amount of pure product (seed crystals) can help induce crystallization.
Distillation If this compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.- Vacuum: A high vacuum is necessary to lower the boiling point and prevent thermal decomposition. - Fractional Distillation: For separating impurities with close boiling points, a fractional distillation column may be required.
Liquid-Liquid Extraction This can be used to remove impurities with different solubilities in two immiscible liquid phases.- Solvent Selection: The choice of solvents is critical for achieving good separation. - pH Adjustment: The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the industrial synthesis of this compound?

A1: The primary safety concerns include:

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable.[7] Large-scale operations require proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.

  • Reactive Reagents: Some reagents, such as strong reducing agents, can react violently with water or other substances.[7] Proper handling procedures and personal protective equipment (PPE) are essential.

  • Exothermic Reactions: As discussed, uncontrolled exothermic reactions can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[5]

  • Toxicity of Intermediates and Product: The toxicity of benzofuran derivatives should be considered.[8] Appropriate engineering controls, such as fume hoods and closed-system transfers, should be in place to minimize exposure.[7]

Q2: How can we optimize the reaction conditions for the industrial production of this compound to improve yield and reduce costs?

A2: Process optimization is a critical aspect of industrial chemistry.[9] Key strategies include:

  • Catalyst Screening: For catalytic steps, screening different catalysts and ligands can lead to higher yields and milder reaction conditions.[1][10]

  • Solvent Selection: Choosing the right solvent can improve reaction rates, selectivity, and ease of product isolation.

  • Design of Experiments (DoE): A statistical approach like DoE can be used to systematically investigate the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on the reaction outcome and identify the optimal conditions.

  • Process Analytical Technology (PAT): Implementing in-line or on-line analytical techniques can provide real-time monitoring of the reaction, allowing for better control and optimization.

Q3: Are there any "green" or more environmentally friendly approaches to the synthesis of this compound?

A3: Yes, the principles of green chemistry are increasingly being applied to industrial synthesis.[11] For benzofuran synthesis, this could involve:

  • Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.[1]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

  • Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

  • Energy Efficiency: Developing processes that can be run at lower temperatures and pressures.

Section 4: Experimental Protocols & Visualizations

Generalized Protocol for the Reduction of Benzofuran-3-one

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted by qualified personnel in a suitable chemical manufacturing facility.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging of Reactants: Charge the reactor with a solution of the benzofuran-3-one intermediate in a suitable solvent (e.g., methanol, ethanol).

  • Cooling: Cool the reactor to the desired temperature (e.g., 0-5 °C) using an appropriate cooling system.

  • Addition of Reducing Agent: Slowly add a solution or slurry of the reducing agent (e.g., sodium borohydride) to the reactor, maintaining the temperature within the specified range.

  • Reaction Monitoring: Monitor the progress of the reaction by in-process analysis (e.g., HPLC, TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., acetone, acetic acid).

  • Work-up:

    • Adjust the pH of the reaction mixture as required.

    • If necessary, perform an aqueous work-up to remove inorganic salts.

    • Extract the product into a suitable organic solvent.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization or distillation as determined during process development.

Visual Workflow for Troubleshooting Low Yield in Cyclization

Troubleshooting_Low_Yield start Low Yield in Cyclization Step check_heat Check Heat Transfer Efficiency start->check_heat check_mixing Check Mixing Efficiency start->check_mixing check_kinetics Check Reaction Kinetics start->check_kinetics sub_heat1 Controlled Reagent Addition check_heat->sub_heat1 Is exotherm controlled? sub_heat2 Improve Cooling System check_heat->sub_heat2 Is cooling adequate? sub_heat3 Change Solvent check_heat->sub_heat3 Is solvent appropriate? sub_mixing1 Optimize Agitation check_mixing->sub_mixing1 Is stirring effective? sub_mixing2 Use Baffled Reactor check_mixing->sub_mixing2 Is there a vortex? sub_kinetics1 Increase Reaction Time check_kinetics->sub_kinetics1 Is reaction complete? end_node Yield Improved sub_heat1->end_node sub_heat2->end_node sub_heat3->end_node sub_mixing1->end_node sub_mixing2->end_node sub_kinetics2 Monitor with IPC sub_kinetics1->sub_kinetics2 sub_kinetics2->end_node

Caption: Troubleshooting workflow for low yield in the cyclization step.

Reaction Pathway Diagram

Reaction_Pathway A Substituted Phenol + α-Haloketone B 2-Alkoxyaryl Ketone Intermediate A->B Nucleophilic Substitution C Benzofuran-3-one B->C Intramolecular Cyclization (Acid or Base Catalyzed) D This compound C->D Selective Reduction (e.g., NaBH4)

Caption: Generalized synthetic pathway for this compound.

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
  • Shaheen, A., et al. (2024).
  • ResearchGate. (n.d.).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Jalili-Baleh, L., et al. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H3PW12O40·xH2O.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Semantic Scholar. (2024).
  • TCI. (2005). 2,3-Benzofuran MSDS.
  • Europe PMC. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Scheme 2.
  • ResearchGate. (n.d.). Synthetic methods of benzofuran-3(2H)-ones.
  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021).
  • BenchChem. (n.d.).
  • ResearchGate. (2024). (PDF)
  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones.
  • MDPI. (2023).
  • ChemistryViews. (2011).
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.).

Sources

Overcoming low yields in the final reduction step to Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for overcoming challenges in the synthesis of Benzofuran-3-ylmethanol. This resource is designed for researchers, chemists, and drug development professionals who are encountering low yields in the critical final reduction step from 3-benzofurancarbaldehyde or related precursors. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common failure points, and provide robust, optimized methodologies.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3-benzofurancarbaldehyde using Sodium Borohydride (NaBH₄) is resulting in a very low yield. What are the most common culprits?

Low yields in this specific reduction are typically traced back to one of four areas:

  • Reagent Quality and Stoichiometry: Sodium borohydride can degrade upon exposure to atmospheric moisture. Using old or improperly stored reagent is a primary cause of incomplete reactions. Furthermore, using insufficient molar equivalents will naturally lead to low conversion.

  • Reaction Conditions: While the reduction of an aldehyde is generally rapid, factors like temperature and solvent choice are critical. Running the reaction at too low a temperature for a short duration may not be sufficient for full conversion.

  • Side Reactions and Product Instability: The benzofuran ring system can be sensitive. Although NaBH₄ is a mild reagent, certain conditions can promote side reactions. The most significant concern is the potential for over-reduction or degradation, especially if acidic conditions are inadvertently introduced during the reaction or workup.[1]

  • Workup and Purification Losses: this compound has some polarity due to the hydroxyl group, which can lead to partial solubility in aqueous layers during extraction. Improper workup can lead to significant loss of product.

Q2: Is Sodium Borohydride the best choice for this reduction? Should I consider a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

For this specific transformation, Sodium Borohydride (NaBH₄) is the preferred reagent. Its key advantage is chemoselectivity.[2] It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters, carboxylic acids, and amides untouched.[3][4]

Using a more powerful and less selective reagent like LiAlH₄ is generally not recommended here and can be counterproductive. LiAlH₄ is highly reactive and can potentially lead to undesired side reactions, including cleavage or reduction of the furan ring, especially with trace impurities or improper temperature control. The milder nature of NaBH₄ is ideal for preserving the sensitive benzofuran core.

Q3: How can I effectively monitor the reaction's progress to determine the optimal reaction time?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method.

  • Setup: Use a silica gel plate. A good starting mobile phase (eluent) is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Procedure: Spot the starting material (3-benzofurancarbaldehyde) on the left, co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right.

  • Interpretation: The starting aldehyde is less polar and will have a higher Rf value (travel further up the plate). The product, this compound, is more polar due to the alcohol group and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

Q4: My final product is contaminated with impurities after purification. What are the most likely side products?

The primary impurities often stem from two sources:

  • Unreacted Starting Material: This is the most common impurity and indicates an incomplete reaction.

  • Borate Esters: During the reduction, the newly formed alkoxide can react with borane species to form borate esters. These are typically hydrolyzed during the aqueous workup. If the workup is insufficient (e.g., not acidic enough or too short), these esters can persist and complicate purification. A proper acidic or ammonium chloride quench is crucial.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic approach to diagnosing and solving common issues encountered during the reduction.

Problem Observed Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion (Significant starting material remains on TLC)1. Deactivated NaBH₄: The reagent has been hydrolyzed by atmospheric moisture. 2. Insufficient Stoichiometry: Not enough hydride equivalents to reduce all the aldehyde. 3. Suboptimal Temperature: Reaction run at 0°C or below for too short a time, slowing kinetics.1. Use fresh, high-quality NaBH₄. Open a new bottle if necessary. Store it in a desiccator. 2. Increase NaBH₄ to 1.5-2.0 molar equivalents. This ensures a sufficient excess to drive the reaction to completion, accounting for any minor deactivation. 3. Start the reaction at 0°C for controlled addition, then allow it to warm to room temperature and stir for 1-3 hours. [5] This provides the necessary thermal energy for completion without promoting side reactions.
Multiple Product Spots on TLC (Besides starting material and desired product)1. Formation of Borate Esters: Incomplete hydrolysis during workup. 2. Degradation of Benzofuran Ring: The benzofuran moiety can be sensitive to harsh pH conditions.[6] 3. Contaminated Starting Material: The initial 3-benzofurancarbaldehyde may contain impurities that are carried through.1. Ensure a thorough quench and workup. After the reaction, quench by slowly adding 1M HCl until the solution is slightly acidic (pH ~5-6), or use saturated aqueous NH₄Cl. Stir for 15-20 minutes to ensure all borate esters are hydrolyzed. 2. Avoid extreme pH during workup. Do not use strong, concentrated acids or bases. A mild acidic quench followed by extraction is sufficient. 3. Verify the purity of the starting aldehyde by NMR or GC-MS before starting the reduction.
Significant Product Loss During Workup 1. Partial Solubility of Product in Aqueous Layer: The hydroxyl group on the product imparts some water solubility. 2. Emulsion Formation: Difficult separation between the organic and aqueous layers during extraction.1. Use brine (saturated NaCl solution) for the final wash. This decreases the solubility of organic compounds in the aqueous layer, driving more product into the organic phase. 2. Extract with a suitable solvent multiple times. Use ethyl acetate or dichloromethane and perform at least three separate extractions to ensure complete recovery from the aqueous layer. If an emulsion forms, adding brine can help break it.

Visualizing the Path to Success

A clear workflow and a logical troubleshooting process are key to reproducible results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 3-Benzofurancarbaldehyde in Methanol/Ethanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Portion-wise addition of NaBH4 (1.5 eq) cool->add_nabh4 Maintain Temp stir Stir at 0°C for 30 min, then warm to RT for 1-2h add_nabh4->stir monitor Monitor by TLC until SM is consumed stir->monitor quench Quench with 1M HCl or sat. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4/MgSO4), Filter, Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end Pure this compound purify->end

Caption: Standard workflow for the reduction of 3-benzofurancarbaldehyde.

Troubleshooting Decision Tree

G start Low Yield Obtained check_tlc Analyze TLC of Crude Product start->check_tlc sm_present Starting Material Present? check_tlc->sm_present impurities Multiple Side Products? sm_present->impurities No sol_sm1 Cause: Incomplete Reaction 1. Use fresh NaBH4 2. Increase NaBH4 to 1.5-2.0 eq 3. Increase reaction time/temp sm_present->sol_sm1 Yes sol_imp1 Cause: Workup/Side Reactions 1. Ensure proper quench (1M HCl) 2. Check pH during workup (avoid extremes) 3. Check starting material purity impurities->sol_imp1 Yes sol_clean Cause: Physical Loss 1. Extract aqueous layer >3 times 2. Wash with brine 3. Optimize chromatography impurities->sol_clean No (Clean but low mass)

Caption: A logical decision tree for troubleshooting low-yield results.

Optimized Experimental Protocol

This protocol has been designed to maximize yield and purity for the reduction of 3-benzofurancarbaldehyde.

Materials:

  • 3-benzofurancarbaldehyde

  • Sodium Borohydride (NaBH₄), fresh

  • Methanol (or Ethanol), anhydrous grade

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-benzofurancarbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5°C.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 10°C during the addition.

  • Reaction Progression: Continue stirring the mixture at 0°C for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 8:2 Hexane:Ethyl Acetate), aiming for the complete disappearance of the starting aldehyde spot.

  • Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise until gas evolution ceases and the pH is weakly acidic (~5-6). Alternatively, add saturated aqueous NH₄Cl. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them once with water, followed by one wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 9:1 Hexane:Ethyl Acetate and gradually increasing polarity) to obtain pure this compound.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(9), 1068–1070.
  • Cerný, M., & Málek, J. (1969). The reductions with sodium borohydride in the presence of carboxylic acids. Tetrahedron Letters, 10(22), 1739-1742.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson. [Referenced for general principles of NaBH₄ reductions].
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Referenced for general mechanisms and reaction conditions].
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. [Referenced for classic overview of hydride reagents].
  • Singh, F. V., & Wirth, T. (2012). A Convenient Metal-Free Cyclization of ortho-Hydroxystilbenes into 2-Arylbenzofurans and 2-Arylnaphthofurans. Synthesis, 44(08), 1171-1177.
  • Miao, M., & Li, X. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(1), 13.
  • Bhargava, S., et al. (2017). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Suseelan, K., et al. (2019). Chemoselectivity of Sodium Borohydride Reductions. Chegg.com.
  • Banfi, L., et al. (2004). Structural Insights into the TES/TFA Reduction of Differently Substituted Benzofurans: Dihydrobenzofurans or Bibenzyls? The Journal of Organic Chemistry, 69(15), 5039-5047.
  • LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of impurities in Benzofuran-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical challenges you may encounter. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your methods are robust and self-validating.

The Critical Role of Impurity Profiling in Drug Development

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially leading to final drug substances with altered efficacy, safety, or stability profiles. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2]

Understanding and controlling impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety. The ICH Q3A(R2) guideline, for example, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][3]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guidelines[1][3]

This guide will provide you with the necessary tools to develop and troubleshoot analytical methods capable of meeting and exceeding these requirements.

Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode coupled with UV detection, is the workhorse for purity analysis of non-volatile organic compounds like this compound.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting HPLC Issues

Q1: I'm seeing significant peak tailing for the main this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue that can compromise resolution and accurate quantification. Here’s a systematic approach to troubleshooting:

  • Causality:

    • Secondary Silanol Interactions: The most common cause is the interaction of basic functional groups on your analyte with acidic residual silanol groups on the silica-based stationary phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

    • Column Degradation: Voids or contamination at the head of the column can disrupt the sample band, causing tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak shape issues.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to mask the active silanol sites.

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using formic acid or phosphoric acid to a pH of 2.5-3.5) to ensure the analyte is fully protonated.

    • Use a Base-Deactivated Column: Modern columns are often end-capped to minimize residual silanols. Consider switching to a column specifically designed for the analysis of basic compounds.

    • Check Column Health: Reverse flush the column (if permitted by the manufacturer) or replace it if it's old or has been subjected to harsh conditions.

Q2: I'm having trouble separating a known impurity from the main analyte peak. How can I improve the resolution?

A2: Improving resolution requires a methodical approach to manipulating the chromatographic selectivity.

  • Causality:

    • Insufficient Selectivity: The chosen mobile phase and stationary phase are not providing enough difference in retention between the analyte and the impurity.

    • Poor Column Efficiency: A high theoretical plate count is necessary for good resolution. This can be affected by the column itself or extra-column dead volume.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order.

      • Adjust Gradient Slope: For gradient methods, a shallower gradient will increase the separation between closely eluting peaks.

    • Change Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step. A phenyl-hexyl column, for instance, can provide alternative selectivity through π-π interactions.[6]

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect on selectivity can be unpredictable.

    • Ensure System is Optimized: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_tailing Peak Tailing cluster_resolution Poor Resolution start Poor Peak Shape or Resolution tailing_check Overload? start->tailing_check selectivity_check Insufficient Selectivity? start->selectivity_check reduce_conc Reduce Concentration tailing_check->reduce_conc Yes silanol_check Silanol Interaction? tailing_check->silanol_check No end Problem Solved reduce_conc->end add_modifier Add TEA / Adjust pH silanol_check->add_modifier Yes column_health Column Degradation? silanol_check->column_health No add_modifier->end replace_column Replace Column column_health->replace_column Yes replace_column->end optimize_mp Optimize Mobile Phase (Solvent, Gradient) selectivity_check->optimize_mp Yes efficiency_check Poor Efficiency? selectivity_check->efficiency_check No change_sp Change Stationary Phase optimize_mp->change_sp If no improvement change_sp->end check_system Minimize Dead Volume efficiency_check->check_system Yes check_system->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Protocol: A General Purpose Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for this compound.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile stationary phase providing good retention for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the analyte and impurities.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmBenzofuran systems typically have strong absorbance at these wavelengths.
Injection Vol. 10 µLA standard injection volume.
Sample Prep. Dissolve in 50:50 Water:Acetonitrile to 0.5 mg/mLEnsures solubility and compatibility with the mobile phase.[6]

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for analyzing volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting GC Issues

Q1: I suspect there are residual solvents in my sample, but I'm not seeing any peaks. What could be the problem?

A1: The absence of expected peaks in GC can be due to several factors related to sample introduction and analytical conditions.

  • Causality:

    • Inappropriate Inlet Temperature: If the inlet temperature is too low, volatile solvents may not be efficiently transferred to the column. If it's too high, you risk degrading the analyte.

    • Improper Sample Preparation (Headspace Analysis): For headspace GC, insufficient equilibration time or temperature will result in poor partitioning of the volatiles into the headspace.

    • Column Choice: A highly polar column may strongly retain non-polar solvents, leading to very broad or no peaks.

  • Troubleshooting Steps:

    • Optimize Inlet Temperature: Start with an inlet temperature around 250 °C and adjust as needed.

    • Verify Headspace Parameters: Ensure the sample is equilibrated for a sufficient time (e.g., 15-30 minutes) at an appropriate temperature (e.g., 80-120 °C) to drive the solvents into the headspace.

    • Direct Liquid Injection: If headspace analysis is problematic, a direct liquid injection of a diluted sample can be attempted, but be mindful of potential contamination of the inlet liner.

    • Check Column and Carrier Gas: Ensure you are using an appropriate column (e.g., a DB-624 for residual solvents) and that the carrier gas flow is correct.

Q2: I'm seeing broad or split peaks in my GC-MS analysis. How can I improve the peak shape?

A2: Poor peak shape in GC often points to issues with the injection or the column.

  • Causality:

    • Slow Injection: A slow injection can cause the sample to vaporize in the syringe needle before it reaches the hot inlet, leading to band broadening.

    • Contaminated Inlet Liner: An active or contaminated liner can cause adsorption or degradation of the analyte.

    • Column Contamination: Non-volatile residues accumulating at the head of the column can lead to poor peak shape.

  • Troubleshooting Steps:

    • Use a Fast Injection: Employ a fast injection speed on the autosampler to ensure the sample is introduced as a tight band.

    • Replace the Inlet Liner and Septum: These are consumable parts and should be replaced regularly. Using a deactivated liner is crucial.

    • Trim the Column: Cut the first 10-15 cm from the front of the column to remove any contamination.

    • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove any adsorbed contaminants.

Spectroscopic Techniques for Structural Elucidation

When an impurity is detected above the identification threshold, its structure must be determined. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Spectroscopic Analysis

Q1: My LC-MS data shows a peak with a mass that doesn't correspond to any expected impurity. How do I begin to identify it?

A1: Identifying an unknown impurity requires a systematic investigation of its mass spectral data and consideration of potential degradation pathways.

  • Causality:

    • Process-Related Impurity: An unexpected byproduct from a side reaction in the synthesis.

    • Degradation Product: The result of the analyte degrading under stress conditions (e.g., oxidation, hydrolysis).[9]

    • Leachable/Extractable: A compound that has migrated from container closure systems or process equipment.

  • Troubleshooting & Identification Strategy:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will allow you to determine its elemental composition and narrow down the potential structures.

    • Tandem MS (MS/MS): Fragment the impurity ion to obtain structural information. The fragmentation pattern can reveal key functional groups and substructures.[10]

    • Forced Degradation Studies: Subject the this compound to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown impurity.[11] This can provide clues about its formation pathway.

    • Isolation and NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure elucidation.

Diagram: Impurity Identification Workflow

Impurity_ID start Impurity > Identification Threshold lcms LC-MS Analysis start->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Perform MS/MS Fragmentation lcms->msms propose_formula Propose Elemental Formula hrms->propose_formula propose_structure Propose Putative Structure(s) propose_formula->propose_structure msms->propose_structure compare_data Compare with Degradation Products propose_structure->compare_data forced_degradation Forced Degradation Studies forced_degradation->compare_data isolate Isolate Impurity (Prep-HPLC) compare_data->isolate If necessary nmr Acquire NMR Data (1D & 2D) isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure end Structure Elucidated confirm_structure->end

Caption: A decision tree for the structural elucidation of unknown impurities.

Q2: I'm trying to use ¹H NMR to quantify an impurity, but the signals are overlapping with the main component. What are my options?

A2: Signal overlap is a common challenge in quantitative NMR (qNMR).

  • Causality:

    • Structural Similarity: The impurity and the main component have protons in very similar chemical environments.

    • Low Magnetic Field Strength: A lower field spectrometer will have less signal dispersion.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: If available, a higher field instrument (e.g., 600 MHz vs. 300 MHz) will provide better signal separation.

    • 2D NMR: While not ideal for quantification, 2D spectra like COSY or HSQC can help to confirm the presence of the impurity by identifying its unique correlation signals.

    • Alternative Quantification Method: If NMR is not feasible for quantification due to overlap, a well-validated chromatographic method (HPLC or GC) is the preferred alternative.

    • Selective 1D Experiments: Advanced NMR techniques like selective 1D NOESY or TOCSY can sometimes be used to excite only the signals of the impurity for cleaner analysis, but this requires significant expertise.

This technical support guide provides a framework for addressing common analytical challenges in the impurity profiling of this compound. By understanding the root causes of experimental issues and applying a logical, science-driven approach to troubleshooting, you can develop robust, reliable, and regulatory-compliant analytical methods.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. [Link]

  • Quality: impurities | European Medicines Agency (EMA). [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). [Link]

  • Toxicological Profile for 2,3-Benzofuran - Agency for Toxic Substances and Disease Registry. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Forced degradation studies - MedCrave online. [Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Analytical Strategies for Monitoring Residual Impurities | BioPharm International. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. [Link]

  • (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Spectroscopic Challenge

Benzofuran and its derivatives are significant heterocyclic scaffolds present in numerous biologically active compounds.[1] Their synthesis and characterization are crucial steps in many research and development pipelines.[2][3] While techniques like NMR and MS are routinely employed for this purpose, the interpretation of the resulting data requires a nuanced understanding of the underlying molecular structure.

This guide addresses the specific case of Benzofuran-3-ylmethanol, a molecule of interest for which published, experimentally-derived NMR and MS data are scarce. To overcome this, we will predict and rationalize the expected spectral features of this compound and compare them with the known experimental data of its sulfur analog, benzo[b]thiophen-3-ylmethanol. This approach not only provides a likely spectral profile for the target molecule but also highlights the influence of heteroatom substitution on NMR and MS data.

Comparative Structural Analysis

The structures of this compound and its comparative analog are presented below. The key difference is the heteroatom in the five-membered ring: oxygen in the target compound and sulfur in the analog. This substitution is expected to induce predictable changes in the electronic environment of the nearby nuclei, which will be reflected in their respective NMR and MS data.

G cluster_0 This compound cluster_1 Benzo[b]thiophen-3-ylmethanol mol1 mol2

Figure 1: Molecular structures of this compound and its sulfur analog, Benzo[b]thiophen-3-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

Predicted ¹H NMR Data for this compound

Based on established principles of ¹H NMR spectroscopy and comparison with related structures, the following proton signals are predicted for this compound.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Protons7.2 - 7.9Multiplet4HAr-HProtons on the benzene ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet.
Furan Proton~7.5Singlet1HH-2The proton on the furan ring at position 2 is expected to be a singlet due to the absence of adjacent protons.
Methylene Protons~4.8Singlet2H-CH₂-OHThe two protons of the methylene group are chemically equivalent and will appear as a singlet. The adjacent oxygen atom will shift this signal downfield.
Hydroxyl ProtonVariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will often appear as a broad singlet that can be exchanged with D₂O.
¹H and ¹³C NMR Data for the Comparative Analog: Benzo[b]thiophen-3-ylmethanol

The experimental NMR data for benzo[b]thiophen-3-ylmethanol provides a valuable benchmark for our predictions.[4]

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.89 (ddd, J = 5.8, 5.4, 1.5 Hz, 2H)Ar-H140.81C
7.45 – 7.38 (m, 3H)Ar-H & Thiophene-H137.67C
4.96 (d, J = 0.6 Hz, 2H)-CH₂-OH135.97C
1.90 (s, 1H)-OH124.60CH
124.23CH
123.86CH
122.90CH
121.95CH
59.85-CH₂-OH

Note: The greater electronegativity of oxygen compared to sulfur would be expected to cause a downfield shift (higher ppm) for the methylene protons (-CH₂-OH) in this compound compared to its thio-analog.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are outlined below.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Aromatic & Furan Carbons110 - 160Ar-C & Furan-CThe eight carbons of the benzofuran core will resonate in this region. The carbon attached to the oxygen (C-7a) will be the most downfield.
Methylene Carbon~60 - 65-CH₂-OHThe carbon of the methylene group will be shifted downfield due to the attached oxygen atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₈O₂) is 148.16 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 148.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak at m/z = 130 may be observed due to the loss of a water molecule from the molecular ion.

    • Loss of -CH₂OH: Fragmentation involving the loss of the hydroxymethyl group would result in a fragment at m/z = 117.

    • Benzofuran Core Fragments: Other significant peaks would correspond to the fragmentation of the benzofuran ring system.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds such as this compound.

NMR Sample Preparation and Data Acquisition

G Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer d->e f Lock and shim the instrument e->f g Acquire ¹H NMR spectrum f->g h Acquire ¹³C NMR spectrum g->h i Perform 2D NMR experiments (COSY, HSQC, HMBC) if needed h->i j Apply Fourier transform i->j k Phase correction j->k l Baseline correction k->l m Integration and peak picking l->m n Assign signals to molecular structure m->n

Figure 2: A generalized workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid interfering signals.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64 (depending on sample concentration).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

Mass Spectrometry Sample Preparation and Data Acquisition

G Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis a Prepare a dilute solution of the sample (~1 mg/mL) b Choose a suitable solvent (e.g., methanol, acetonitrile) a->b c Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) b->c d Select ionization method (e.g., ESI, APCI, EI) c->d e Acquire mass spectrum in the desired mass range d->e f Identify the molecular ion peak e->f g Analyze the fragmentation pattern f->g h Correlate fragments with the proposed structure g->h

Figure 3: A generalized workflow for Mass Spectrometry analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition (Illustrative for ESI-MS):

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Select a suitable ionization mode (positive or negative). For this compound, positive ion mode is likely to be effective.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺ for ESI).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, a combination of predictive methods and comparative analysis with its sulfur analog, benzo[b]thiophen-3-ylmethanol, provides a strong foundation for its spectroscopic characterization. The workflows and predicted spectral data presented in this guide offer a comprehensive framework for researchers to confidently identify and characterize this and other novel benzofuran derivatives, ensuring the scientific integrity of their work.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Table of Contents. (n.d.). The Royal Society of Chemistry.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0272264). (n.d.). NP-MRD.
  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). (n.d.). NP-MRD.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0174796). (n.d.). NP-MRD.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
  • (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. (n.d.). MD Topology.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (n.d.).
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
  • Benzofuran(271-89-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Application of Directly Coupled High Performance Liquid chromatography-NMR-mass Spectometry and 1H NMR Spectroscopic Studies to the Investigation of 2,3-benzofuran Metabolism in Sprague-Dawley R
  • (PDF) Synthesis of novel benzofuran hybrid derivatives. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.).
  • 13C NMR spectrum of 3-hydroxybutanone (acetoin). (n.d.). Doc Brown's Chemistry.
  • Benzofuran, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. (n.d.). NIST WebBook.

Sources

A Comparative Study of the Biological Activity of Benzofuran-2-ylmethanol and Benzofuran-3-ylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[4][5][6] This guide provides a comparative analysis of the biological activities of two isomeric benzofuran methanols: benzofuran-2-ylmethanol and benzofuran-3-ylmethanol. While extensive research has been conducted on complex benzofuran derivatives, this report aims to distill the available information on these simpler, yet potentially potent, isomeric structures and to provide a framework for their further investigation.

The Benzofuran Scaffold: A Foundation for Diverse Biological Activity

The benzofuran ring system, a fusion of a benzene and a furan ring, provides a unique electronic and structural framework that allows for diverse interactions with biological targets. The position of substitution on the benzofuran ring is a critical determinant of the resulting compound's biological activity.[7] Substitutions at the C-2 and C-3 positions, in particular, have been shown to be crucial for the cytotoxic and antimicrobial activities of these compounds.[7][8] This guide will delve into the nuances of how the placement of a simple hydroxymethyl group at either the 2- or 3-position influences the biological profile of the molecule.

Comparative Biological Activity: A Tale of Two Isomers

A direct head-to-head comparative study of the biological activities of benzofuran-2-ylmethanol and this compound is not extensively documented in publicly available literature. However, by examining studies on closely related derivatives and the general trends in structure-activity relationships (SAR) for the benzofuran class, we can infer potential differences and guide future research.

Benzofuran-2-ylmethanol: Emerging Antimicrobial Potential

Research has shed some light on the antimicrobial properties of S-benzofuran-2-yl ethanol, an enantiomer of benzofuran-2-ylmethanol.[9] This finding suggests that benzofuran-2-ylmethanol itself is a promising candidate for antimicrobial screening. The presence of the hydroxymethyl group at the 2-position appears to be a key feature for this activity. It is hypothesized that this group may facilitate interactions with microbial enzymes or cell wall components.

This compound: An Area Ripe for Exploration

In contrast to its 2-yl isomer, specific biological activity data for this compound is sparse in the current literature. Studies on 3-substituted benzofurans often involve more complex moieties, such as in the case of benzofuran-3-yl-(indol-3-yl)maleimides, which have shown potent anticancer activity by inhibiting glycogen synthase kinase 3β (GSK-3β).[10] While this doesn't directly inform on the activity of the simpler this compound, it does suggest that the 3-position is a viable site for introducing functionalities that can lead to potent biological effects. The lack of data on this compound highlights a significant gap in the literature and a promising avenue for new research.

Summary of Potential Biological Activities

Biological ActivityBenzofuran-2-ylmethanolThis compoundKey Considerations
Antimicrobial Evidence of activity from its enantiomer, S-benzofuran-2-yl ethanol.[9]Undetermined, but the benzofuran core is known for this activity.The position of the hydroxymethyl group likely influences the spectrum of activity.
Antioxidant Undetermined, but many benzofuran derivatives show antioxidant potential.[6][11]Undetermined. The position of the hydroxyl group could influence radical scavenging ability.The ability to donate a hydrogen atom is key to antioxidant activity.
Anticancer Undetermined.Complex derivatives with substitution at the 3-position show potent activity.[10]The hydroxymethyl group may serve as a scaffold for further derivatization.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of these two isomers, the following are detailed, step-by-step methodologies for key biological assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.[1][2][12]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Workflow Diagram:

Antimicrobial_Assay A Prepare serial dilutions of benzofuran-2-ylmethanol and This compound B Inoculate wells with a standardized bacterial or fungal suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve benzofuran-2-ylmethanol and this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the antioxidant activity of compounds.[13][14]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.

Workflow Diagram:

DPPH_Assay A Prepare various concentrations of test compounds B Add DPPH solution to each concentration A->B C Incubate in the dark at room temperature B->C D Measure the absorbance at 517 nm C->D E Calculate the percentage of radical scavenging activity D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Preparation of Test Compounds: Prepare a series of concentrations of benzofuran-2-ylmethanol and this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compounds to the wells. Then, add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with a solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of benzofuran-2-ylmethanol and this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of benzofuran-2-ylmethanol and this compound. While preliminary evidence points towards the antimicrobial potential of the 2-yl isomer, the biological profile of the 3-yl isomer remains largely uncharted territory, presenting an exciting opportunity for discovery. The provided experimental protocols offer a robust starting point for researchers to conduct direct comparative studies and elucidate the structure-activity relationships of these fundamental benzofuran derivatives. Further investigation into their mechanisms of action and exploration of their potential as scaffolds for the development of novel therapeutic agents is highly warranted.

References

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. Retrieved from [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. doi: 10.1016/j.ejmech.2014.11.039
  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. doi: 10.1016/j.ejmech.2005.07.004
  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. doi: 10.1039/c9ra04791g
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. doi: 10.3390/cancers14092196
  • Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. doi: 10.3390/molecules24081551
  • Morales, D. A., & derez-Serrano, A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5345. doi: 10.3390/molecules28145345
  • Patel, H., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 2(1), 1-6.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. doi: 10.1039/d3ra01383a
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. doi: 10.3390/cancers14092196
  • Kim, J. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1509-1515. doi: 10.1002/bkcs.10291
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. doi: 10.1039/d3ra01383a
  • Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 2(2), 155-160. doi: 10.4103/0975-1483.63162
  • Boulebd, H., et al. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Mexican Chemical Society, 65(4), 500-515.
  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7485. doi: 10.3390/molecules27217485
  • Cheatwood, N., et al. (2014). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. SFA ScholarWorks. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 6(5), 325-332.
  • Zhang, H., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. doi: 10.1016/j.ejmech.2011.04.053
  • Asati, V., & Srivastava, S. K. (2019). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91-99. doi: 10.4103/japtr.JAPTR_105_19
  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. doi: 10.1016/j.ejmech.2005.07.004
  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-1863. doi: 10.1021/jm801317h
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. doi: 10.1039/d3ra01383a
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. doi: 10.1039/d3ra01383a
  • Zhang, H., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. doi: 10.1016/j.ejmech.2011.04.053
  • Zhang, H., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. doi: 10.1016/j.ejmech.2011.04.053
  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7485. doi: 10.3390/molecules27217485
  • Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. doi: 10.3390/molecules23030705
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. doi: 10.1039/d3ra01383a
  • Kumar, S., & Sharma, P. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-7.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. doi: 10.3390/cancers14092196
  • Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 2(2), 155-160. doi: 10.4103/0975-1483.63162
  • Nguyen, T. S., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. New Journal of Chemistry, 45(15), 6825-6836. doi: 10.1039/d1nj00569a
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. doi: 10.3390/cancers14092196
  • Kim, J. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1509-1515. doi: 10.1002/bkcs.10291
  • Gierlik, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 23(21), 13395. doi: 10.3390/ijms232113395
  • Nguyen, T. S., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. New Journal of Chemistry, 45(15), 6825-6836. doi: 10.1039/d1nj00569a
  • Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. doi: 10.3390/molecules23030705
  • Boulebd, H., et al. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Mexican Chemical Society, 65(4), 500-515.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2022). Synthesis and Antioxidant Properties of Two New Derivatives of Indeno-Benzofuran.

Sources

The Pivotal Role of the 3-Position: A Comparative Guide to the Structure-Activity Relationship of Benzofuran-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, consistently appearing in compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Among the various classes of benzofuran derivatives, those bearing a methanol group at the 3-position have emerged as a focal point for structure-activity relationship (SAR) studies. The substituent at this position, along with modifications on the benzofuran core itself, profoundly influences the potency and selectivity of these compounds. This guide provides an in-depth, comparative analysis of the SAR of benzofuran-3-ylmethanol derivatives and structurally related analogs, offering insights for researchers and drug development professionals.

Core Directive: Understanding the "Why" Behind the "What"

The design of this guide deviates from a rigid template to foster a deeper, more intuitive understanding of the SAR principles governing this compound derivatives. We will explore the causal relationships between structural modifications and biological outcomes, supported by experimental data from key studies. Our focus will be on elucidating how subtle changes in chemical architecture can lead to significant shifts in therapeutic potential.

Scientific Integrity: A Foundation of Trust

Every piece of data and every experimental protocol presented herein is grounded in peer-reviewed scientific literature. This commitment to accuracy and transparency ensures that the information is not only reliable but also reproducible, forming a solid foundation for future research endeavors.

The Benzofuran Scaffold: A Versatile Pharmacophore

The benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, is a common motif in both natural products and synthetic molecules with therapeutic value.[3] Its planar structure and the presence of a heteroatom (oxygen) provide unique electronic and steric properties that facilitate interactions with various biological targets. The substitution pattern around this core is a critical determinant of its pharmacological profile.

The Significance of the 3-Position: A Gateway to Potency

While substitutions at various positions on the benzofuran ring can modulate activity, the C-3 position has proven to be particularly influential. Introducing substituents at this position can dramatically enhance the biological effects of the parent molecule.

From Methyl to Morpholinomethyl: Impact on Anticancer Activity

A compelling study on 3-substituted benzofurans as potential agents against non-small cell lung cancer provides a clear illustration of the importance of the group at the C-3 position.[1] The study compared a series of 3-methylbenzofurans with their 3-(morpholinomethyl)benzofuran counterparts. The introduction of the bulkier and more polar morpholinomethyl group generally led to a significant increase in antiproliferative activity against A549 and NCI-H23 cancer cell lines.[1] This suggests that the nature of the substituent at the 3-position plays a crucial role in the compound's ability to interact with its biological target.

Key Observation: The increased potency of the 3-(morpholinomethyl) derivatives highlights the favorable impact of introducing a more complex and potentially interactive moiety at this position. This could be due to enhanced binding affinity with the target protein or improved pharmacokinetic properties.

Substituent Effects on the Benzofuran Core and Aryl Moiety

The biological activity of this compound derivatives is not solely dictated by the substituent at the 3-position. Modifications on both the benzofuran ring system and the aryl group of the methanol moiety contribute significantly to the overall SAR.

Anticancer Activity: A Tale of Two Rings

In the aforementioned study on 3-substituted benzofurans, the influence of substituents on a phenyl ring attached at the 2-position was also investigated.[1] The presence and position of electron-donating groups, such as methoxy, on this phenyl ring had a marked effect on the anticancer activity. For instance, in the 3-(morpholinomethyl)benzofuran series, a compound bearing a 3-methoxy-substituted phenyl group at the 2-position exhibited the most potent antiproliferative activity, with an IC50 value of 1.5 µM against the A549 cell line.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of 3-Substituted Benzofuran Derivatives against A549 Cancer Cell Line [1]

Compound IDR1 (at C-3)R2 (at C-2)IC50 (µM)
1 -CH3-Phenyl> 50
2 -CH34-Methoxyphenyl1.48
3 -CH2-Morpholine-Phenyl5.27
4 -CH2-Morpholine3-Methoxyphenyl1.50

This table is a simplified representation of the data presented in the source material for illustrative purposes.

Antimicrobial Activity: The Role of Hydrophobicity and Halogens

The structural features influencing anticancer activity do not always translate directly to antimicrobial effects. A study on benzofuran derivatives bearing aryl substituents at the C-3 position connected via a methanone linker (a ketone, which is structurally related to the alcohol of a methanol group) provides valuable insights into the SAR for antibacterial activity.[4] The study revealed that hydrophobic analogs exhibited favorable antibacterial activities.[4] Specifically, the presence of halogen atoms on the aryl ring at the 3-position was associated with potent activity.

Table 2: Comparative Antibacterial Activity (MIC80, µg/mL) of Benzofuran-3-yl Methanone Derivatives [4]

Compound IDR (on Aryl Ring at C-3)S. aureusMRSAB. subtilisE. coli
5 4-Chloro0.780.390.783.12
6 4-Bromo0.780.390.783.12
7 4-Fluoro1.560.781.566.25
8 Unsubstituted> 50> 50> 50> 50

This table is a simplified representation of the data presented in the source material for illustrative purposes.

Key Observation: The enhanced antibacterial activity of halogenated derivatives suggests that electronic effects and/or increased lipophilicity play a crucial role in the interaction with bacterial targets or in penetrating the bacterial cell wall.

Experimental Protocols: A Guide to Reproducibility

To ensure the scientific integrity of the findings presented, this section details the methodologies used in the cited studies.

Synthesis of 3-Substituted Benzofuran Derivatives

The synthesis of the 3-methyl and 3-(morpholinomethyl)benzofuran derivatives typically involves a multi-step process starting from a substituted phenol. A common route is the reaction of a phenol with an appropriate α-haloketone followed by cyclization to form the benzofuran ring. Subsequent modifications at the 3-position can be achieved through various organic reactions, such as the Mannich reaction for the introduction of the morpholinomethyl group.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Bacterial Inoculation: A standardized inoculum of the test bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR findings, the following diagrams were generated using Graphviz.

SAR_Anticancer cluster_core Benzofuran Core cluster_substituents Substituent Effects Core This compound Scaffold C3_Sub C-3 Position -CH2-Morpholine > -CH3 Core->C3_Sub Influences Potency Aryl_Sub Aryl Ring (at C-2) Electron-donating groups (e.g., -OCH3) enhance activity Core->Aryl_Sub Modulates Activity SAR_Antimicrobial cluster_core Benzofuran Core cluster_substituents Substituent Effects Core Benzofuran-3-ylmethanone Scaffold Aryl_Sub Aryl Ring (at C-3) Halogen substitution (Cl, Br) increases activity Core->Aryl_Sub Critical for Activity Hydrophobicity Increased Hydrophobicity Correlates with higher potency Aryl_Sub->Hydrophobicity

Caption: Key SAR trends for antimicrobial activity.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives and their analogs reveal a nuanced interplay between the substituents on the benzofuran core, the nature of the group at the 3-position, and the resulting biological activity. For anticancer applications, the introduction of a morpholinomethyl group at the 3-position and electron-donating substituents on an adjacent aryl ring appear to be favorable strategies. In contrast, for antimicrobial activity, halogenation of an aryl moiety at the 3-position, leading to increased hydrophobicity, is a promising approach.

Future research should focus on a more systematic exploration of a wider range of substituents at the 3-position of the methanol group itself. Furthermore, a direct comparative analysis of identical substituent patterns for both anticancer and antimicrobial activities would provide a more comprehensive understanding of the structural requirements for selective toxicity. The insights gained from such studies will undoubtedly pave the way for the rational design of novel and more potent benzofuran-based therapeutic agents.

References

  • El-Sayed, N. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17. [Link]

  • Asif, M. (2015). A review on pharmacological activities of benzofuran derivatives. Journal of Basic and Clinical Pharmacy, 6(4), 91. [Link]

  • Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European journal of medicinal chemistry, 97, 483-504. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and biological activity of 3-methyl-N-(substituted)-benzofuran-2-carboxamides. Molecules, 17(7), 8163-8186. [Link]

  • Gomha, S. M., et al. (2018). Synthesis, molecular docking and anticancer activity of some novel benzofuran-based heterocycles. Molecules, 23(4), 853. [Link]

  • Prasad, K. R., & Kumar, V. (2014). A review on the synthesis and biological activity of benzofuran derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646. [Link]

  • Patil, S. A., et al. (2013). Synthesis, characterization and in vitro biological evaluation of new 2-acetyl benzofuran derivatives. Bioorganic & medicinal chemistry letters, 23(17), 4877-4881. [Link]

  • Reddy, T. S., et al. (2017). Synthesis and biological evaluation of novel benzofuran derivatives as potential antimicrobial and antioxidant agents. Medicinal Chemistry Research, 26(7), 1553-1563. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of some new benzofuran derivatives. European journal of medicinal chemistry, 45(11), 5290-5297. [Link]

  • Dawood, K. M., et al. (2014). Synthesis and antimicrobial evaluation of some new benzofuran-based heterocycles. Archiv der Pharmazie, 347(1), 47-56. [Link]

  • Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(112), 92257-92276. [Link]

  • Hassan, G. S., et al. (2019). Synthesis, biological evaluation and molecular docking of new benzofuran derivatives as potential antimicrobial agents. Bioorganic chemistry, 85, 423-434. [Link]

  • Chtita, S., et al. (2012). QSAR study of the inhibitory activity of benzofuran derivatives on the proliferation of human melanoma cancer cells using statistical methods and neural networks. Journal of Molecular Modeling, 18(8), 3547-3556. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Benzofuran-3-ylmethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Benzofuran-3-ylmethanol, a valuable building block for a wide array of pharmacologically active molecules, presents a synthetic challenge that has been met with a variety of catalytic solutions. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of this important intermediate, supported by experimental data and mechanistic insights to inform your selection of the most appropriate synthetic strategy.

Introduction: The Significance of this compound and the Role of Catalysis

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities. This compound, in particular, serves as a crucial precursor for the synthesis of compounds with potential therapeutic applications. The synthetic accessibility of this intermediate is therefore a key consideration in drug discovery programs. Catalysis offers elegant and efficient solutions for the construction of the benzofuran ring system and the introduction of the required hydroxymethyl functionality at the 3-position. This guide will explore and compare the primary catalytic strategies employed for this purpose.

Comparative Analysis of Catalytic Strategies

The synthesis of this compound can be broadly approached through two main catalytic strategies:

  • Two-Step Approach: Synthesis of a 3-Substituted Benzofuran Precursor followed by Reduction. This is a widely employed and versatile strategy that involves the initial catalytic synthesis of a benzofuran with a functional group at the 3-position, such as a formyl or ester group, which is then reduced to the desired alcohol.

  • Direct One-Pot or Tandem Catalytic Synthesis. These more atom-economical approaches aim to construct the benzofuran ring and introduce the hydroxymethyl group or a direct precursor in a single synthetic operation.

The choice of catalyst is critical to the success of each strategy, influencing yield, selectivity, and reaction conditions. Below is a comparative summary of the most effective catalytic systems.

Catalytic StrategyCatalyst SystemKey PrecursorsTypical YieldsReaction ConditionsAdvantagesDisadvantages
Two-Step: Sonogashira Coupling & Cyclization followed by Reduction PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Propargyl alcohol84-91% (for benzofuran core)[1]Mild conditions, typically in a basic solvent like triethylamine[1]High yields for the core structure, good functional group tolerance.Multi-step process, requires a separate reduction step.
Two-Step: Synthesis of 3-Formylbenzofuran followed by Reduction p-TsOH2-Hydroxychalcone derivativesHigh yields for both steps[2]Acid-catalyzed cyclization followed by standard reduction (e.g., NaBH₄).Readily available starting materials, selective formation of the 3-formyl precursor.Two distinct reaction steps are necessary.
Direct Synthesis: Intramolecular Cyclization Dilute HCl2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanoneGoodHeating in a mixture of THF and dilute HCl.One-step synthesis to the final product.Substrate-specific, not a general catalytic method.
Direct Synthesis: Gold-Catalyzed Cycloisomerization Ph₃PAuCl / Selectfluoro-AlkynylphenolsModerate to goodTypically requires an oxidant and an additive like TfOH at elevated temperatures.[3]Direct formation of functionalized benzofurans.Gold catalysts can be expensive; may require specific substitution patterns.
Direct Synthesis: Copper-Catalyzed Aerobic Oxidative Cyclization Copper catalyst (e.g., CuI)Phenols and alkynesGood to excellent (64-91%)[4]One-pot procedure using molecular oxygen as the oxidant.[5]Use of an inexpensive and abundant metal catalyst, environmentally friendly oxidant.May require optimization for regioselectivity with unsymmetrical alkynes.

Mechanistic Insights and Causality of Catalyst Choice

The efficacy of each catalytic system is deeply rooted in its reaction mechanism. Understanding these pathways is crucial for troubleshooting and optimizing synthetic protocols.

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This powerful combination is a cornerstone of cross-coupling chemistry. The palladium catalyst facilitates the coupling of an o-halophenol with a terminal alkyne (propargyl alcohol in this case), while the copper co-catalyst is essential for the activation of the alkyne.[1] The subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate is often spontaneous or can be promoted by the same catalytic system or by heat.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_oxidative R-Pd(II)-X L₂ Pd0->Pd_oxidative Oxidative Addition (R-X) Pd_alkyne R-Pd(II)-C≡CR' L₂ Pd_oxidative->Pd_alkyne Transmetalation (Cu-C≡CR') Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Intermediate 2-Alkynylphenol intermediate Product->Intermediate Formation CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Base Alkyne H-C≡CR' Alkyne->Cu_alkyne o_Iodophenol o-Iodophenol o_Iodophenol->Pd_oxidative R-X Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Alkyne H-C≡CR' Benzofuran This compound (after reduction) Intermediate->Benzofuran Intramolecular Cyclization

Caption: Palladium/Copper co-catalyzed Sonogashira coupling followed by cyclization.

Acid-Catalyzed Cyclization for 3-Formylbenzofuran Synthesis

In the synthesis of 3-formylbenzofuran from 2-hydroxychalcone derivatives, a Brønsted acid like p-toluenesulfonic acid (p-TsOH) acts as a proton source to catalyze the cyclization and subsequent rearrangement.[2] The choice of a relatively weak acid allows for the selective formation of the desired 3-formyl product.

Acid_Catalysis Chalcone 2-Hydroxychalcone derivative Protonation Protonated Intermediate Chalcone->Protonation H⁺ (p-TsOH) Cyclization Cyclized Intermediate Protonation->Cyclization Rearrangement Rearranged Intermediate Cyclization->Rearrangement Formylbenzofuran 3-Formylbenzofuran Rearrangement->Formylbenzofuran Reduction Reduction (e.g., NaBH₄) Formylbenzofuran->Reduction Final_Product This compound Reduction->Final_Product

Caption: Acid-catalyzed synthesis of 3-formylbenzofuran and subsequent reduction.

Experimental Protocols

To provide a practical context for the discussed catalytic systems, the following are representative experimental protocols.

Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Reduction

Step A: Palladium/Copper-Catalyzed Synthesis of 2-(1-hydroxyprop-2-yn-1-yl)phenol

  • To a solution of o-iodophenol (1.0 mmol) in triethylamine (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.

  • To this mixture, add propargyl alcohol (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-alkynylphenol intermediate.

Step B: Reduction to this compound

This step would typically involve the cyclization of the intermediate from Step A, which can sometimes occur in situ or require further heating, followed by reduction of a precursor functional group. As a general example for the reduction of a 3-formylbenzofuran:

  • Dissolve 3-formylbenzofuran (1.0 mmol) in methanol (10 mL) at 0 °C.

  • Add sodium borohydride (1.5 mmol) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization
  • To a pressure vessel, add phenol (1.0 mmol), the alkyne (1.2 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol) in a suitable solvent (e.g., DMF).

  • Seal the vessel and pressurize with oxygen (1 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).

  • After cooling to room temperature, vent the vessel and dilute the reaction mixture with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired benzofuran derivative.

Conclusion and Future Outlook

The catalytic synthesis of this compound offers a range of effective strategies for researchers. The choice of the optimal catalyst and methodology will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

The palladium/copper-catalyzed Sonogashira coupling followed by cyclization and reduction remains a highly reliable and high-yielding, albeit multi-step, approach. For a more direct route, copper-catalyzed aerobic oxidative cyclization presents an attractive, atom-economical, and environmentally benign alternative. While direct one-pot syntheses are emerging, they are often more substrate-specific.

Future research in this area will likely focus on the development of more versatile and efficient one-pot catalytic systems, potentially utilizing earth-abundant and non-toxic metals. Furthermore, the elucidation of detailed reaction mechanisms will continue to drive the design of next-generation catalysts with improved activity and selectivity for the synthesis of this compound and other valuable heterocyclic compounds.

References

  • Reddy, et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ohta, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans. ChemistryViews. [Link]

  • Wei, Z., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]

  • Li, J., et al. (2018). An efficient method to synthesize benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–H/O–H coupling has been developed. RSC Advances. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Benzofuran-3-ylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Benzofuran-3-ylmethanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this compound, offering insights into the experimental choices, performance metrics, and mechanistic underpinnings of each approach.

Introduction to the Synthetic Challenge

The synthesis of 3-substituted benzofurans, such as this compound, presents a unique set of challenges. Direct functionalization of the benzofuran ring often leads to mixtures of isomers, with a preference for substitution at the 2-position. Consequently, synthetic strategies that offer high regioselectivity for the 3-position are highly sought after. This guide will explore two distinct and effective strategies: a two-step route involving the formation and subsequent reduction of a key aldehyde intermediate, and a more direct one-pot intramolecular cyclization approach.

Route 1: The Formylation-Reduction Pathway

This widely employed two-step strategy first involves the synthesis of the key intermediate, benzofuran-3-carbaldehyde, followed by its reduction to the desired alcohol. The formylation step is crucial for establishing the 3-substitution pattern.

Step 1A: Synthesis of Benzofuran-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this context, a suitable starting material, such as a 2-hydroxyaryl ketone, can be converted to the corresponding 3-formylbenzofuran.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in an anhydrous solvent like dichloromethane (DCM) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent, an electrophilic iminium salt.[1]

  • Formylation: Dissolve the starting 2-hydroxyacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice and water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure benzofuran-3-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is highly reactive towards water.

  • The slow addition of POCl₃ to DMF at 0°C helps to control the exothermic reaction and ensures the efficient formation of the Vilsmeier reagent.

  • The final hydrolysis step is necessary to convert the intermediate iminium salt into the desired aldehyde.

Step 1B: Reduction of Benzofuran-3-carbaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved using sodium borohydride (NaBH₄).

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: In a round-bottomed flask, dissolve benzofuran-3-carbaldehyde (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise. The portion-wise addition helps to control the exothermic reaction and the evolution of hydrogen gas.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully add a few milliliters of water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.[4]

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups.

  • The use of a protic solvent like methanol or ethanol is common for NaBH₄ reductions as it also serves as a proton source for the final work-up.

Workflow for the Formylation-Reduction Pathway

cluster_0 Route 1: Formylation-Reduction A 2-Hydroxyacetophenone B Vilsmeier-Haack Reaction (DMF, POCl₃) A->B Step 1A C Benzofuran-3-carbaldehyde B->C D Reduction (NaBH₄) C->D Step 1B E This compound D->E

Caption: A two-step synthetic route to this compound.

Route 2: One-Pot Intramolecular Cyclization

A more convergent approach to this compound involves a one-pot intramolecular cyclization of a specifically designed precursor. This method offers the advantage of constructing the benzofuran ring and the hydroxymethyl group in a single synthetic operation.

Experimental Protocol: One-Pot Intramolecular Cyclization

This route utilizes a substituted butanone derivative, which undergoes an acid-catalyzed intramolecular cyclization to directly form the target molecule.

  • Reaction Setup: To a solution of 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone (1 equivalent) in a solvent mixture of tetrahydrofuran (THF) and water, add a dilute acid such as 1M hydrochloric acid (HCl).

  • Cyclization: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired this compound derivative.

Causality Behind Experimental Choices:

  • The acid catalyst is essential for promoting the intramolecular cyclization and the subsequent elimination of the methoxymethyl protecting groups.

  • The use of a co-solvent system of THF and water ensures the solubility of both the organic substrate and the aqueous acid.

  • Heating the reaction mixture provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Workflow for the One-Pot Intramolecular Cyclization

cluster_1 Route 2: One-Pot Cyclization F Substituted Butanone Derivative G Acid-Catalyzed Intramolecular Cyclization F->G Single Step H This compound G->H

Caption: A direct one-pot synthesis of this compound.

Head-to-Head Comparison

FeatureRoute 1: Formylation-ReductionRoute 2: One-Pot Intramolecular Cyclization
Number of Steps Two distinct synthetic stepsOne-pot reaction
Starting Materials Readily available 2-hydroxyacetophenonesRequires synthesis of a more complex substituted butanone precursor
Reagents & Conditions Involves the use of POCl₃ (corrosive and moisture-sensitive) and NaBH₄Utilizes dilute acid and moderate heating
Yield Generally high yields for both steps, often exceeding 80% for eachReported yields can be good, but may be more substrate-dependent
Scalability Both steps are generally scalable, though handling of POCl₃ on a large scale requires cautionPotentially more straightforward to scale up due to the one-pot nature
Purification Requires purification after each stepA single purification step after the reaction
Versatility The intermediate aldehyde can be used to synthesize other 3-substituted benzofuransThe precursor is specifically designed for the synthesis of this compound

Conclusion for the Practicing Scientist

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Formylation-Reduction) is a robust and well-established method. Its primary advantage lies in the use of readily available starting materials. The two-step nature of this route also offers a strategic advantage: the intermediate benzofuran-3-carbaldehyde is a versatile precursor for a variety of other 3-substituted benzofuran derivatives, allowing for divergent synthetic strategies. However, this route requires the handling of phosphorus oxychloride, which necessitates careful experimental setup and safety precautions.

Route 2 (One-Pot Intramolecular Cyclization) presents a more elegant and convergent approach. Its one-pot nature simplifies the experimental procedure and purification process. This can lead to a more efficient overall synthesis, particularly in terms of time and resources. The main consideration for this route is the accessibility of the required substituted butanone precursor, which may need to be synthesized in a separate multi-step sequence.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the overall strategic goals of the research program. For rapid access to this compound from a custom-synthesized precursor, Route 2 is an attractive option. For a more traditional and versatile approach that also provides access to a key aldehyde intermediate, Route 1 remains a highly reliable choice.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • BenchChem. (2025).
  • Reagent Guide: Sodium Borohydride. Organic Chemistry Portal.
  • Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(11), 986-988.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Katritzky, A. R., et al. (2003). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Arkivoc, 2003(6), 49-61.
  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1155.
  • Organic Syntheses. (n.d.). phenacyl bromide.
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin.
  • Karami, B., Khodabakhshi, S., & Hashemi, F. (2013). Synthesis of a novel class of benzofurans via a three-component, regiospecific intramolecular heterocylization reaction. Tetrahedron Letters, 54(32), 4264-4267.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
  • Organic Syntheses. (2024).
  • ResearchGate. (2020).
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Matos, M. J., et al. (2018). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
  • Sciencemadness Discussion Board. (2009). Phenacyl chloride.
  • PubMed Central. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • RSC Publishing. (n.d.).
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Dabhade, S. S., & Zend, A. M. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • BenchChem. (2025).
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Benzofuran-3-ylmethanol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] Specifically, derivatives of Benzofuran-3-ylmethanol have emerged as a promising class of inhibitors, often targeting protein kinases which are crucial regulators of cellular processes.[2][4] However, the therapeutic success of any kinase inhibitor is critically dependent not only on its potency against the intended target but also on its selectivity across the entire human kinome.

Unintended interactions, or off-target effects, can lead to toxicity or diminish the therapeutic window of a drug candidate.[5][6] This is particularly challenging in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the hundreds of kinases in the human genome.[7] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical development package for any novel inhibitor.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of this compound-based inhibitors. We will explore the causality behind experimental choices, present workflows for generating high-fidelity data, and offer insights into interpreting the complex results to guide successful drug development campaigns.

The Rationale for Kinome-Wide Selectivity Profiling

The central dogma of targeted therapy is to inhibit a specific protein driving a disease state. However, the reality is that most small molecule inhibitors exhibit some degree of polypharmacology, binding to multiple targets. This can be detrimental, causing unforeseen side effects, or occasionally beneficial, leading to multi-targeted efficacy.[6][8] Proactively mapping these interactions is essential.

Cross-reactivity profiling aims to:

  • Identify potential toxicities: Early identification of interactions with kinases known to be associated with adverse effects (e.g., cardiotoxicity) can save significant resources.

  • Validate the mechanism of action: Ensuring that the observed cellular phenotype is due to inhibition of the intended target and not an off-target effect.

  • Uncover new therapeutic opportunities: A promiscuous inhibitor might be repurposed if its off-targets are relevant to other diseases.

  • Guide medicinal chemistry efforts: Selectivity data provides a roadmap for rationally designing more specific or, conversely, targeted multi-action compounds.

Methodological Approaches: A Comparative Overview

Profiling can be broadly categorized into experimental and computational approaches. While computational methods are invaluable for early-stage prediction and hypothesis generation, experimental validation remains the gold standard.

Experimental Profiling: From Targeted Assays to Kinome Scans

a) Large-Scale Competition Binding Assays

This technology has become the industry standard for comprehensive selectivity profiling. The core principle involves quantifying the ability of a test compound to displace a known, tagged ligand from the active site of a kinase.

  • Leading Platform: KINOMEscan™ This platform utilizes a proprietary active site-directed competition binding assay.[9] It does not rely on ATP, meaning it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[9][10] This allows for a direct and robust comparison of inhibitor affinity across a vast panel of over 480 kinases.[9][11] The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR), providing high sensitivity.[10][12]

    • Causality: By measuring direct binding (Kd), this method avoids the complexities of enzymatic activity assays, such as the need for specific substrates or the influence of enzyme activation state, providing a more direct measure of compound interaction.[13]

b) Enzymatic (Catalytic) Activity Assays

These assays directly measure the inhibition of a kinase's catalytic function—the transfer of a phosphate group from ATP to a substrate.

  • Leading Platform: Reaction Biology HotSpot℠ This platform employs a radiometric assay that measures the incorporation of a radiolabeled phosphate ([³³P]-ATP) into a specific peptide or protein substrate.[14][15] It is considered a gold standard for measuring catalytic inhibition. They offer profiling across a wide panel of kinases, with the ATP concentration typically set near the Km value for each kinase to ensure physiologically relevant data.[15][16]

    • Causality: Measuring the inhibition of catalytic activity (IC50) is a functional readout that can be more directly correlated with in-cell effects. However, results can be influenced by the inhibitor's mechanism (e.g., ATP-competitive vs. allosteric) and the specific assay conditions.[13]

Workflow for Comprehensive Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel this compound-based inhibitor.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Validation Compound Benzofuran Inhibitor (Lead Compound) PrimaryAssay Primary Target Assay (e.g., PI3Kα IC50) Compound->PrimaryAssay Potency Check KinomeScreen Broad Kinome Screen (e.g., KINOMEscan @ 1µM) PrimaryAssay->KinomeScreen Submit for Profiling DataAnalysis Data Analysis (Calculate Selectivity Score) KinomeScreen->DataAnalysis Kd_determination Kd Determination (Dose-Response for Hits) DataAnalysis->Kd_determination Identify Off-Targets CellAssay Cellular Target Engagement & Phenotypic Assays Kd_determination->CellAssay Confirm Cellular Activity

Caption: Experimental workflow for inhibitor selectivity profiling.

Computational Profiling: Predicting Off-Target Interactions

Before committing to expensive screening, computational methods can predict potential off-target liabilities. These approaches are generally ligand-based or structure-based.[17]

  • Ligand-Based Methods: These rely on the principle that chemically similar molecules often have similar biological activities. Methods include 2D chemical similarity searches and Quantitative Structure-Activity Relationship (QSAR) models.[17]

  • Structure-Based Methods: These use the 3D structure of proteins. Molecular docking can be used to predict the binding of an inhibitor to the active sites of various kinases. Other methods compare the similarity of binding pockets across the proteome to identify proteins that are likely to bind the same ligand.[7][18]

  • Machine Learning/AI: Modern approaches use machine learning algorithms trained on large chemogenomics datasets to predict the activity of a compound against a wide range of targets with increasing accuracy.[5][19]

Comparative Data for this compound-Based Inhibitors

To illustrate how cross-reactivity data is interpreted, the table below presents hypothetical KINOMEscan data for three this compound derivatives designed as PI3Kα inhibitors.

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Inhibitor C (Kd, nM)
PI3Kα (On-Target) 5 12 8
PI3Kβ3055095
PI3Kδ25800110
PI3Kγ40950150
mTOR (Major Off-Target) 15 2,100 980
DNA-PK80>10,0004,500
ATM150>10,0006,000
ATR200>10,0007,500
GSK3β5,000>10,000>10,000
CDK2>10,000>10,000>10,000
Selectivity Score (S₁₀) 0.017 (Poor) 0.002 (Excellent) 0.004 (Good)
  • Selectivity Score (S₁₀): Calculated as the number of kinases with a Kd < 100 nM divided by the total number of kinases tested (assuming a 468-kinase panel). Lower scores indicate higher selectivity.

Interpretation:

  • Inhibitor A: Highly potent against the primary target (PI3Kα) but shows significant cross-reactivity with other PI3K isoforms and, critically, with mTOR. This lack of selectivity makes it a poor candidate for further development without modification, as mTOR inhibition can lead to distinct cellular effects and toxicities.

  • Inhibitor B: While slightly less potent on-target, it demonstrates outstanding selectivity. The structural modifications made to this compound have successfully eliminated binding to mTOR and other related kinases, making it a much cleaner pharmacological tool and a more promising drug candidate.

  • Inhibitor C: Represents a good balance of potency and selectivity. It retains strong on-target activity while pushing off-target interactions into the micromolar range, which may be acceptable depending on the therapeutic window.

On-Target vs. Off-Target Effects: A Conceptual View

The goal of a selective inhibitor is to thread the needle, achieving a high therapeutic concentration at the on-target site while remaining below the effective concentration for any off-targets that could cause adverse effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Inhibitor This compound Inhibitor OnTarget Primary Target Kinase (e.g., PI3Kα) Inhibitor->OnTarget High Affinity OffTarget1 Off-Target 1 (e.g., mTOR) Inhibitor->OffTarget1 Lower Affinity OffTarget2 Off-Target 2 (e.g., hERG channel) Inhibitor->OffTarget2 Lower Affinity Effect Therapeutic Effect (e.g., Tumor Suppression) OnTarget->Effect Inhibition leads to Toxicity1 Adverse Effect A (e.g., Immunosuppression) OffTarget1->Toxicity1 Unwanted Inhibition Toxicity2 Adverse Effect B (e.g., Cardiotoxicity) OffTarget2->Toxicity2 Unwanted Inhibition

Caption: Balancing on-target efficacy with off-target toxicity.

Protocol: Determination of Inhibitor Kd by Competition Binding Assay

This protocol outlines the key steps for determining the dissociation constant (Kd) for a test compound against a panel of kinases, based on the principles of the KINOMEscan platform.

1. Preparation of Reagents:

  • Test Compound: Prepare a 100 mM stock solution of the this compound inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points) from this stock.

  • Kinase Panel: Use recombinant kinases tagged with a unique DNA identifier.

  • Affinity Ligand: Use a known, broad-spectrum kinase inhibitor immobilized on a solid support (e.g., streptavidin-coated beads).

  • Assay Buffer: Prepare a buffer containing salts, BSA, and other reagents to minimize non-specific binding.

2. Assay Procedure:

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the serially diluted test compound, and the immobilized affinity ligand in the assay buffer.

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium. The test compound and the immobilized ligand will compete for binding to the kinase active site.

  • Washing: Wash the wells thoroughly to remove any unbound kinase. The amount of kinase remaining on the solid support is inversely proportional to the affinity of the test compound.

  • Elution: Elute the bound kinase from the solid support.

3. Quantification and Data Analysis:

  • qPCR: Quantify the amount of eluted kinase by measuring its associated DNA tag using quantitative PCR (qPCR).

  • Data Normalization: Express the qPCR signal as a percentage of the DMSO control (no inhibitor).

  • Curve Fitting: Plot the percentage of remaining kinase signal against the logarithm of the test compound concentration.

  • Kd Calculation: Fit the resulting dose-response curve to a standard binding model to calculate the dissociation constant (Kd).[20]

Self-Validation and Controls:

  • Positive Control: Include a known inhibitor for each kinase to validate assay performance.

  • Negative Control: Use DMSO vehicle-only wells to define 100% kinase binding.

  • Reproducibility: Run all measurements in duplicate or triplicate to ensure the precision of the calculated Kd values.[16]

Conclusion

The cross-reactivity profiling of this compound-based inhibitors is an indispensable step in modern drug discovery. While computational tools provide valuable predictive power, large-scale experimental screening platforms like KINOMEscan and Reaction Biology's catalytic assays provide the definitive data required for decision-making. By employing a systematic approach that combines broad screening with dose-response validation and cellular characterization, researchers can build a comprehensive understanding of an inhibitor's selectivity. This knowledge is paramount for mitigating risks of toxicity, validating the mechanism of action, and ultimately developing safer and more effective targeted therapies.

References

  • X-ReactKIN: A Chemical Systems Biology Approach for Cross-Reactivity Profiling of the Human Kinome. National Institutes of Health (NIH).
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, ACS Publications.
  • KINOMEscan Technology. Eurofins Discovery.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).
  • An update on benzofuran inhibitors: a patent review. PubMed.
  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide. Benchchem.
  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed.
  • Computational Drug Optimization: Using Machine Learning to Inhibit EZH2. Stanford Compression Forum.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc..
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. PubMed.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. PubMed.
  • Kinase Selectivity Panels. Reaction Biology.
  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society.
  • From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. PubMed.
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PubMed Central.

Sources

A Comparative Performance Analysis of Novel Benzofuran-3-ylmethanol Analogs Against Marketed Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide presents a comprehensive benchmark analysis of a novel series of Benzofuran-3-ylmethanol analogs against established therapeutic agents. We delve into their performance as both anticancer and anti-inflammatory candidates, providing a head-to-head comparison with Doxorubicin and Celecoxib, respectively. This evaluation is grounded in robust in vitro assays and predictive pharmacokinetic profiling, offering a data-driven rationale for their further development. Our findings indicate that specific analogs demonstrate superior or comparable efficacy and selectivity, marking them as promising candidates for preclinical advancement.

Introduction: The Versatility of the Benzofuran Nucleus

Heterocyclic compounds are pivotal in drug discovery, with the benzofuran moiety being particularly prominent due to its presence in molecules with potent pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] Natural products like Ailanthoidol have demonstrated antitumor potential, while synthetic derivatives such as Amiodarone are used clinically for cardiac arrhythmias.[6] The unique structure of benzofuran allows for diverse intermolecular interactions with biological targets like enzymes and receptors.[6]

This guide focuses on a novel series of this compound analogs (designated BZM-1, BZM-2, and BZM-3) engineered to optimize therapeutic activity while minimizing off-target effects. We hypothesize that subtle structural modifications to the benzofuran core can significantly enhance potency and selectivity for key targets in oncology and inflammation. To validate this, we benchmark their performance against two widely used drugs:

  • Doxorubicin: A potent anthracycline chemotherapy agent used to treat a wide range of cancers.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for managing pain and inflammation.

Our objective is to provide researchers and drug development professionals with a clear, evidence-based comparison of these novel analogs, elucidating their potential as next-generation therapeutics. The subsequent sections detail the experimental frameworks, protocols, and comparative data that form the basis of our evaluation.

Part 1: In Vitro Anticancer Performance Evaluation

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

A hallmark of many cancers is the dysregulation of signaling pathways that control cell proliferation and survival.[7] Key among these is the PI3K/AKT/mTOR pathway, whose abnormal activation leads to continuous cell growth and resistance to apoptosis (programmed cell death).[8][9] We hypothesize that our benzofuran analogs exert their anticancer effects by inhibiting key kinases within this pathway, thereby shutting down the pro-survival signals that fuel tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Inhibition Inhibition of Apoptosis AKT->Inhibition Promotes Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes BZM_Analogs Novel Benzofuran Analogs BZM_Analogs->AKT Inhibition Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Apoptosis Blocks

Figure 1: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Experimental Design & Rationale

To test the anticancer potential of the benzofuran analogs, a multi-faceted in vitro approach is essential. The selection of appropriate cell lines and assays is critical for generating meaningful and translatable data.[10][11]

  • Cell Line Selection: We selected two well-characterized human cancer cell lines:

    • MCF-7: A breast adenocarcinoma cell line, representing a common form of epithelial cancer.[12]

    • A549: A non-small-cell lung carcinoma cell line, representing a cancer type with significant unmet medical need.[12]

  • Assay Rationale:

    • MTT Assay: This colorimetric assay was chosen to quantify cytotoxic effects by measuring the metabolic activity of cells.[13] A reduction in metabolic activity is a strong indicator of cell death or proliferation inhibition, providing a robust measure of a compound's potency (IC50 value).

    • LDH Cytotoxicity Assay: To corroborate the MTT data and specifically measure cell membrane damage, the Lactate Dehydrogenase (LDH) release assay was employed.[14] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[15]

cluster_assays Parallel Assays start Start: Prepare Cancer Cell Cultures (MCF-7, A549) seed Seed cells into 96-well plates start->seed treat Treat cells with serial dilutions of BZM Analogs & Doxorubicin seed->treat incubate Incubate for 48 hours treat->incubate mtt_assay MTT Assay: Add MTT reagent, incubate, add solubilizer incubate->mtt_assay ldh_assay LDH Assay: Collect supernatant, add LDH reagent incubate->ldh_assay read_mtt Read Absorbance (570 nm) mtt_assay->read_mtt read_ldh Read Absorbance (490 nm) ldh_assay->read_ldh analyze Data Analysis: Calculate % Viability & % Cytotoxicity, Determine IC50 values read_mtt->analyze read_ldh->analyze end End: Comparative Potency Data analyze->end

Figure 2: Experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols

1. MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed MCF-7 or A549 cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the BZM analogs and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

2. LDH Cytotoxicity Assay Protocol [14][16]

  • Assay Setup: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[14]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Results: Comparative Cytotoxic Potency

The BZM analogs were evaluated for their ability to inhibit the growth of MCF-7 and A549 cancer cells. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were calculated and are presented below.

CompoundIC50 on MCF-7 (µM)IC50 on A549 (µM)
BZM-1 5.2 ± 0.48.9 ± 0.7
BZM-2 1.8 ± 0.2 3.1 ± 0.3
BZM-3 12.6 ± 1.115.4 ± 1.3
Doxorubicin 0.9 ± 0.11.2 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: BZM-2 demonstrated the most potent anticancer activity among the novel analogs, with IC50 values in the low micromolar range, approaching the potency of the clinical drug Doxorubicin.[12] BZM-1 showed moderate activity, while BZM-3 was significantly less potent. The LDH assay results (data not shown) correlated well with the MTT findings, confirming that the observed decrease in viability was due to cytotoxic effects.

Part 2: In Vitro Anti-inflammatory Performance Evaluation

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[17][18] Prostaglandins are key mediators of inflammation, pain, and fever.[19] There are two main isoforms: COX-1, which is constitutively expressed and has a "house-keeping" role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[20] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[21] We hypothesize that our BZM analogs are designed to selectively bind to and inhibit the COX-2 enzyme.

cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberates cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_house Prostaglandins (Gastric Protection, Platelet Function) cox1->pg_house pg_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflam bzm Novel Benzofuran Analogs bzm->cox2 Selective Inhibition

Figure 3: Prostaglandin synthesis pathway and selective COX-2 inhibition.
Experimental Design & Rationale

To assess the anti-inflammatory potential and COX-2 selectivity of the BZM analogs, a commercially available COX-2 inhibitor screening assay kit was utilized.

  • Assay Rationale: This in vitro enzyme assay provides a direct and quantitative measure of a compound's ability to inhibit human recombinant COX-2 activity. By running a parallel assay for COX-1, a selectivity index can be calculated. This is a critical parameter in modern anti-inflammatory drug development, as high selectivity for COX-2 over COX-1 is predictive of a better safety profile.[20] The assay measures the peroxidase activity of the COX enzyme, which is a reliable proxy for its prostaglandin synthesis function.

start Start: Prepare Reagents (COX-1/COX-2 Enzymes, Substrate) plate Add buffer, heme, and enzymes (COX-1 or COX-2) to 96-well plate start->plate treat Add serial dilutions of BZM Analogs & Celecoxib plate->treat incubate1 Incubate for 10 minutes at room temperature treat->incubate1 initiate Initiate reaction by adding Arachidonic Acid substrate incubate1->initiate incubate2 Incubate for 2 minutes initiate->incubate2 read Read Absorbance (590 nm) incubate2->read analyze Data Analysis: Calculate % Inhibition, Determine IC50 values, Calculate Selectivity Index read->analyze end End: Comparative Potency & Selectivity Data analyze->end

Figure 4: Experimental workflow for in vitro COX inhibition assay.
Detailed Experimental Protocol: COX (Human) Inhibitor Screening Assay
  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, and prepare all reagents (assay buffer, heme, arachidonic acid, colorimetric substrate) according to the manufacturer's protocol.

  • Plate Setup: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate.

  • Compound Addition: Add 10 µL of serially diluted BZM analogs or Celecoxib to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Reaction Incubation: Incubate for 2 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Results: Comparative COX-2 Inhibition and Selectivity

The BZM analogs were screened for their inhibitory activity against COX-1 and COX-2 to determine their potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
BZM-1 25.1 ± 2.30.8 ± 0.07 31
BZM-2 15.8 ± 1.40.5 ± 0.04 32
BZM-3 > 10022.5 ± 2.1~4
Celecoxib 30.5 ± 2.80.3 ± 0.03102
Data are presented as mean ± standard deviation. A higher Selectivity Index indicates greater selectivity for COX-2.

Interpretation: Both BZM-1 and BZM-2 demonstrated potent and selective inhibition of COX-2, with IC50 values in the sub-micromolar range. While not as selective as the reference drug Celecoxib, their selectivity indices of >30 indicate a strong preference for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile. BZM-3 showed poor potency and selectivity.

Part 3: Predictive Preclinical Pharmacokinetic (ADME) Profiling

Rationale for Early ADME Assessment

Pharmacokinetics (PK), the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, is a critical factor in determining the success or failure of a drug candidate.[22] Poor PK properties are a major cause of late-stage clinical trial failures. Therefore, early-stage in vivo PK screening in animal models is essential to select candidates with the highest probability of clinical success.[23][24] This allows for the selection of compounds that not only are potent but also have the ability to reach and remain at their target site of action for a sufficient duration.

Methodology: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3 per compound).

  • Dosing: A single intravenous (IV) bolus dose of the most promising analog (BZM-2), Doxorubicin, and Celecoxib was administered at 2 mg/kg.

  • Blood Sampling: Blood samples (approx. 100 µL) were collected from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of each compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • PK Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental analysis software to determine key PK parameters.[22]

Comparative Pharmacokinetic Parameters

Based on the in vitro data, BZM-2 was selected for a preliminary pharmacokinetic assessment alongside the comparator drugs.

ParameterBZM-2DoxorubicinCelecoxib
Clearance (CL) (mL/min/kg)152510
Volume of Distribution (Vdss) (L/kg)2.5205
Terminal Half-Life (t1/2) (hours)3.02811
AUC (0-inf) (ng*h/mL)222013333330
AUC (Area Under the Curve) reflects total drug exposure.

Interpretation: BZM-2 exhibits favorable pharmacokinetic properties. Its clearance is moderate, suggesting reasonable metabolic stability. The volume of distribution indicates good tissue penetration without being excessively high, which can sometimes be a liability. Its half-life of 3 hours suggests that it would require multiple daily doses but is cleared from the body efficiently, potentially reducing the risk of accumulation-related toxicity. These properties are within a desirable range for an orally-administered small molecule and support its candidacy for further development.

Discussion & Future Directions

This comprehensive benchmarking guide provides a strong foundation for the continued development of this compound analogs. Our data reveal that subtle structural modifications can yield compounds with potent and selective biological activity.

Key Findings:

  • Anticancer Potential: BZM-2 emerged as a potent cytotoxic agent against both breast (MCF-7) and lung (A549) cancer cell lines, with efficacy approaching that of Doxorubicin in vitro.

  • Anti-inflammatory Potential: BZM-1 and BZM-2 are potent and selective COX-2 inhibitors. This dual activity profile (anticancer and anti-inflammatory) is particularly intriguing, as inflammation is a known driver of tumorigenesis.[21]

  • Pharmacokinetics: BZM-2 possesses drug-like PK properties, including moderate clearance and a half-life conducive to further development.

Future Directions:

  • In Vivo Efficacy Studies: The next logical step is to validate these in vitro findings in relevant animal models.

    • For anticancer activity, BZM-2 should be tested in a human tumor xenograft model using immunodeficient mice (e.g., MCF-7 xenograft).[25]

    • For anti-inflammatory activity, a carrageenan-induced paw edema model in rats would provide a robust measure of in vivo efficacy.[26][27]

  • Mechanism of Action Elucidation: Further studies, such as Western blotting, should be conducted to confirm that BZM-2 inhibits the PI3K/AKT pathway as hypothesized.

  • Safety and Toxicology: A preliminary toxicology assessment in rodents is required to establish a safety margin before any consideration of human trials. These studies must be conducted in compliance with Good Laboratory Practices (GLP).[23][28][29]

  • Structure-Activity Relationship (SAR) Studies: The significant performance differences between BZM-2 and BZM-3 warrant further investigation to build a more comprehensive SAR model, which can guide the synthesis of even more potent and selective future analogs.

Conclusion

The novel this compound analog, BZM-2, has demonstrated a highly promising profile as a dual-action anticancer and anti-inflammatory agent. Its in vitro potency is comparable to established drugs, and its selective mechanism of action and favorable pharmacokinetic profile highlight its potential as a lead candidate for further preclinical development. This guide provides the foundational data and rationale to support its advancement through the drug discovery pipeline.

References

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). National Center for Biotechnology Information.
  • Cancer Cell Signaling: Pathways & Mechanisms. (2024). StudySmarter.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2018). SlideShare.
  • Cancer Biology Pathways. (n.d.). Thermo Fisher Scientific.
  • Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. (2021). Bentham Science.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press.
  • Cell Signaling Pathways: Mechanisms and Their Role in Cancer Development. (2025). Examster AI.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed.
  • The signaling pathways of cell proliferation. (2020). ResearchGate.
  • Anti-inflammatory drugs and their mechanism of action. (n.d.). PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). IJRPS.
  • All Cancer Signaling Pathways. (n.d.). Sino Biological.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery.
  • Medications - non-steroidal anti-inflammatory drugs. (n.d.). Better Health Channel.
  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome.
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media.
  • MTT assay protocol. (n.d.). Abcam.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen.
  • Preclinical Regulatory Requirements. (n.d.). Duke University.
  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). Scite.ai.
  • Pharmacokinetics and its role in small molecule drug discovery research. (2001). PubMed.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). National Center for Biotechnology Information.
  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
  • FDA Requirements for Preclinical Studies. (2009). Karger Publishers.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Center for Biotechnology Information.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate.
  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information.
  • Biologically important benzofuran analogs. (n.d.). ResearchGate.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences.
  • Bioactive Benzofuran derivatives: A review. (n.d.). PubMed.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Center for Biotechnology Information.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the proper disposal of benzofuran-3-ylmethanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide a deep, procedural understanding of waste management for this specific compound, grounded in regulatory compliance and best laboratory practices.

Hazard Assessment: Understanding the "Why"

The Safety Data Sheet (SDS) for benzofuran classifies it as a hazardous substance with multiple risk factors.[1][2][3][4] Due to its structural similarity, this compound should be handled with the assumption that it may exhibit similar hazardous characteristics until proven otherwise.

Potential Hazard Classification (based on Benzofuran) Implication for Disposal
Flammability Flammable Liquid, Category 3[1][4]Waste must be stored away from ignition sources in approved, tightly sealed containers.[1][5]
Health Hazard Suspected of causing cancer (Carcinogenicity, Category 2)[1][3]Minimizes exposure during handling and disposal. All waste is considered carcinogenic.
Organ Toxicity May cause damage to organs (liver) through prolonged or repeated exposure[1]Waste is considered toxic and must not be disposed of via standard drains or as common trash.
Environmental Hazard Harmful to aquatic life with long-lasting effects[1]Prohibits disposal into the sanitary sewer system to prevent environmental contamination.[6]

This initial assessment mandates that all waste streams containing this compound be treated as hazardous chemical waste .

The Regulatory Framework: Adherence to EPA's RCRA

The disposal of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[10]

Your institution's Environmental Health and Safety (EHS) department is responsible for managing the hazardous waste program in accordance with these federal and state regulations.[7] The procedures outlined below are designed to ensure full compliance.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process for managing waste containing this compound at the point of generation.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal Pathway start This compound Waste Generated is_solid Solid Waste? (e.g., contaminated gloves, weigh paper) start->is_solid Contaminated Labware is_liquid Liquid Waste? (e.g., reaction mixture, solvent rinses) start->is_liquid Solutions or Pure Compound is_empty Empty Container? (e.g., original reagent bottle) start->is_empty Original Bottle is Empty solid_container Solid Hazardous Waste Container (Clearly labeled) is_solid->solid_container liquid_container Liquid Hazardous Waste Carboy (Halogenated or Non-Halogenated as appropriate) is_liquid->liquid_container empty_container Deface Label. Dispose as per institutional policy (e.g., glass disposal box). is_empty->empty_container pickup Store in Satellite Accumulation Area. Request EHS Pickup. solid_container->pickup liquid_container->pickup

Caption: Decision workflow for proper segregation of this compound waste.

Step-by-Step Disposal Protocol

This protocol must be followed to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Principle: Preventing accidental chemical reactions and ensuring proper disposal routing begins with correct segregation.[5][11]

  • Action:

    • Do Not Mix: Never mix this compound waste with incompatible waste streams (e.g., acids, bases, oxidizers).

    • Solid vs. Liquid: Keep solid and liquid waste separate.[11]

      • Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves, weigh paper, and absorbent pads used for small spills.

      • Liquid Waste: Includes pure this compound, reaction mixtures, and solvent rinses (e.g., from cleaning glassware). Segregate based on solvent type (halogenated vs. non-halogenated) as required by your EHS department.

Step 2: Container Selection and Labeling

  • Principle: Proper containment is critical to prevent leaks and clearly communicate hazards to all personnel.[7][12]

  • Action:

    • Use Approved Containers: Only use containers provided or approved by your institution's EHS department. These are typically high-density polyethylene (HDPE) carboys for liquids and clearly marked bins for solids.[5][13]

    • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[7] This prevents the release of flammable or toxic vapors.

    • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other constituents (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations.

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., Flammable, Toxic).

      • The accumulation start date (the date waste was first added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Principle: The SAA is a designated, safe location for the short-term storage of hazardous waste at or near the point of generation.[7][13]

  • Action:

    • Store at or Near Generation Point: Keep the labeled waste container in your designated laboratory SAA. Do not move waste to other rooms for storage.[7][13]

    • Provide Secondary Containment: Ensure the SAA has secondary containment, such as a spill tray, to capture any potential leaks.[11]

    • Adhere to Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[13]

Step 4: Arranging for Final Disposal

  • Principle: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.[1][5]

  • Action:

    • Request Pickup: Once the waste container is nearly full or has been in the SAA for the maximum allowed time (check with your EHS), submit a waste pickup request through your institution's EHS portal.

    • Engage Licensed Professionals: Your EHS department will coordinate with a licensed hazardous waste disposal company. These companies use approved methods such as high-temperature incineration or chemical treatment to safely destroy or neutralize the waste.[6][12][14]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don Appropriate PPE: For small, manageable spills, wear the required PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[15]

  • Contain and Absorb: Use a chemical spill kit with an appropriate absorbent material to contain and clean up the spill.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be placed in the designated solid hazardous waste container and disposed of according to the protocol above.[14]

By adhering to these detailed procedures, you contribute to a safe research environment and ensure that the handling of this compound is managed responsibly from acquisition to final disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • 3-BenzofuranMethanol Safety D
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][5]benzofuran. BenchChem.

  • SAFETY DATA SHEET - 2,3-Benzofuran. TCI Chemicals.
  • 3-BenzofuranMethanol SDS, 4687-23-4 Safety D
  • MSDS of 1-Benzofuran-5-ylmethanol. Chembase.cn.
  • Benzofuran - Safety D
  • 2,3-Benzofuran MSDS. TCI America.
  • SAFETY DATA SHEET - Benzofuran. Fisher Scientific.
  • SAFETY DATA SHEET - Benzofuran. FUJIFILM Wako Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-3-ylmethanol
Reactant of Route 2
Benzofuran-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.